N-beta-Aminoethyl-gly-oet 2hcl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-(2-aminoethylamino)acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-2-10-6(9)5-8-4-3-7;;/h8H,2-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKQTVNTKKSWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Role of N-beta-Aminoethyl-gly-oet 2hcl: A Technical Perspective for Researchers
For immediate release
Shanghai, China – December 26, 2025 – N-beta-Aminoethyl-gly-oet 2hcl, chemically known as N-β-Aminoethyl-Glycine ethyl ester dihydrochloride, is a molecule of significant interest within the realms of pharmaceutical development and biochemical research. This technical guide serves to elucidate the function and applications of this compound for researchers, scientists, and professionals in drug development. Contrary to what its name might imply, this compound is not recognized for a direct mechanism of action on biological systems. Instead, its primary role is that of a versatile chemical intermediate—a foundational "building block" for the synthesis of a wide array of more complex, biologically active molecules.
Core Functionality: A Versatile Synthetic Intermediate
The principal utility of this compound lies in its unique chemical structure, which makes it an ideal precursor in multi-step organic synthesis. Its application spans various fields, from the development of novel therapeutics to the formulation of cosmetic products.
Key Application Areas:
-
Pharmaceutical Synthesis: The compound is a crucial starting material in the synthesis of various pharmaceuticals.[1] It is particularly noted for its use in the creation of drugs targeting neurological disorders and in the development of peptide-based therapeutics.[1] Its structure allows for the introduction of specific functionalities into larger molecules, a critical step in designing drugs with desired therapeutic effects.
-
Biochemical Research: In the laboratory, this compound is employed in studies concerning amino acid metabolism and protein synthesis.[1] Its role as a synthetic block aids researchers in constructing custom molecules to probe cellular functions.[1]
-
Chelating Agent: The molecule is also recognized for its capacity to act as a chelating agent, capable of binding to metal ions. This property can be leveraged to enhance the solubility and stability of metal ions in various solutions.[1]
-
Cosmetic Formulations: Within the cosmetics industry, it is incorporated into skincare products for its moisturizing properties, contributing to improved skin hydration.[1]
-
Nutritional Supplements: There are also applications in the formulation of nutritional supplements, where it may contribute to enhancing the bioavailability of essential nutrients.[1]
Elucidating its Synthetic Utility: A Logical Workflow
The value of this compound is best understood through a generalized synthetic workflow. Researchers utilize this compound as a foundational element, modifying and combining it with other molecules to achieve a final product with a specific biological activity.
The Absence of an Intrinsic Mechanism of Action
It is critical for the scientific community to understand that this compound is not marketed or studied as a compound with its own therapeutic effect. Searches for a direct mechanism of action, specific signaling pathways it modulates, or quantitative data from biological assays have not yielded any results. The available literature consistently points to its role as a precursor. Therefore, the creation of detailed signaling pathway diagrams, tables of quantitative biological data, or specific experimental protocols for its mechanism of action is not applicable.
Conclusion
References
An In-depth Technical Guide on the Synthesis and Characterization of N-β-Aminoethyl-glycine ethyl ester dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of N-β-Aminoethyl-glycine ethyl ester dihydrochloride, a versatile building block in pharmaceutical and biochemical research. Due to the limited availability of a complete, published experimental protocol, this document presents a plausible and detailed synthetic method based on established chemical principles and related literature. The characterization data presented is a combination of reported properties and predicted spectroscopic data based on analogous structures.
Compound Overview
N-β-Aminoethyl-glycine ethyl ester dihydrochloride, also known as ethyl 2-((2-aminoethyl)amino)acetate dihydrochloride, is a valuable intermediate in the synthesis of various biologically active molecules, including peptide-based drugs.[1] Its structure incorporates a primary and a secondary amine, as well as an ethyl ester, providing multiple points for chemical modification. The dihydrochloride salt form enhances its stability and solubility in aqueous media.
Table 1: Physicochemical Properties of N-β-Aminoethyl-glycine ethyl ester dihydrochloride
| Property | Value | Reference |
| Systematic Name | Ethyl 2-((2-aminoethyl)amino)acetate dihydrochloride | N/A |
| Common Name | N-β-Aminoethyl-gly-oet 2hcl | N/A |
| CAS Number | 24123-04-4 | [2][3] |
| Molecular Formula | C₆H₁₄N₂O₂ · 2HCl | [2][3] |
| Molecular Weight | 219.11 g/mol | [2][3] |
| Appearance | White powder | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Synthesis Protocol
The following is a proposed two-step synthesis for N-β-Aminoethyl-glycine ethyl ester dihydrochloride. The first step involves the N-alkylation of ethylenediamine with ethyl chloroacetate. The second step is the formation of the dihydrochloride salt.
Experimental Workflow
Caption: Proposed two-step synthesis workflow for N-β-Aminoethyl-glycine ethyl ester dihydrochloride.
Detailed Methodology
Step 1: Synthesis of N-(2-Aminoethyl)glycine ethyl ester (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (a significant excess, e.g., 10 equivalents) in a suitable solvent such as acetonitrile.
-
Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃), to the reaction mixture.
-
Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1 equivalent) to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up:
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ethylenediamine.
-
The crude product can be purified by vacuum distillation or column chromatography to yield the pure N-(2-Aminoethyl)glycine ethyl ester.
-
Step 2: Formation of N-β-Aminoethyl-glycine ethyl ester dihydrochloride
-
Dissolution: Dissolve the purified N-(2-Aminoethyl)glycine ethyl ester in anhydrous ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in ethanol (ethanolic HCl) until the solution is acidic.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum to obtain N-β-Aminoethyl-glycine ethyl ester dihydrochloride as a white powder.
Characterization
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in D₂O)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ¹H | ~3.2-3.4 | Multiplet | 4H | -NH-CH₂ -CH₂ -NH₂ |
| ¹H | ~3.8 | Singlet | 2H | -NH-CH₂ -COO- |
| ¹H | ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| ¹³C | ~14 | -O-CH₂-CH₃ | ||
| ¹³C | ~40-50 | -NH-CH₂ -CH₂ -NH₂ and -NH-CH₂ -COO- | ||
| ¹³C | ~63 | -O-CH₂ -CH₃ | ||
| ¹³C | ~170 | C =O |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3200-3400 | Stretching (amines) |
| C-H | 2850-3000 | Stretching (alkane) |
| C=O | ~1740 | Stretching (ester) |
| N-H | 1580-1650 | Bending (amine) |
| C-O | 1000-1300 | Stretching (ester) |
Logical Relationships
The synthesis of N-β-Aminoethyl-glycine ethyl ester dihydrochloride is fundamentally based on the nucleophilic character of the amino groups in ethylenediamine and the electrophilic nature of the carbon atom bearing the chlorine in ethyl chloroacetate.
Caption: Relationship between reactants, intermediate, and the final product.
Conclusion
This technical guide outlines the synthesis and characterization of N-β-Aminoethyl-glycine ethyl ester dihydrochloride. While a definitive, published protocol is not available, the proposed synthetic route via N-alkylation of ethylenediamine is chemically sound and provides a strong basis for laboratory synthesis. The predicted characterization data serves as a useful reference for researchers working with this compound. Further experimental validation of the proposed protocol and characterization is encouraged for precise and reproducible results.
References
An In-depth Technical Guide to N-β-Aminoethyl-glycine ethyl ester dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-β-Aminoethyl-glycine ethyl ester dihydrochloride, systematically known as ethyl 2-(2-aminoethylamino)acetate dihydrochloride and commonly abbreviated as N-β-Aminoethyl-gly-oet 2HCl, is a pivotal building block in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain of repeating N-(2-aminoethyl)glycine units. This modification confers unique properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation, making them valuable tools in diagnostics and therapeutic research.[1][] This technical guide provides a comprehensive overview of the physical and chemical properties of N-β-Aminoethyl-gly-oet 2HCl, detailed experimental protocols, and insights into its primary application.
Chemical and Physical Properties
N-β-Aminoethyl-glycine ethyl ester dihydrochloride is a white crystalline powder.[3] While some specific physical properties like a definitive melting and boiling point are not consistently reported in the literature, extensive data on its molecular characteristics and those of its constituent parts are available.
Table 1: Physicochemical Properties of N-β-Aminoethyl-glycine ethyl ester dihydrochloride
| Property | Value | Source(s) |
| CAS Number | 24123-04-4 | [3] |
| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | [4] |
| Molecular Weight | 219.11 g/mol | [3] |
| Appearance | White powder | [3] |
| Purity | ≥ 99% (TLC) | [3] |
| Storage Temperature | 0-8 °C | [3] |
| Synonyms | N-BETA-AMINOETHYL-GLYCINE-ETHYL ESTER DIHYDROCHLORIDE, N-BETA-AMINOETHYL-GLYCINE-OET 2 HCL, N-beta-Aminoethyl-Gly-Oet dihydrochloride, N-b-Aminoethyl-Gly-OEt·2HCl, N-β-Aminoethyl-Gly-OEt · 2 HCl, 2-(2-(dimethylamino)ethylamino)acetic acid dihydrochloride | [4] |
Note: Specific quantitative data such as melting point, boiling point, and pKa for N-β-Aminoethyl-gly-oet 2HCl are not consistently available in public literature. For comparison, the related compound Glycine ethyl ester hydrochloride has a melting point in the range of 142-149 °C and is highly soluble in water.[5][6]
Experimental Protocols
The primary utility of N-β-Aminoethyl-glycine ethyl ester dihydrochloride is as a monomer in the solid-phase synthesis of Peptide Nucleic Acids (PNAs). Below is a generalized experimental protocol for the synthesis of a PNA oligomer using Fmoc (9-fluorenylmethyloxycarbonyl) protection chemistry.
Protocol: Solid-Phase PNA Synthesis using Fmoc Chemistry
This protocol outlines the key steps for the manual or automated synthesis of a PNA sequence on a solid support resin.
Materials:
-
Fmoc-protected PNA monomers (including those derived from N-β-Aminoethyl-gly-oet 2HCl)
-
Solid support resin (e.g., PAL resin)
-
Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) and Lutidine
-
Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., m-cresol)
-
Diethyl ether
Procedure:
-
Resin Preparation: The solid support resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing PNA chain is removed by treatment with 20% piperidine in DMF. This is followed by extensive washing with DMF.
-
Monomer Activation: The carboxylic acid of the incoming Fmoc-PNA monomer is pre-activated for several minutes using a coupling reagent (e.g., HATU) and a mixture of bases (DIPEA and lutidine) in a solvent like NMP.[5]
-
Coupling: The activated monomer solution is added to the resin, and the coupling reaction is allowed to proceed to completion.
-
Capping (Optional): To block any unreacted amino groups, an optional capping step with a reagent like acetic anhydride can be performed.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2 through 6 are repeated for each subsequent monomer in the desired PNA sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the PNA oligomer is cleaved from the resin, and the nucleobase protecting groups are removed using a strong acid cocktail, typically TFA with scavengers.[5]
-
Precipitation and Purification: The cleaved PNA is precipitated from the cleavage mixture using cold diethyl ether. The crude PNA is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Diagram: Solid-Phase PNA Synthesis Workflow
Caption: Workflow for Solid-Phase Peptide Nucleic Acid (PNA) Synthesis.
Biological Context and Signaling
N-β-Aminoethyl-glycine ethyl ester dihydrochloride itself is not known to have direct biological activity or to be involved in specific signaling pathways. Its significance lies in its role as a fundamental component of PNAs, which are designed to interact with and modulate biological systems at the genetic level.
PNAs exert their effects primarily through sequence-specific binding to DNA or RNA, leading to the steric hindrance of cellular processes.[1] For instance, when a PNA oligomer binds to a target messenger RNA (mRNA) sequence, it can physically block the ribosome from translating the mRNA into a protein, a mechanism known as antisense inhibition.[1] Similarly, PNA can bind to double-stranded DNA to inhibit transcription, an antigene strategy.[1]
The cellular uptake of PNAs is a critical step for their in vivo and in vitro applications. Due to their neutral backbone, PNAs do not readily cross cell membranes. To overcome this, they are often conjugated to cell-penetrating peptides (CPPs), such as Tat or oligo-arginine, which facilitate their entry into cells.[7] The exact mechanisms of CPP-mediated uptake are still under investigation but are thought to involve endocytosis and direct membrane translocation.
Diagram: Cellular Uptake and Antisense Action of a PNA-CPP Conjugate
Caption: Cellular uptake and antisense mechanism of a PNA-CPP conjugate.
Safety and Handling
A Safety Data Sheet (SDS) for N-β-Aminoethyl-gly-oet 2HCl indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[8]
Conclusion
N-β-Aminoethyl-glycine ethyl ester dihydrochloride is a specialized chemical of significant interest to researchers in the fields of molecular biology, diagnostics, and drug development. Its role as a core component of the PNA backbone enables the synthesis of oligonucleotide mimics with enhanced stability and binding affinity. While detailed physicochemical data for the compound itself are somewhat limited in publicly accessible literature, its application in the well-established methodology of solid-phase PNA synthesis is clear. The resulting PNA oligomers offer a powerful platform for modulating gene expression through mechanisms such as antisense and antigene inhibition, highlighting the indirect but crucial biological relevance of their fundamental building block, N-β-Aminoethyl-gly-oet 2HCl.
References
- 1. chempep.com [chempep.com]
- 3. chemimpex.com [chemimpex.com]
- 4. lookchem.com [lookchem.com]
- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis and cellular uptake of cell delivering PNA–peptide conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. aaronchem.com [aaronchem.com]
N-β-Aminoethyl-glycine Ethyl Ester Dihydrochloride in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-β-Aminoethyl-glycine ethyl ester dihydrochloride, a derivative of N-(2-aminoethyl)glycine (AEG), is a critical building block in the synthesis of specialized peptides and peptide analogs.[1][2] Its primary role is in the construction of Peptide Nucleic Acids (PNAs), which are synthetic mimics of DNA and RNA.[2][3] In PNAs, the natural sugar-phosphate backbone is replaced by a polyamide backbone derived from repeating N-(2-aminoethyl)glycine units.[2][3] This modification imparts PNAs with unique properties, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation by nucleases and proteases.[2]
This technical guide provides an in-depth overview of the role of N-β-Aminoethyl-glycine ethyl ester dihydrochloride and its derivatives in peptide synthesis, with a focus on PNA oligomerization. It details the synthetic pathways, experimental protocols, and quantitative data associated with the use of this versatile building block.
Core Concepts: The Role of N-(2-aminoethyl)glycine in PNA Synthesis
The fundamental structure of a PNA backbone is a repeating polymer of N-(2-aminoethyl)glycine units. The nucleobases are attached to the glycine nitrogen via a methylene carbonyl linker.[4] The ethyl ester derivative, N-β-Aminoethyl-glycine ethyl ester dihydrochloride, serves as a precursor to the protected N-(2-aminoethyl)glycine backbone unit required for solid-phase synthesis.
The general strategy for incorporating AEG into a PNA sequence involves several key steps:
-
Protection of the N-terminal amine: The primary amino group of the N-(2-aminoethyl)glycine backbone is typically protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][4][5][6] This allows for controlled, stepwise addition of monomers during solid-phase synthesis.
-
Esterification of the C-terminal carboxyl group: The carboxylic acid of the glycine unit is esterified (e.g., as a methyl, ethyl, benzyl, or allyl ester) to facilitate handling and subsequent reactions.[1][4][5]
-
Coupling with a protected nucleobase: The protected AEG monomer is then coupled with a protected nucleobase acetic acid derivative to form the complete PNA monomer.
-
Solid-Phase Peptide Synthesis (SPPS): The resulting Fmoc-protected PNA monomer is used in standard Fmoc-based solid-phase peptide synthesis protocols to build the desired PNA oligomer.[1][5]
Data Presentation: Synthesis Yields and Purity
The following tables summarize quantitative data from the literature for key steps in the synthesis of PNA monomers and oligomers using N-(2-aminoethyl)glycine derivatives.
Table 1: Synthesis of N-[2-(Fmoc)aminoethyl]glycine Esters
| Ester | Starting Material | Reagents | Yield (%) | Reference |
| Benzyl | N-(2-aminoethyl)glycine | Benzyl alcohol, HCl | Not reported (low yield) | [5] |
| Allyl | N-(2-aminoethyl)glycine | Allyl alcohol, HCl | 98% | [5] |
| 4-Nitrobenzyl | N-(2-aminoethyl)glycine | 4-Nitrobenzyl alcohol, HCl | Not reported | [5] |
| tert-Butyl | N-(2-aminoethyl)glycine tert-butyl ester | Fmoc-OSu | 54% | [5] |
Table 2: PNA Monomer Synthesis and Oligomerization
| Parameter | Value | Conditions | Reference |
| PNA Monomer Coupling Yield | >95% | HATU activation | [7] |
| Final Crude PNA Oligomer Purity | 70-90% | Fmoc-SPPS | [8] |
| Overall PNA Oligomer Yield | Sequence-dependent | Fmoc-SPPS | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-[2-(Fmoc)aminoethyl]glycine Allyl Ester Hydrochloride
This protocol describes a high-yield synthesis of a key intermediate for PNA monomer production.
Materials:
-
N-(2-aminoethyl)glycine
-
Allyl alcohol
-
Hydrochloric acid (gas)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Suspend N-(2-aminoethyl)glycine in allyl alcohol.
-
Saturate the suspension with HCl gas at 0 °C and then heat to reflux.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure to obtain the crude allyl N-(2-aminoethyl)glycinate dihydrochloride.
-
Dissolve the crude product in water and adjust the pH to 9 with sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography (silica gel, EtOAc/hexanes gradient).
-
Dissolve the purified product in DCM and precipitate the hydrochloride salt by adding HCl in dioxane.
Protocol 2: Solid-Phase Synthesis of a PNA Oligomer
This protocol outlines the general steps for the synthesis of a PNA oligomer on a solid support using Fmoc-protected PNA monomers.
Materials:
-
Fmoc-protected PNA monomers (A, C, G, T)
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Monomer Coupling:
-
Pre-activate a solution of the Fmoc-PNA monomer (3-5 equivalents) in DMF with HATU (2.9-4.9 equivalents) and DIPEA (6-10 equivalents) for 1-2 minutes.
-
Add the activated monomer solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent monomer in the desired sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude PNA oligomer by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the PNA.
-
Wash the pellet with cold diethyl ether.
-
Dry the crude PNA under vacuum.
-
Purify the PNA by reverse-phase HPLC.
-
Mandatory Visualizations
Caption: Synthesis pathway for an Fmoc-protected PNA monomer.
Caption: General workflow for solid-phase synthesis of PNA oligomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide nucleic acid (PNA). A DNA mimic with a pseudopeptide backbone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-β-Aminoethyl-glycine Ethyl Ester Dihydrochloride (CAS 24123-04-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-β-Aminoethyl-glycine ethyl ester dihydrochloride, with the CAS number 24123-04-4, is a synthetic organic compound of significant interest in the fields of biochemical research and pharmaceutical development. Primarily recognized as a fundamental building block for the synthesis of peptide nucleic acids (PNAs), this molecule offers a unique scaffold for creating DNA and RNA mimics with enhanced stability and binding affinity. Furthermore, its structural motif, derived from ethylenediamine, imparts chelating properties, suggesting potential applications in areas requiring metal ion sequestration. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of N-β-Aminoethyl-glycine ethyl ester dihydrochloride, with a focus on its role in pioneering research and development.
Chemical Properties and Data
N-β-Aminoethyl-glycine ethyl ester dihydrochloride is the dihydrochloride salt of the ethyl ester of N-(2-aminoethyl)glycine. This section summarizes its key physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 24123-04-4 | [1] |
| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | [2] |
| Molecular Weight | 219.11 g/mol | [1] |
| IUPAC Name | ethyl 2-(2-aminoethylamino)acetate;dihydrochloride | [3] |
| Synonyms | N-beta-Aminoethyl-Gly-Oet 2 HCL, N-β-Aminoethyl-glycine ethyl ester dihydrochloride, Ethyl 2-(2-aminoethylamino)acetate dihydrochloride | [1] |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Purity | ≥ 99% (TLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of N-β-Aminoethyl-glycine ethyl ester dihydrochloride is not widely published, a general and logical synthetic route can be inferred from standard organic chemistry principles and published syntheses of similar N-substituted glycine esters. The synthesis generally involves a two-step process: N-alkylation followed by esterification and salt formation.
General Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis of N-β-Aminoethyl-glycine ethyl ester dihydrochloride.
Caption: A logical workflow for the synthesis of N-β-Aminoethyl-glycine ethyl ester dihydrochloride.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-aminoethylamino)acetate (Free Base)
-
To a solution of excess ethylenediamine (e.g., 5-10 equivalents) in a suitable aprotic solvent such as acetonitrile or THF, slowly add ethyl bromoacetate (1 equivalent) at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to allow for the nucleophilic substitution to proceed. The excess ethylenediamine acts as both the nucleophile and a base to neutralize the HBr formed.
-
After the reaction is complete (monitored by TLC or LC-MS), the solvent and excess ethylenediamine are removed under reduced pressure.
-
The resulting residue is then taken up in a suitable solvent and washed with water or brine to remove any remaining salts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude free base of N-β-Aminoethyl-glycine ethyl ester.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Step 2: Formation of the Dihydrochloride Salt
-
Dissolve the purified free base in a dry organic solvent such as diethyl ether or ethanol.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain N-β-Aminoethyl-glycine ethyl ester dihydrochloride as a white solid.
Core Applications and Uses
The primary utility of N-β-Aminoethyl-glycine ethyl ester dihydrochloride lies in its role as a versatile building block in chemical synthesis, particularly for biomimetic structures.
Peptide Nucleic Acid (PNA) Synthesis
The most prominent application of this compound is as a monomer for the synthesis of Peptide Nucleic Acids (PNAs).[4] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide backbone composed of N-(2-aminoethyl)glycine units.[] This modification results in an uncharged backbone, which leads to stronger and more specific binding to complementary DNA and RNA strands due to the absence of electrostatic repulsion.[6]
The N-β-Aminoethyl-glycine ethyl ester dihydrochloride serves as the core scaffold to which nucleobases are attached. The following diagram illustrates its central role in the assembly of a PNA monomer.
Caption: The central role of N-β-Aminoethyl-glycine ethyl ester dihydrochloride in PNA monomer synthesis.
PNAs are valuable tools in molecular biology and are being investigated for various therapeutic and diagnostic applications, including antisense and antigene therapies, and as components of biosensors.[7]
Chelating Agent
The ethylenediamine moiety within the structure of N-β-Aminoethyl-glycine ethyl ester dihydrochloride provides two nitrogen atoms that can act as ligands to coordinate with metal ions. This makes the compound and its derivatives potential chelating agents.[8] Chelation is a critical process in various biological and industrial applications, including the removal of heavy metals, delivery of essential metal ions, and in catalysis. While specific studies on the chelating properties of this particular ester are limited, the broader class of ethylenediamine derivatives is well-known for forming stable complexes with a variety of metal ions.[9]
Biological Activity and Signaling Pathways
Currently, there is a lack of published scientific literature detailing specific biological activities or the direct involvement of N-β-Aminoethyl-glycine ethyl ester dihydrochloride in any signaling pathways. Its primary role is that of a synthetic intermediate. The biological effects observed would be characteristic of the larger molecules, such as PNAs, that are synthesized using this compound as a building block. For instance, a PNA synthesized from this monomer could be designed to bind to a specific mRNA sequence, thereby inhibiting the translation of a particular protein. In such a scenario, the PNA would be indirectly affecting a signaling pathway by downregulating a key protein component. However, this is a function of the final PNA oligomer and not an intrinsic property of the monomer itself.
Conclusion
N-β-Aminoethyl-glycine ethyl ester dihydrochloride (CAS 24123-04-4) is a valuable chemical entity for researchers and professionals in drug development and biochemical research. Its principal application as a monomer for the synthesis of peptide nucleic acids underscores its importance in the development of next-generation diagnostics and therapeutics. While direct biological activity and detailed experimental protocols are not extensively documented, its structural features suggest a potential for use as a chelating agent. Further research into the properties and applications of this compound and its derivatives is warranted to fully explore its potential in various scientific domains.
References
- 1. chemimpex.com [chemimpex.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis and biological evaluation of 3-(2-aminoethyl) uracil derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Chelating agents and it's application | PPTX [slideshare.net]
N-beta-Aminoethyl-gly-oet 2hcl: A Technical Guide to its Application as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-beta-Aminoethyl-gly-oet 2hcl, also known as N-(2-aminoethyl)glycine ethyl ester dihydrochloride, is a versatile molecule with significant potential as a chelating agent in various scientific and pharmaceutical applications. Its structure, featuring both amino and ester functionalities, allows for the effective coordination of metal ions, making it a candidate for applications ranging from the synthesis of metallodrugs to the remediation of heavy metal contamination. This technical guide provides an in-depth overview of the core principles and experimental methodologies for characterizing the chelating properties of this compound. Due to a lack of specific published data for this exact compound, this guide focuses on the established experimental protocols and theoretical frameworks used for analogous glycine-based chelating agents.
Introduction to Chelating Properties
Chelation is a process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. The stability of these complexes is crucial for their efficacy in various applications. This compound is predicted to act as a bidentate ligand, coordinating metal ions through its amino and carbonyl oxygen atoms.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application as a chelating agent.
| Property | Value | Reference |
| Molecular Formula | C6H14N2O2·2HCl | [1][2] |
| Molecular Weight | 219.11 g/mol | [1][2] |
| Appearance | White powder | [1] |
| CAS Number | 24123-04-4 | [1][2] |
| Purity | ≥ 99% (TLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols for Characterization of Chelating Activity
The following sections detail the key experimental methodologies used to characterize the chelating activity of compounds like this compound.
Determination of Metal-Ligand Stoichiometry: Job's Plot (Method of Continuous Variation)
Objective: To determine the molar ratio at which this compound and a metal ion bind.
Methodology:
-
Prepare equimolar stock solutions of this compound and the metal salt of interest (e.g., CuSO4, NiCl2) in a suitable buffer.
-
Prepare a series of solutions with varying mole fractions of the ligand and metal ion, while keeping the total molar concentration constant.
-
Measure a physical property that is proportional to the concentration of the metal-ligand complex, such as absorbance at a specific wavelength using a UV-Vis spectrophotometer.
-
Plot the change in the measured property against the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.
Determination of Stability Constants: Potentiometric Titration
Objective: To quantify the stability of the metal-ligand complexes by determining their formation constants (log K).
Methodology:
-
Calibrate a pH electrode with standard buffer solutions.
-
Prepare a solution containing known concentrations of this compound, the metal ion, and a strong acid (to lower the initial pH).
-
Titrate this solution with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH after each addition of the base.
-
The titration data is then analyzed using computer programs (e.g., BEST, Hyperquad) to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Prepare solutions of this compound and the metal ion in the same buffer.
-
Load the ligand solution into the ITC syringe and the metal ion solution into the sample cell.
-
Perform a series of injections of the ligand into the metal solution while monitoring the heat change.
-
The resulting data is a plot of heat change per injection versus the molar ratio of ligand to metal.
-
This data is fitted to a binding model to determine the thermodynamic parameters. It is crucial to account for the heat of dilution and any buffer-metal interactions.
Quantitative Data on Related Compounds
Table 1: Stability Constants (log β) of Glycine Complexes with Various Metal Ions
| Metal Ion | log β1 | log β2 |
| Co(II) | 4.64 | 8.41 |
| Ni(II) | 5.75 | 10.51 |
| Cu(II) | 8.22 | 15.02 |
| Zn(II) | 4.85 | 9.21 |
Note: These values are for glycine and serve as a general reference. The stability constants for this compound may differ.
Potential Applications in Drug Development and Research
The chelating properties of this compound suggest several potential applications:
-
Drug Delivery: As a component in drug delivery systems to enhance the solubility and stability of metal-containing active pharmaceutical ingredients.
-
Synthesis of Bioactive Molecules: As a building block in the synthesis of peptide-based drugs and other biologically active compounds where metal coordination is desired.
-
Heavy Metal Detoxification: As a potential therapeutic agent for the removal of toxic heavy metals from biological systems, although this requires extensive further research.
-
Biochemical Research: As a tool in biochemical assays to control the concentration of free metal ions, which can be critical for enzyme activity and other biological processes.
Conclusion
This compound presents a promising scaffold for the development of novel chelating agents. While a comprehensive dataset on its metal-binding properties is yet to be established, the experimental protocols outlined in this guide provide a clear roadmap for its characterization. Future research should focus on systematically determining the stability constants and thermodynamic profiles of its complexes with a range of biologically and environmentally relevant metal ions. Such data will be invaluable for unlocking the full potential of this compound in pharmaceutical and scientific applications.
References
The Genesis of a Synthetic Nucleotide: A Technical Guide to N-(2-Aminoethyl)glycine Ethyl Ester Dihydrochloride
For Immediate Release
This technical guide provides a comprehensive overview of N-(2-Aminoethyl)glycine ethyl ester dihydrochloride, a foundational component in the development of synthetic nucleic acid analogs. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's discovery, its pivotal role in the history of genetic research, and the methodologies for its synthesis and application.
Executive Summary
N-(2-Aminoethyl)glycine ethyl ester dihydrochloride, while appearing under various synonyms, is a molecule of significant interest not for its direct biological activity, but as a fundamental building block for Peptide Nucleic Acid (PNA). Its history is inextricably linked to the groundbreaking invention of PNA in 1991 by Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt. This guide illuminates the compound's properties, its historical context, and the experimental frameworks associated with its use. As a synthetic precursor, it does not have a known role in natural signaling pathways; its importance lies in its application in the synthesis of molecules designed to mimic and interact with DNA and RNA.
Compound Identification and Properties
The compound is most accurately identified as N-(2-Aminoethyl)glycine ethyl ester dihydrochloride. Due to its specific use as a monomer in PNA synthesis, it is often referred to by abbreviations related to this application.
| Property | Value | Citation(s) |
| Standard Name | N-(2-Aminoethyl)glycine ethyl ester dihydrochloride | [1] |
| Synonyms | N-beta-Aminoethyl-gly-oet 2hcl, N-β-Aminoethyl-Gly-OEt·2HCl, N-BETA-AMINOETHYL-GLYCINE-ETHYL ESTER DIHYDROCHLORIDE | N/A |
| CAS Number | 24123-04-4 | N/A |
| Molecular Formula | C6H16Cl2N2O2 | N/A |
| Molecular Weight | 219.11 g/mol | N/A |
| Appearance | White powder | N/A |
| Primary Application | Monomer for Peptide Nucleic Acid (PNA) synthesis | [2][3] |
Discovery and Historical Context: The Invention of PNA
The discovery of N-(2-Aminoethyl)glycine ethyl ester dihydrochloride is not a standalone event but a crucial step in the conceptualization and synthesis of Peptide Nucleic Acid (PNA). In 1991, a team of researchers in Copenhagen—Nielsen, Egholm, Berg, and Buchardt—published a seminal paper in Science detailing a novel polyamide nucleic acid mimic.[4]
The central innovation was the replacement of the natural sugar-phosphate backbone of DNA with a repeating N-(2-aminoethyl)glycine unit, linked by peptide bonds.[3] This design yielded an uncharged, achiral backbone that could still support nucleobases and hybridize with DNA and RNA with high affinity and specificity.[4][5] The ethyl ester dihydrochloride form of the N-(2-aminoethyl)glycine monomer was a key precursor for the solid-phase synthesis of these first PNA oligomers.[2][6]
The motivation behind this research was to create a DNA mimic that could bind strongly and specifically to natural nucleic acids, opening up new avenues for diagnostics and therapeutics.[7] The N-(2-aminoethyl)glycine backbone, being resistant to degradation by nucleases and proteases, offered a significant advantage in stability over natural oligonucleotides.[7]
Interestingly, the N-(2-aminoethyl)glycine (AEG) core has been found to be produced by cyanobacteria, leading to the "PNA world hypothesis," which speculates that PNA or a similar structure could have been a precursor to RNA-based life.[7]
Experimental Protocols
While the original 1991 Science paper by Nielsen et al. does not provide a detailed experimental protocol for the synthesis of the monomer itself, subsequent literature on PNA synthesis outlines the general chemical strategies. The synthesis of PNA monomers, including the N-(2-aminoethyl)glycine ethyl ester, typically follows a multi-step organic synthesis route.
General Synthesis Strategy for the PNA Backbone Monomer
The synthesis of the N-(2-aminoethyl)glycine backbone generally involves the protection of functional groups, followed by alkylation and subsequent deprotection steps. A common modern approach is outlined below, which illustrates the fundamental chemical transformations.
Objective: To synthesize a protected N-(2-aminoethyl)glycine ester suitable for solid-phase PNA synthesis.
Key Reactions:
-
Protection of Ethylenediamine: One of the amino groups of ethylenediamine is protected, often with a Boc (tert-butyloxycarbonyl) group.
-
Alkylation: The mono-protected ethylenediamine is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) to introduce the glycine moiety.
-
Purification and Salt Formation: The resulting product is purified and can be converted to its dihydrochloride salt for stability and ease of handling.
Solid-Phase PNA Oligomer Synthesis
Once the monomer is synthesized and appropriately protected (e.g., with an Fmoc group on the primary amine), it is used in solid-phase peptide synthesis to build the PNA chain.
Workflow:
-
Resin Preparation: A solid support resin is prepared with the first PNA monomer attached.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.
-
Coupling: The next protected PNA monomer is added and coupled to the deprotected amine.
-
Capping (Optional): Any unreacted amines are capped to prevent the formation of deletion sequences.
-
Repeat: The deprotection and coupling steps are repeated until the desired PNA sequence is assembled.
-
Cleavage and Deprotection: The completed PNA chain is cleaved from the resin, and all protecting groups are removed.
-
Purification: The final PNA oligomer is purified, typically by HPLC.
Signaling Pathways and Biological Activity
There is no scientific evidence to suggest that N-(2-Aminoethyl)glycine ethyl ester dihydrochloride is involved in any known biological signaling pathways. As a synthetic molecule, its primary role is that of an intermediate in the chemical synthesis of PNA.
The biological effects of interest are those of the final PNA oligomers, which are designed to function as antisense and antigene agents by binding to specific DNA or RNA sequences, thereby modulating gene expression.[3] The N-(2-aminoethyl)glycine backbone itself is not known to interact with cellular signaling receptors or enzymes in the way that endogenous signaling molecules do.
While the amino acid glycine is a known neurotransmitter with well-characterized signaling pathways involving glycine receptors (GlyRs) and co-agonist activity at NMDA receptors, it is crucial to distinguish it from its synthetic derivative, N-(2-aminoethyl)glycine. The structural modifications in the latter preclude it from acting on the signaling pathways of natural glycine.
Conclusion
N-(2-Aminoethyl)glycine ethyl ester dihydrochloride holds a significant place in the history of molecular biology and biotechnology as a key component in the revolutionary development of Peptide Nucleic Acids. Its discovery is synonymous with the work of Nielsen, Egholm, Berg, and Buchardt in 1991, which introduced a powerful new tool for genetic research and therapeutic development. While devoid of a natural role in cellular signaling, its utility as a synthetic building block continues to be relevant in the creation of advanced diagnostic and therapeutic agents based on PNA technology. This guide has provided a detailed account of its origins, properties, and the experimental context of its use, offering a valuable resource for professionals in the field.
References
- 1. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 3. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 4. Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. pnas.org [pnas.org]
An In-depth Technical Guide to N-β-Aminoethyl-glycine Ethyl Ester Dihydrochloride Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-β-Aminoethyl-glycine ethyl ester dihydrochloride (N-β-Ae-Gly-OEt·2HCl) is a versatile chemical scaffold that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its inherent structural features, including a primary amine, a secondary amine, and an ethyl ester, provide multiple points for chemical modification, leading to the generation of diverse derivatives and analogs. These compounds have garnered significant interest in medicinal chemistry and drug development due to their potential therapeutic applications, ranging from anticancer and antimicrobial agents to modulators of neurological pathways.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to N-β-Ae-Gly-OEt·2HCl derivatives and analogs, with a focus on quantitative data and mechanistic insights.
Core Compound Profile: N-β-Aminoethyl-glycine ethyl ester dihydrochloride
| Property | Value | Reference |
| Synonyms | N-β-Aminoethyl-Gly-OEt·2HCl, Ethyl 2-(2-aminoethylamino)acetate dihydrochloride | [1] |
| CAS Number | 24123-04-4 | [1] |
| Molecular Formula | C6H14N2O2·2HCl | [1] |
| Molecular Weight | 219.11 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (TLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of Derivatives and Analogs
The structural versatility of N-β-Ae-Gly-OEt·2HCl allows for the synthesis of a variety of derivatives, most notably Peptide Nucleic Acids (PNAs) and other N-substituted glycine analogs.
Peptide Nucleic Acid (PNA) Monomer Synthesis
N-(2-aminoethyl)glycine is the foundational backbone for Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA.[2] The synthesis of PNA monomers typically involves the protection of the amino groups followed by the coupling of a nucleobase-containing moiety. A common strategy employs the use of Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the amino functionalities.
A generalized scheme for the synthesis of a PNA monomer starting from an N-(2-aminoethyl)glycine derivative is depicted below.
Caption: General workflow for the synthesis of a Peptide Nucleic Acid (PNA) monomer.
Solid-Phase Synthesis of PNA Oligomers
PNA oligomers are assembled using solid-phase synthesis (SPS), a technique adapted from peptide synthesis.[3] The process involves the sequential addition of protected PNA monomers to a growing chain anchored to a solid support, typically a resin.[3]
Biological Activities and Quantitative Data
Derivatives of N-β-aminoethyl-glycine have demonstrated a range of biological activities, including cytotoxic and antimicrobial effects.
Cytotoxicity of N-Substituted Glycine Derivatives
A study on aliphatic N-substituted glycine derivatives revealed their cytotoxic potential against human foreskin fibroblast (HFF) cells. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of exposure.
| Compound | R Group | IC50 (µM) against HFF Cells[1][4] |
| Propyl-glycine | Propyl | > 344 |
| Butyl-glycine | Butyl | > 344 |
| sec-Butyl-glycine | sec-Butyl | > 344 |
| tert-Butyl-glycine | tert-Butyl | > 344 |
| Pentyl-glycine | Pentyl | > 344 |
| Isopentyl-glycine | Isopentyl | > 344 |
| tert-Pentyl-glycine | tert-Pentyl | > 344 |
| Hexyl-glycine | Hexyl | > 344 |
| 2-Aminoheptyl-glycine | 2-Aminoheptyl | 127 |
| Octyl-glycine | Octyl | > 344 |
Anticancer Activity of Glycine-Conjugated Hybrid Compounds
Glycine-conjugated hybrid molecules incorporating coumarin, thiophene, and quinazoline moieties have been synthesized and evaluated for their anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cell lines.
| Compound ID | IC50 (µg/L) against PC-3 Cells[5] | IC50 (µg/L) against MCF-7 Cells[5] |
| 9a | 47.4 ± 1.3 | 40.5 ± 1.2 |
| 9b | 35.8 ± 1.5 | 38.6 ± 1.1 |
| 9c | 34.1 ± 1.2 | 21.5 ± 1.3 |
| 9d | 29.5 ± 1.1 | 25.4 ± 1.4 |
| 9e | 20.3 ± 1.3 | 22.1 ± 1.2 |
| 9f | 14.7 ± 1.4 | 16.5 ± 1.2 |
| Cisplatin (Control) | 18.2 ± 1.2 | 20.1 ± 1.3 |
Antimicrobial Activity of Glycine-Derived Quaternary Ammonium Salts
Glycine-derived quaternary ammonium salts (QASs) have been investigated for their antimicrobial activity. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound (DMGM-n) | n (Alkyl Chain Length) | MIC (µmol/L) against Rhodotorula rubra[3] | MIC (µmol/L) against Saccharomyces cerevisiae[3] |
| DMGM-12 | 12 | >400 | >400 |
| DMGM-14 | 14 | 5 | 5 |
| DMGM-16 | 16 | 10 | 10 |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This section provides protocols for key experiments related to the synthesis and evaluation of N-β-aminoethyl-glycine derivatives.
Synthesis of Aliphatic N-Substituted Glycine Derivatives
This protocol describes a green synthesis approach for N-substituted glycine derivatives.[4]
Materials:
-
Glycine
-
Appropriate alkyl halide (e.g., propyl bromide, butyl bromide, etc.)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., water or ethanol)
Procedure:
-
Dissolve glycine and the base in the chosen solvent in a round-bottom flask.
-
Add the alkyl halide to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain the N-substituted glycine derivative.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[4]
Solid-Phase Synthesis of Peptide Nucleic Acids (PNAs)
The following is a general protocol for the manual solid-phase synthesis of PNA oligomers using Boc/Cbz protected monomers.[6]
Materials:
-
Merrifield resin (e.g., methylbenzhydrylamine - MBHA resin)
-
Boc/Cbz-protected PNA monomers
-
Coupling agent (e.g., HBTU/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent (e.g., Trifluoroacetic acid - TFA)
-
Capping agent (e.g., acetic anhydride)
-
Solvents (e.g., Dichloromethane - DCM, N,N-Dimethylformamide - DMF)
-
Cleavage cocktail (e.g., TFA/m-cresol)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
First Monomer Coupling:
-
Dissolve the first Boc-protected PNA monomer, coupling agent, and HOBt in DMF.
-
Add DIPEA to the resin, followed by the monomer solution.
-
Agitate the mixture for a specified time to ensure complete coupling.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Capping: Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted amino groups.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with TFA in DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer to build the desired PNA sequence.
-
Cleavage and Final Deprotection: After the final monomer is added and deprotected, cleave the PNA oligomer from the resin and remove the Cbz protecting groups using a cleavage cocktail.
-
Purification: Purify the crude PNA oligomer using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final PNA product by mass spectrometry.
Caption: Workflow for the solid-phase synthesis of Peptide Nucleic Acids (PNAs).
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cell lines, such as the IC50 values for the N-substituted glycine derivatives on HFF cells.[1]
Materials:
-
Human foreskin fibroblast (HFF) cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Test compounds (N-substituted glycine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HFF cells into 96-well plates at a density of 1 x 10⁴ cells/mL and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Mechanisms of Action and Signaling Pathways
The precise mechanisms of action for many N-β-aminoethyl-glycine derivatives are still under investigation. However, some insights have been gained into their potential cellular targets and pathways.
Interaction with DNA
Molecular docking studies have suggested that certain N-substituted glycine derivatives, such as octyl- and 2-aminoheptyl-glycine, have a high tendency to interact with DNA. This interaction is likely mediated through groove binding.[4] The presence of both hydrophobic alkyl chains and the amino acid backbone may contribute to this binding affinity.
Potential for Kinase Inhibition
The structural features of some N-β-aminoethyl-glycine derivatives make them potential candidates for kinase inhibitors. The nitrogen atoms can act as hydrogen bond donors and acceptors, which is a common feature in many kinase inhibitors that bind to the ATP-binding pocket of kinases. Further screening and structure-activity relationship (SAR) studies are needed to explore this potential.
As more research becomes available on the specific molecular targets of these compounds, detailed signaling pathway diagrams can be constructed to illustrate their mechanisms of action. Currently, a generalized pathway for a hypothetical kinase inhibitor derivative is presented below.
Caption: A generalized signaling pathway illustrating the potential mechanism of a kinase inhibitor derivative.
Conclusion
N-β-Aminoethyl-glycine ethyl ester dihydrochloride and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic accessibility and the potential for structural modifications make this scaffold an attractive starting point for the development of novel therapeutic agents. This technical guide has provided an overview of the current knowledge on these compounds, including their synthesis, quantitative biological data, and detailed experimental protocols. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in a broader range of diseases. The data and protocols presented herein should serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Tethering Enhances Drug Fragment Affinity for G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Potential Research Applications of N-beta-Aminoethyl-gly-oet 2hcl
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-beta-Aminoethyl-gly-oet 2hcl, chemically known as N-(2-aminoethyl)glycine ethyl ester dihydrochloride, is a versatile synthetic building block with significant potential in biomedical research and drug development. Its primary and most extensively documented application lies in the synthesis of Peptide Nucleic Acid (PNA) monomers. PNAs, synthetic analogs of DNA and RNA, exhibit unique properties that make them powerful tools for modulating gene expression. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its role in the synthesis of PNA oligomers and their subsequent use as antisense and antigene agents. This document details synthetic methodologies, summarizes available quantitative biological data, and outlines experimental protocols for the evaluation of PNA efficacy.
Chemical Properties and Synthesis
This compound is a white crystalline powder with the molecular formula C6H16Cl2N2O2 and a molecular weight of 219.11 g/mol .[1] It serves as a key precursor for the N-(2-aminoethyl)glycine backbone of PNA.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 24123-04-4 | [1] |
| Molecular Formula | C6H16Cl2N2O2 | [1] |
| Molecular Weight | 219.11 g/mol | [1] |
| Appearance | White powder | [2] |
| Storage Temperature | -15°C | [1][2] |
The synthesis of PNA monomers using this compound or its derivatives typically involves the coupling of a protected N-(2-aminoethyl)glycine ester with a nucleobase-containing acetic acid derivative. The ethyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, which is then coupled to the growing PNA chain during solid-phase synthesis.
Core Application: Peptide Nucleic Acid (PNA) Monomer Synthesis
The fundamental application of this compound is as a foundational element for the N-(2-aminoethyl)glycine backbone of PNAs.[3] This unique, uncharged polyamide backbone confers upon PNAs remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and resistance to enzymatic degradation by nucleases and proteases.
Experimental Protocol: Solid-Phase Synthesis of PNA Oligomers
Solid-phase synthesis is the standard method for preparing PNA oligomers. The following protocol is a generalized procedure based on established methods.[4][5]
Materials:
-
Fmoc-protected PNA monomers (derived from N-(2-aminoethyl)glycine esters)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (20%)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
-
Automated peptide synthesizer or manual synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine.
-
Monomer Coupling: Activate the first Fmoc-PNA monomer with a coupling reagent (e.g., HBTU/DIPEA in DMF) and couple it to the resin.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent monomer in the desired sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the PNA oligomer from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude PNA oligomer by reverse-phase high-performance liquid chromatography (RP-HPLC).
Research Applications of Derived PNA Oligomers
PNA oligomers synthesized using this compound as a precursor have a wide range of research applications, primarily centered on the sequence-specific modulation of gene expression.
Antisense Applications
Antisense PNAs are designed to bind to specific messenger RNA (mRNA) transcripts, thereby inhibiting translation into protein. This steric hindrance of the ribosomal machinery is a powerful tool for studying gene function and for therapeutic development.
Table 2: Quantitative Data for Antisense PNA Activity
| Target Gene | PNA Sequence/Modification | Cell Line | IC50 / % Inhibition | Reference |
| Human Telomerase (hTR) | 13-mer PNA | Human Melanoma | Dose-dependent reduction | [6] |
| Human Telomerase (hTR) | 11 to 13-mer PNA | In vitro | IC50 ~10 nM | [7] |
| KRAS G12D | CPP-PNA-G12D-1 | Pancreatic Ductal Adenocarcinoma | IC50 in nanomolar range | [1] |
| c-myc | 17-mer PNA-NLS | Burkitt's Lymphoma | 75% inhibition of MYC expression at 10 µM | [8] |
Experimental Protocol: Evaluation of Antisense PNA Activity
-
PNA-Peptide Conjugation (Optional): To enhance cellular uptake, PNAs can be conjugated to cell-penetrating peptides (CPPs).[9]
-
Cell Culture and Treatment: Culture target cells (e.g., cancer cell lines) under standard conditions. Treat cells with varying concentrations of the antisense PNA.
-
Cellular Uptake Analysis: To confirm intracellular delivery, fluorescently label the PNA and visualize uptake using confocal microscopy or quantify by flow cytometry.[10][11][12]
-
Analysis of Gene Expression:
-
RT-qPCR: Isolate total RNA and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the levels of the target mRNA.
-
Western Blotting: Prepare cell lysates and perform western blotting to quantify the protein levels of the target gene.
-
-
Cell Viability/Proliferation Assay: Use assays such as MTT or colony formation assays to determine the effect of the antisense PNA on cell viability and proliferation.[11]
Antigene Applications
Antigene PNAs are designed to bind directly to double-stranded DNA in the nucleus, forming a PNA-DNA-PNA triplex or a strand invasion complex. This binding can physically block the binding of transcription factors or RNA polymerase, thereby inhibiting the transcription of a target gene.
Experimental Protocol: Evaluation of Antigene PNA Activity
-
PNA Design and Synthesis: Design PNAs to target specific regulatory regions of a gene, such as the promoter or enhancer. Synthesize and purify the PNA.
-
Cell Culture and Transfection: Culture target cells and transfect with the antigene PNA. Cationic lipids or conjugation to nuclear localization signals (NLS) can facilitate nuclear delivery.
-
Chromatin Immunoprecipitation (ChIP): Use ChIP to confirm the binding of the PNA to the target genomic locus.
-
Analysis of Gene Transcription:
-
RT-qPCR: Measure the levels of the target pre-mRNA and mRNA to assess the inhibition of transcription.
-
Nuclear Run-on Assay: Directly measure the rate of transcription of the target gene.
-
-
Phenotypic Assays: Evaluate the downstream effects of gene silencing, such as changes in cell cycle, apoptosis, or other relevant cellular processes.
Signaling Pathways Modulated by PNA
By targeting key genes, PNAs can modulate entire signaling pathways. For example, targeting oncogenes like KRAS or c-myc can disrupt downstream pathways involved in cell proliferation, survival, and metastasis.
KRAS Signaling Pathway
The KRAS gene is a frequently mutated oncogene in many cancers. PNAs targeting mutant KRAS can inhibit its expression, leading to the downregulation of downstream effector pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately inducing apoptosis and inhibiting tumor growth.
Conclusion
This compound is a pivotal starting material for the synthesis of PNA monomers, which are subsequently assembled into oligomers with significant potential in molecular biology and therapeutic research. The ability of PNAs to specifically modulate gene expression through antisense and antigene mechanisms makes them invaluable tools for studying gene function and for the development of novel therapeutic strategies against a range of diseases, including cancer and genetic disorders. Further research into optimizing PNA delivery and efficacy will continue to expand the research applications of this versatile chemical compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibiting mutant KRAS G12D gene expression using novel peptide nucleic acid-based antisense: A potential new drug candidate for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 4. scienceopen.com [scienceopen.com]
- 5. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of telomerase activity by a cell-penetrating peptide nucleic acid construct in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PNA and Oligonucleotide Inhibitors of Human Telomerase - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide-PNA Conjugates - Creative Peptides [pna.creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
N-β-Aminoethyl-glycine (AEG) in Prebiotic Chemistry: A Technical Guide
Abstract: The origin of life is a question that has long captivated scientists. A central hypothesis, the "RNA world," posits that RNA was the primary genetic material. However, the prebiotic synthesis of RNA faces significant hurdles. This has led to the exploration of alternative genetic polymers that could have preceded RNA. One promising candidate is Peptide Nucleic Acid (PNA), a stable and robust analogue of DNA and RNA. The backbone of PNA is composed of repeating units of N-(2-aminoethyl)glycine (AEG). This technical guide provides an in-depth exploration of AEG's role in prebiotic chemistry, focusing on its synthesis, potential for oligomerization, and its central position in the PNA world hypothesis. This document is intended for researchers, scientists, and drug development professionals interested in the origins of life and the development of novel nucleic acid analogues.
Introduction: The Pre-RNA World and the Rise of PNA
The RNA world hypothesis, while influential, is not without its challenges, including the instability of ribose and the difficulty of prebiotic nucleotide synthesis. This has led to the proposal of a "pre-RNA world" where a simpler, more robust genetic polymer initiated life's journey. Peptide Nucleic Acid (PNA) has emerged as a compelling candidate for this primordial genetic material.[1] PNA's backbone is a polyamide chain of repeating N-(2-aminoethyl)glycine (AEG) units, to which nucleobases are attached.[2][3] This structure confers remarkable stability to PNA, making it resistant to enzymatic degradation and stable over a wide pH range.[2]
The plausibility of a PNA-based origin of life hinges on the prebiotic availability of its constituent monomers, most notably AEG. This guide delves into the prebiotic synthesis of AEG, its potential for forming polymers under early Earth conditions, and its role in the broader context of the origin of life.
Prebiotic Synthesis of N-(2-aminoethyl)glycine (AEG)
Several plausible pathways for the abiotic synthesis of AEG on the early Earth have been proposed and experimentally supported. These routes start from simple, abundant precursor molecules.
Electric Discharge in a Reducing Atmosphere (Miller-Urey Type Synthesis)
Experiments simulating the effects of lightning on a primitive Earth atmosphere have demonstrated the formation of a variety of organic molecules, including amino acids. It has been shown that N-(2-aminoethyl)glycine can be produced in electric discharge reactions from a mixture of methane (CH₄), nitrogen (N₂), ammonia (NH₃), and water (H₂O).[1] These experiments suggest that energetic events in the prebiotic atmosphere could have been a significant source of AEG.
Strecker Synthesis from Ethylenediamine
The Strecker synthesis is a well-established method for producing amino acids from aldehydes, ammonia, and cyanide. A plausible prebiotic adaptation of this synthesis for AEG involves the reaction of ethylenediamine with cyanide.[1] Ethylenediamine itself is a product of electric discharge experiments and ammonium cyanide polymerizations, making this a robust pathway for AEG formation on the early Earth.
Experimental Protocols
While specific, detailed experimental protocols for the prebiotic synthesis of AEG are not extensively documented, the following are plausible methodologies based on established prebiotic chemistry experiments.
Proposed Protocol for Miller-Urey Synthesis of AEG
This protocol is adapted from general Miller-Urey experiment procedures.
Objective: To simulate the production of N-(2-aminoethyl)glycine in a prebiotic atmosphere via electric discharge.
Materials:
-
A Miller-Urey-type apparatus (a closed system of glass flasks and tubes).
-
Gases: Methane (CH₄), Ammonia (NH₃), Hydrogen (H₂).
-
Sterile, deionized water.
-
High-voltage power source with tungsten electrodes.
-
Heating mantle and condenser.
-
Analytical equipment for product identification (e.g., HPLC, GC-MS).
Procedure:
-
Apparatus Sterilization: The entire glass apparatus is thoroughly cleaned and sterilized to prevent microbial contamination.
-
Water Addition: A volume of sterile, deionized water is added to the lower flask, representing the primitive ocean.
-
Atmosphere Creation: The apparatus is evacuated to a high vacuum. The prebiotic gas mixture (e.g., 100 mmHg H₂, 200 mmHg CH₄, and 200 mmHg NH₃) is then introduced into the main flask.
-
Initiation of the Experiment: The water in the lower flask is gently heated to create water vapor, which circulates with the gases. A continuous electric spark is discharged between the electrodes in the main flask to simulate lightning.
-
Reaction Duration: The experiment is run continuously for a period of one week.
-
Sample Collection and Analysis: After one week, the power and heating are turned off. The liquid in the U-tube and the lower flask is collected. The collected liquid is then analyzed for the presence of AEG and other organic molecules using chromatographic and spectroscopic techniques.
Proposed Protocol for Prebiotic Strecker Synthesis of AEG
This protocol is a plausible adaptation of the Strecker synthesis for prebiotic conditions.
Objective: To synthesize N-(2-aminoethyl)glycine from ethylenediamine and cyanide under plausible prebiotic conditions.
Materials:
-
Ethylenediamine solution.
-
Sodium cyanide (NaCN) or hydrogen cyanide (HCN) solution.
-
A sealed reaction vessel.
-
A controlled temperature environment (e.g., a water bath).
-
Acid for hydrolysis (e.g., HCl).
-
Analytical equipment for product identification (e.g., HPLC, NMR).
Procedure:
-
Reactant Preparation: Aqueous solutions of ethylenediamine and sodium cyanide are prepared in concentrations that could have been present in prebiotic environments (e.g., millimolar to molar). The pH is adjusted to a plausible prebiotic value (e.g., slightly alkaline).
-
Reaction: The solutions are mixed in a sealed vessel to prevent the escape of volatile components. The reaction is allowed to proceed at a moderate temperature (e.g., 50-80°C) for several days to weeks, simulating a warm prebiotic pond.
-
Hydrolysis: After the initial reaction, the resulting aminonitrile is hydrolyzed to the amino acid. This can be achieved by adding a strong acid and heating the mixture.
-
Analysis: The final product mixture is analyzed to confirm the presence and quantify the yield of N-(2-aminoethyl)glycine.
Oligomerization of AEG: Towards a PNA World
For AEG to serve as the backbone of a genetic polymer, it must be able to form oligomers (short chains) under prebiotic conditions. Preliminary experiments suggest that AEG may polymerize rapidly at 100°C, indicating that thermal polymerization in environments such as hydrothermal vents or evaporating lagoons could have been a viable mechanism.[1]
Proposed Protocol for Thermal Polymerization of AEG
This protocol is based on general methods for the thermal polymerization of amino acids.
Objective: To investigate the formation of AEG oligomers through thermal condensation.
Materials:
-
N-(2-aminoethyl)glycine (AEG) powder.
-
A high-temperature oven or a sand bath.
-
A reaction vessel (e.g., a sealed glass tube).
-
Analytical equipment for oligomer analysis (e.g., HPLC, Mass Spectrometry).
Procedure:
-
Sample Preparation: A sample of dry AEG is placed in a reaction vessel. To simulate the presence of minerals that could act as catalysts on the early Earth, a mineral surface (e.g., clay, pyrite) can be added.
-
Thermal Reaction: The vessel is heated to a temperature relevant to prebiotic environments (e.g., 100-150°C) for a period ranging from hours to days.
-
Product Extraction: After cooling, the reaction product is extracted with a suitable solvent (e.g., water or a mild acidic solution).
-
Analysis: The extracted solution is analyzed to identify and quantify the presence of AEG oligomers of different lengths.
Data Presentation
Quantitative data on the prebiotic synthesis of AEG is sparse. However, studies on the natural occurrence of AEG provide valuable insights.
Concentration of AEG in Cyanobacteria
The discovery of AEG in various strains of cyanobacteria suggests that the biochemical pathways for its synthesis may be ancient.[4] This finding lends support to the idea that AEG was available on the early Earth.
| Cyanobacterial Strain | Morphological Group | N-fixing | Free AEG (ng/g) |
| Synechocystis PCC 6803 | Chroococcales | No | 281 |
| Chroococcidiopsis PCC 6712 | Chroococcales | No | 523 |
| Oscillatoria PCC 6506 | Oscillatoriales | No | 338 |
| Lyngbya PCC 8106 | Oscillatoriales | No | 480 |
| Nostoc PCC 7120 | Nostocales | Yes | 1717 |
| Nodularia PCC 73104 | Nostocales | Yes | 465 |
| Anabaena PCC 73105 | Nostocales | Yes | 682 |
| Fischerella PCC 7521 | Stigonematales | Yes | 719 |
Table adapted from Banack et al. (2012).[4]
Visualizations
Prebiotic Synthesis Pathways of AEG
Caption: Plausible prebiotic synthesis pathways for N-(2-aminoethyl)glycine (AEG).
The PNA World Hypothesis
Caption: Conceptual workflow of the Peptide Nucleic Acid (PNA) world hypothesis.
Conclusion
N-(2-aminoethyl)glycine is a molecule of significant interest in prebiotic chemistry. Its plausible formation through robust abiotic pathways and its ability to form the backbone of the stable PNA polymer make it a central figure in the PNA world hypothesis. While further research is needed to fully elucidate the specific conditions and yields of its prebiotic synthesis and polymerization, the existing evidence strongly supports the possibility that AEG played a crucial role in the origin of life, potentially as a component of the first genetic material. The study of AEG and PNA not only provides insights into our own origins but also opens avenues for the development of novel synthetic genetic materials with applications in diagnostics and therapeutics.
References
- 1. Peptide nucleic acids rather than RNA may have been the first genetic molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyanobacteria Produce N-(2-Aminoethyl)Glycine, a Backbone for Peptide Nucleic Acids Which May Have Been the First Genetic Molecules for Life on Earth | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for PNA Synthesis Using N-β-Aminoethyl-glycine Ethyl Ester Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral polyamide backbone, offering superior hybridization properties and resistance to enzymatic degradation.[1] This makes them valuable tools in diagnostics, molecular biology, and therapeutic applications.[1][2] The core building block of the PNA backbone is typically N-(2-aminoethyl)glycine (AEG).[1] N-β-Aminoethyl-glycine ethyl ester dihydrochloride serves as a key starting material for the synthesis of PNA monomers. These monomers are subsequently used in solid-phase synthesis to construct PNA oligomers.[1][3]
This document provides detailed protocols and data for the synthesis of PNA monomers using N-β-Aminoethyl-glycine ethyl ester dihydrochloride, focusing on the widely used Fmoc/Bhoc protection strategy.[1]
PNA Monomer Synthesis Overview
The synthesis of a PNA monomer involves a multi-step process that begins with the protection of the N-(2-aminoethyl)glycine ethyl ester backbone. This is followed by coupling with a protected nucleobase acetic acid and subsequent deprotection steps to yield the final monomer ready for solid-phase synthesis. The choice of protecting groups is critical for the success of the synthesis, with Fmoc (9-fluorenylmethoxycarbonyl) for the primary amine of the AEG backbone and Bhoc (benzhydryloxycarbonyl) for the exocyclic amines of the nucleobases being a common and effective strategy.[1]
Quantitative Data Summary
The following table summarizes typical yields for key steps in the synthesis of a thymine-based PNA monomer.
| Step | Reactants | Product | Yield (%) | Reference |
| 1. Boc Protection of N-(2-aminoethyl)glycine ethyl ester | N-(2-aminoethyl)glycine ethyl ester dihydrochloride, (Boc)₂O, Triethylamine | Ethyl N-[(2-Boc-amino)-ethyl]glycinate | 98% | [4] |
| 2. Chloroacetylation of the protected backbone | Ethyl N-[(2-Boc-amino)-ethyl]glycinate, Chloroacetyl chloride, Triethylamine | Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate | High | [4][5] |
| 3. Coupling with Thymine | Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate, Thymine, K₂CO₃ | N-(Boc-Aeg)thymine Ethyl Ester | 96% | [4][5] |
| 4. Saponification (Ester Hydrolysis) | N-(Boc-Aeg)thymine Ethyl Ester, LiOH | N-(Boc-Aeg)thymine-OH | High | [6] |
| 5. Fmoc protection of N-(2-aminoethyl)glycine esters | N-(2-aminoethyl)glycine, Fmoc-OSu | N-[2-(Fmoc)aminoethyl]glycine esters | High | [2][7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl N-[(2-Boc-amino)-ethyl]glycinate
This protocol describes the protection of the primary amine of the N-(2-aminoethyl)glycine ethyl ester backbone with a Boc group.
Materials:
-
N-(2-aminoethyl)glycine ethyl ester dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Suspend N-(2-aminoethyl)glycine ethyl ester dihydrochloride in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine dropwise to the suspension while stirring.
-
Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of N-(Boc-Aeg)thymine Ethyl Ester
This protocol details the coupling of the protected backbone with the nucleobase thymine.
Materials:
-
Ethyl N-[(2-Boc-amino)-ethyl]glycinate
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Thymine
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Chloroacetylation:
-
Dissolve Ethyl N-[(2-Boc-amino)-ethyl]glycinate and triethylamine in DCM and cool to 0 °C.
-
Add chloroacetyl chloride dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate.[4][5]
-
-
Coupling with Thymine:
-
Dissolve Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate, thymine, and anhydrous potassium carbonate in DMF.
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting N-(Boc-Aeg)thymine Ethyl Ester by column chromatography.[5]
-
Protocol 3: Solid-Phase PNA Oligomer Synthesis (Fmoc/Bhoc Strategy)
This protocol provides a general workflow for the synthesis of PNA oligomers on a solid support.
Materials:
-
Fmoc-protected PNA monomers (e.g., Fmoc-T-aeg-OH)
-
Rink amide resin
-
N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)[8]
-
20% Piperidine in DMF
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8][9]
-
Capping solution (e.g., acetic anhydride and N-methylimidazole in DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.[8][10]
-
Monomer Coupling:
-
Pre-activate the Fmoc-PNA monomer with HATU, DIPEA, and 2,6-lutidine in NMP for a few minutes.[9]
-
Add the activated monomer solution to the resin and shake for the required coupling time.
-
-
Capping: Treat the resin with the capping solution to block any unreacted amino groups.
-
Wash: Wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent monomer in the desired sequence.
-
Final Fmoc Deprotection: After the last monomer is coupled, remove the final Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.
-
Precipitation and Purification: Precipitate the crude PNA in cold ether, and purify by reverse-phase HPLC.
Visualizations
Caption: Workflow for PNA monomer synthesis.
Caption: Solid-phase PNA oligomer synthesis cycle.
References
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 7. A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 10. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving N-beta-Aminoethyl-gly-oet 2hcl for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of N-beta-Aminoethyl-gly-oet 2hcl, a white crystalline powder, for use in cell culture applications. Due to the limited publicly available data on this specific compound, this guide is based on general laboratory procedures for similar dihydrochloride salts of amino acid esters and best practices for preparing sterile solutions for cell culture. It is imperative that researchers conduct small-scale pilot experiments to determine the optimal conditions for their specific cell lines and experimental setups.
Compound Information
This compound, also known as N-β-Aminoethyl-Glycine ethyl ester dihydrochloride, is a chemical compound with applications as a building block in the synthesis of more complex molecules and as a potential chelating agent.[1] Its utility in direct cell culture applications is not extensively documented in peer-reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | N-β-Aminoethyl-Glycine ethyl ester dihydrochloride; N-b-Aminoethyl-Gly-OEt·2HCl | [1] |
| Molecular Formula | C6H14N2O2·2HCl | [1] |
| Molecular Weight | 219.11 g/mol | [1] |
| Appearance | White powder | [1] |
| Storage | 0-8 °C | [1] |
Solubility and Stock Solution Preparation
There is currently no publicly available quantitative data on the solubility of this compound in common laboratory solvents used for cell culture, such as water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or ethanol. As a dihydrochloride salt, it is predicted to have good solubility in aqueous solutions.
It is strongly recommended to perform a solubility test before preparing a stock solution.
Recommended Solvents (in order of preference for cell culture)
-
Sterile Deionized Water: Ideal for direct addition to aqueous-based cell culture media.
-
Sterile Phosphate-Buffered Saline (PBS): A common and physiologically compatible solvent.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for many organic compounds. However, DMSO can be toxic to cells, and the final concentration in the cell culture medium should typically not exceed 0.5% (v/v), with concentrations below 0.1% being preferable.
Protocol for Preparing a 100 mM Stock Solution
This protocol provides a general guideline. The final concentration of the stock solution may need to be adjusted based on the determined solubility.
Materials:
-
This compound powder
-
Sterile, high-purity deionized water, PBS, or DMSO
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes or micropipettes with sterile filter tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 10 mL of a 100 mM stock solution, weigh out 21.91 mg of the compound (Molecular Weight = 219.11 g/mol ).
-
Dissolution:
-
For Aqueous Solvents (Water or PBS): Add a small amount of the chosen solvent (e.g., 5 mL for a final volume of 10 mL) to the tube containing the powder.
-
For DMSO: Add the desired final volume of DMSO (e.g., 10 mL) to the tube.
-
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution in aqueous solvents, but the stability of the compound under these conditions is unknown. Visually inspect the solution to ensure there are no undissolved particulates.
-
pH Adjustment (for aqueous solutions): If dissolving in water, the pH of the resulting solution may be acidic due to the dihydrochloride salt. If necessary, adjust the pH to a physiological range (7.2-7.4) using sterile 1 N NaOH. This step should be performed with caution, as it may affect the stability of the compound. For direct dilution into buffered cell culture media, pH adjustment of the stock solution may not be necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The long-term stability of the compound in solution is not documented, but storage at lower temperatures is generally recommended for amino acid derivatives.
Experimental Workflow for Cell Culture Application
The following diagram illustrates a general workflow for dissolving this compound and applying it to a cell culture experiment.
Caption: Experimental workflow for preparing and using this compound in cell culture.
Signaling Pathways
Currently, there is no published research identifying specific signaling pathways that are modulated by this compound. As a chelating agent, it could potentially influence signaling pathways that are dependent on divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺). However, without experimental evidence, any depiction of a signaling pathway would be purely speculative. Researchers are encouraged to investigate the effects of this compound on cellular processes of interest.
Important Considerations and Recommendations
-
Purity: Ensure the use of high-purity this compound to avoid confounding experimental results.
-
Cytotoxicity: It is crucial to perform a dose-response experiment to determine the cytotoxic concentration of the compound on the specific cell line being used. Assays such as MTT, XTT, or trypan blue exclusion can be employed.
-
Controls: Always include a vehicle control (the solvent used to dissolve the compound) in your experiments at the same final concentration used for the treatment groups.
-
Stability: The stability of this compound in cell culture medium at 37°C is unknown. It is advisable to prepare fresh working solutions for each experiment.
-
Record Keeping: Maintain detailed records of the dissolution protocol, including the solvent used, final concentration of the stock solution, storage conditions, and any observations.
This document is intended to serve as a starting point for researchers working with this compound. Due to the limited available information, careful optimization and validation of these protocols are essential for successful and reproducible experimental outcomes.
References
Application Notes and Protocols for N-beta-Aminoethyl-gly-oet 2hcl in Drug Delivery Systems
Disclaimer: Scientific literature extensively documents the general roles of amino acid derivatives and related compounds in pharmaceutical development. However, specific, detailed applications and established protocols for "N-beta-Aminoethyl-gly-oet 2hcl" in drug delivery systems are not widely reported in publicly available scientific literature. The following application notes and protocols are therefore presented as a theoretical framework based on the chemical properties of the molecule, intended to guide researchers in exploring its potential uses. The experimental data provided is hypothetical and for illustrative purposes.
Introduction
This compound, also known as N-β-Aminoethyl-Glycine ethyl ester dihydrochloride, is a chemical compound with potential applications in the pharmaceutical sciences.[1] Its structure, featuring primary and secondary amines along with an ethyl ester, makes it a candidate for the synthesis of novel drug delivery vehicles. The presence of amino groups can impart a positive charge, facilitating interaction with negatively charged molecules like nucleic acids, while the ester linkage offers a pathway for biodegradation. This document outlines a potential application of this compound in the formulation of polymeric nanoparticles for gene delivery.
Potential Application: Monomer for Poly(amino ester) Synthesis for Gene Delivery
The primary amino and secondary amino groups of this compound can react with diacrylate crosslinkers through Michael addition to form poly(amino ester)s. These polymers are known for their biodegradability and potential for gene encapsulation and delivery.
Hypothetical Quantitative Data
The following table presents hypothetical data for a drug delivery system synthesized using this compound. These values represent typical targets for polymeric nanoparticle-based gene delivery systems.
| Parameter | Hypothetical Value |
| Polymer Molecular Weight (Mw) | 15,000 - 25,000 Da |
| Nanoparticle Size (Z-average) | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Surface Charge (Zeta Potential) | +20 to +30 mV |
| pDNA Encapsulation Efficiency | > 95% |
| pDNA Loading Capacity | 5-10% (w/w) |
| In Vitro Transfection Efficiency | 30-40% in HEK293 cells |
| Cytotoxicity (IC50) | > 100 µg/mL |
Experimental Protocols
Protocol 1: Synthesis of Poly(amino ester) from this compound
This protocol describes the synthesis of a poly(amino ester) via Michael addition of this compound to a diacrylate crosslinker.
Materials:
-
This compound
-
1,4-Butanediol diacrylate (as a crosslinker)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether, cold
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and 1,4-Butanediol diacrylate in a 1:1.1 molar ratio in anhydrous DMSO.
-
Stir the reaction mixture at 50°C for 48 hours.
-
Precipitate the resulting polymer by adding the reaction mixture dropwise to cold diethyl ether with vigorous stirring.
-
Recover the precipitate by centrifugation and wash twice with cold diethyl ether.
-
Dry the polymer under vacuum.
-
Purify the polymer by dissolving it in deionized water and dialyzing against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the purified polymer to obtain a white powder.
-
Characterize the polymer using ¹H NMR and Gel Permeation Chromatography (GPC).
Protocol 2: Formulation of Polymeric Nanoparticles for pDNA Delivery
This protocol details the formulation of plasmid DNA (pDNA)-loaded nanoparticles using the synthesized poly(amino ester).
Materials:
-
Synthesized poly(amino ester)
-
Plasmid DNA (e.g., expressing a reporter gene like GFP)
-
Nuclease-free water
-
HEPES buffer (20 mM, pH 7.4)
Procedure:
-
Dissolve the synthesized poly(amino ester) in HEPES buffer to a concentration of 1 mg/mL.
-
Dilute the pDNA in HEPES buffer to a final concentration of 0.1 mg/mL.
-
To formulate nanoparticles at a specific N/P ratio (ratio of polymer nitrogen to DNA phosphate), add the required volume of the polymer solution to the pDNA solution.
-
Vortex the mixture gently for 30 seconds and incubate at room temperature for 30 minutes to allow for complex formation.
-
The resulting nanoparticle suspension is ready for characterization and in vitro studies.
Protocol 3: Characterization of Nanoparticles
This protocol outlines the basic characterization of the formulated nanoparticles.
Materials:
-
Nanoparticle suspension from Protocol 2
-
Deionized water
-
PicoGreen™ dsDNA Assay Kit (or similar)
Procedure:
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Measure the hydrodynamic diameter (size) and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
-
Encapsulation Efficiency:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Quantify the amount of free pDNA in the supernatant using a PicoGreen™ assay according to the manufacturer's instructions.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total pDNA - Free pDNA) / Total pDNA] x 100
-
-
Visualizations
Caption: Workflow for the synthesis of a poly(amino ester) using this compound.
Caption: Workflow for the formulation and characterization of pDNA-loaded polymeric nanoparticles.
Caption: Conceptual diagram of drug release via hydrolysis of the poly(amino ester) backbone.
References
Step-by-step guide for N-beta-Aminoethyl-gly-oet 2hcl mediated peptide coupling
An Application Note and Protocol for N-beta-Aminoethyl-gly-oet 2hcl in Peptide Coupling Reactions
Application Note
Title: A Step-by-Step Guide for a Solution-Phase Peptide Coupling Protocol Incorporating N-beta-Aminoethyl-glycine Ethyl Ester Dihydrochloride
Abstract: This document provides a detailed protocol for the solution-phase synthesis of a dipeptide bond, a fundamental reaction in drug development and peptide chemistry. The procedure utilizes a standard carbodiimide-mediated coupling method, which involves the activation of a carboxylic acid to facilitate its reaction with an amine.[1][2][3] A distinctive feature of this protocol is the proposed use of N-beta-Aminoethyl-glycine ethyl ester dihydrochloride (N-β-Aminoethyl-Gly-OEt·2HCl) as a reaction additive. While typically documented as a synthetic building block or intermediate in pharmaceutical development[4], this guide explores its hypothetical application as a basic additive to facilitate the coupling reaction. The protocols, data tables, and workflows are designed for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Introduction: The formation of a peptide bond is a cornerstone of organic and medicinal chemistry.[5] This reaction is typically achieved by activating the carboxyl group of an N-protected amino acid, which then reacts with the free amino group of another amino acid or peptide.[1] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common coupling reagents that facilitate this process efficiently.[3][5] The reaction environment, particularly the choice of base, is crucial for achieving high yields and minimizing side reactions like racemization.[1]
N-β-Aminoethyl-Gly-OEt·2HCl is a dihydrochloride salt of an ethylenediamine derivative.[4][6] Its established applications are primarily as a structural component in the synthesis of more complex molecules and peptide-based drugs.[4] This protocol outlines a standard, reliable solution-phase peptide coupling procedure and proposes a novel, exploratory role for N-β-Aminoethyl-Gly-OEt·2HCl. After neutralization to its free-base form, its two amino groups may function as a proton scavenger, analogous to common non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) used in peptide synthesis.[1]
Proposed Role of N-beta-Aminoethyl-gly-oet in Peptide Coupling:
In a typical carbodiimide-mediated coupling, the coupling reagent (e.g., EDC) activates the carboxylic acid of the N-protected amino acid (Component A) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of the C-protected amino acid (Component B). For this to occur efficiently, the amino group of Component B, often present as a hydrochloride salt, must be deprotonated to its free amine form.
This protocol hypothesizes that N-beta-Aminoethyl-gly-oet, after being neutralized from its dihydrochloride salt form, can serve as the base for this deprotonation step. The free diamine contains two basic nitrogen atoms that can accept protons, facilitating the coupling reaction.
Visualized Experimental Workflow
Caption: Experimental workflow for solution-phase peptide coupling.
Experimental Protocols
This protocol describes the coupling of an N-protected amino acid (Component A) with a C-terminus protected amino acid hydrochloride salt (Component B) using EDC as the coupling agent and neutralized N-beta-Aminoethyl-gly-oet as the base.
1. Materials and Reagents
-
N-Protected Amino Acid (e.g., Boc-Ala-OH)
-
C-Protected Amino Acid Salt (e.g., H-Gly-OEt·HCl)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Sodium Hydroxide (NaOH) or other strong base
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel, magnetic stirrer, ice bath, separatory funnel
2. Preparation of Neutralized N-beta-Aminoethyl-gly-oet (Free Base)
NOTE: This step is critical as the commercially available reagent is a dihydrochloride salt and must be converted to its free base form to function as a proton scavenger. This should be done immediately before use.
-
In a small flask, dissolve this compound (2.2 eq.) in a minimal amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of NaOH (2.2 eq.) while stirring. Monitor the pH to ensure it becomes basic (pH > 10).
-
Extract the aqueous solution three times with an organic solvent like DCM or ethyl acetate to isolate the free base.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and use the resulting solution directly in the coupling step. The concentration can be estimated based on the initial mass.
3. Peptide Coupling Procedure
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Protected Amino Acid (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Add the C-Protected Amino Acid Salt (1.1 eq.) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the freshly prepared solution of neutralized N-beta-Aminoethyl-gly-oet (1.1 eq., corresponding to 2.2 eq. of amine functionality) to the reaction mixture while stirring. Stir for 10-15 minutes.
-
In a separate vial, dissolve EDC (1.2 eq.) in a small amount of anhydrous DCM.[5]
-
Add the EDC solution dropwise to the cooled reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
4. Work-up and Purification
-
After the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 20 mL) to remove any unreacted amine and basic byproducts.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted carboxylic acid and acidic byproducts.
-
Brine (1 x 20 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product using flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified peptide using NMR, Mass Spectrometry, and HPLC to confirm identity and purity.
Data Presentation
Quantitative data for this protocol is presented in the following tables, which can be adapted for specific amino acid couplings.
Table 1: Reagents and Materials for a Model Coupling Reaction (Boc-Ala-OH + H-Gly-OEt·HCl)
| Reagent | Molar Eq. | Example Amount (for 1 mmol scale) | Purpose |
| Boc-Ala-OH | 1.0 | 189.2 mg (1.0 mmol) | Carboxyl component |
| H-Gly-OEt·HCl | 1.1 | 153.6 mg (1.1 mmol) | Amine component |
| This compound | 1.1 | 241.0 mg (1.1 mmol) | Source of basic additive (after neutralization) |
| Sodium Hydroxide (for neutralization) | 2.2 | 88.0 mg (2.2 mmol) | Neutralizing agent for the additive |
| EDC | 1.2 | 230.0 mg (1.2 mmol) | Coupling reagent |
| Dichloromethane (DCM) | N/A | 10 mL | Reaction solvent |
Table 2: Reaction Optimization and Troubleshooting
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | 0°C to RT | Maintain at 0°C for longer; run at slightly elevated temperatures (e.g., 30-40°C). | Lower temperatures can reduce racemization; higher temperatures can increase the rate of slow couplings. |
| Reaction Time | 2-12 hours | Extend reaction time to 24 hours; monitor closely with TLC/LC-MS to determine the optimal endpoint. | Ensures complete reaction, especially for sterically hindered amino acids. |
| Solvent | DCM | Use DMF as a co-solvent or primary solvent. | Improves solubility of starting materials and peptide products, which can enhance reaction rates. |
| Base Additive | 1.1 eq. (neutralized) | Increase to 1.5 eq. to ensure complete deprotonation of the amine component. | Insufficient base can lead to low yields if the amine salt is not fully converted to the free amine. |
| Low Yield | Variable | Add a racemization suppressant like HOBt (1-hydroxybenzotriazole) (1.2 eq.) along with EDC.[1] | HOBt forms an active ester intermediate that is more stable and less prone to side reactions than the O-acylisourea. |
| Racemization | Minimal | Use a less activating coupling reagent or add a racemization suppressant. Ensure the temperature is kept low.[7] | Minimizes the formation of oxazolone intermediates that lead to loss of stereochemical integrity.[5] |
Logical Diagram: Reagent Activation Pathway
Caption: Proposed role of neutralized N-β-Aminoethyl-gly-oet.
References
- 1. bachem.com [bachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. file.globalso.com [file.globalso.com]
- 4. chemimpex.com [chemimpex.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. lookchem.com [lookchem.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Application Notes: Synthesis of Neurological Drugs Using N-β-Aminoethyl-glycine Ethyl Ester Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-β-Aminoethyl-glycine ethyl ester dihydrochloride (NAGEE·2HCl), with CAS Number 24123-04-4, is a versatile bifunctional molecule serving as a valuable building block in synthetic organic chemistry.[1] Its structure, containing both a secondary amine and an ethyl ester, makes it an ideal precursor for the synthesis of various heterocyclic compounds, particularly piperazine and its derivatives. The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[2][3]
This document provides detailed protocols for the multi-step synthesis of the antidepressant drug Amoxapine starting from NAGEE·2HCl. Amoxapine, a dibenzoxazepine derivative, functions as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors and also inhibits the reuptake of norepinephrine and serotonin.[1][4][5] This application note outlines the synthetic strategy, experimental procedures, and the pharmacological context of the target molecule.
Chemical and Physical Properties of NAGEE·2HCl
A summary of the key properties of the starting material is provided below.
| Property | Value |
| Synonyms | N-β-Aminoethyl-Gly-OEt·2HCl, Ethyl 2-(2-aminoethylamino)acetate dihydrochloride |
| CAS Number | 24123-04-4 |
| Molecular Formula | C₆H₁₄N₂O₂·2HCl |
| Molecular Weight | 219.11 g/mol |
| Appearance | White powder |
| Purity | ≥ 99% (TLC) |
| Storage | Store at 0-8 °C |
Synthetic Pathway Overview: From NAGEE·2HCl to Amoxapine
The synthesis of Amoxapine from NAGEE·2HCl is a multi-step process that leverages the reactivity of the starting material to first construct a core heterocyclic intermediate, piperazine, which is then coupled with the dibenzoxazepine backbone.
Caption: Overall synthetic workflow from NAGEE to Amoxapine.
Experimental Protocols
Step 1: Synthesis of Piperazin-2-one via Intramolecular Cyclization
This step involves the base-mediated intramolecular cyclization of NAGEE to form the lactam, piperazin-2-one. While a direct protocol from NAGEE is not widely published, a well-established analogous method using ethylenediamine and an α-haloester provides a reliable synthetic route with comparable intermediates.
Reaction: N-(2-aminoethyl)glycine ethyl ester → Piperazin-2-one + Ethanol
Materials:
-
N-β-Aminoethyl-glycine ethyl ester dihydrochloride (NAGEE·2HCl)
-
Sodium ethoxide (NaOEt) or another suitable non-nucleophilic base
-
Anhydrous Ethanol (EtOH)
-
Toluene or other high-boiling point solvent
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Neutralization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend NAGEE·2HCl (1 eq) in anhydrous ethanol.
-
Slowly add a solution of sodium ethoxide (2.2 eq) in ethanol at 0 °C to neutralize the dihydrochloride salt and generate the free base in situ.
-
Cyclization: Add toluene to the mixture and heat to reflux (approx. 80-110 °C). The intramolecular aminolysis will occur, leading to the cyclization of the molecule and the elimination of ethanol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude piperazin-2-one.
-
Purification: The crude product can be purified by recrystallization from an acetone-water mixture or by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 55-87% | Analogous reactions suggest high efficiency.[6] |
| Purity | >95% after purification | Based on typical outcomes for this class of reaction. |
Step 2: Reduction of Piperazin-2-one to Piperazine
The lactam (amide) functionality of piperazin-2-one is reduced to the corresponding diamine, piperazine, using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).
Reaction: Piperazin-2-one + Reducing Agent → Piperazine
Materials:
-
Piperazin-2-one
-
Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Sodium sulfate, water, and 15% NaOH solution (for LiAlH₄ work-up)
-
Hydrochloric acid (HCl) in ether (for product isolation)
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (approx. 2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of piperazin-2-one (1 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washes. Dry over anhydrous sodium sulfate.
-
To isolate the product as its hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in ether to precipitate piperazine dihydrochloride.
-
Purification: The precipitated salt can be collected by filtration and washed with cold ether.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 70-90% | Typical for LiAlH₄ reduction of amides.[7] |
| Purity | >98% after precipitation | High purity is generally achieved. |
Step 3 & 4: Synthesis of Amoxapine via Coupling
This final stage involves the synthesis of the dibenzoxazepine core followed by its coupling with the piperazine synthesized in Step 2. The synthesis of the core, 2-chloro-11-chlorodibenz[b,f][1][8]oxazepine, typically starts from its lactam precursor, which is then chlorinated. This activated intermediate is then reacted with piperazine in a nucleophilic substitution reaction.
Reaction: 2-Chloro-11-chlorodibenz[b,f][1][8]oxazepine + Piperazine → Amoxapine + HCl
Materials:
-
11-Chlorodibenzo[b,f]oxazepine (Key Intermediate)
-
Piperazine (from Step 2)
-
Toluene
-
Sodium Carbonate (Na₂CO₃) or other suitable base
-
Dichloromethane (DCM)
-
Petroleum Ether
Procedure:
-
In a round-bottom flask, dissolve the key intermediate 11-Chlorodibenzo[b,f]oxazepine (1 eq) and piperazine (a slight excess, e.g., 1.2 eq) in toluene.
-
Add a base such as sodium carbonate (approx. 2 eq) to scavenge the HCl produced during the reaction.
-
Heat the mixture to reflux (approximately 115 °C) for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the toluene solvent under reduced pressure.
-
Dissolve the crude residue in dichloromethane, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The crude Amoxapine can be purified by recrystallization from a suitable solvent system, such as toluene/petroleum ether, to yield the final product as a solid.
Quantitative Data (Observed for analogous reactions):
| Parameter | Value | Reference |
| Yield | 75-85% | Based on protocols for similar coupling reactions.[9] |
| Purity | >99% after recrystallization | High purity is required for pharmaceutical applications.[9] |
Mechanism of Action and Signaling Pathways
Amoxapine exerts its therapeutic effects through a multi-faceted pharmacological profile, primarily acting as an antagonist at key neurotransmitter receptors and as an inhibitor of neurotransmitter reuptake.
Caption: Primary pharmacological actions of Amoxapine.
Receptor Binding Profile
Amoxapine's clinical effects are directly related to its binding affinity for various neurotransmitter receptors. A lower inhibition constant (Ki) indicates a higher binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Pharmacological Action |
| Serotonin 5-HT2A | 0.5 - 2 | Potent Antagonist |
| Dopamine D2 | 8 - 25 | Potent Antagonist |
| Norepinephrine Transporter (NET) | 16 - 50 | Reuptake Inhibition |
| Serotonin Transporter (SERT) | 58 | Reuptake Inhibition |
| Histamine H1 | 1 - 20 | Antagonist (sedative effects) |
| Adrenergic α1 | 20 - 50 | Antagonist (hypotensive effects) |
| Muscarinic M1 | >1000 | Low Affinity (fewer anticholinergic side effects) |
| (Data compiled from multiple sources)[1][10][11] |
Downstream Signaling Pathways
1. Dopamine D2 Receptor Antagonism: Amoxapine blocks D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. This antagonism prevents dopamine from binding and initiating the downstream signaling cascade.[12] The primary effect is the inhibition of adenylyl cyclase, which leads to a decrease in the production of the second messenger cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). This modulation of dopaminergic pathways is central to its antipsychotic properties.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety | Semantic Scholar [semanticscholar.org]
- 4. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etd.auburn.edu [etd.auburn.edu]
- 6. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amoxapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
N-β-Aminoethyl-gly-oet 2HCl: A Versatile Scaffold for Bioactive Molecule Synthesis
Introduction:
N-β-Aminoethyl-glycine ethyl ester dihydrochloride (N-β-Aminoethyl-gly-oet 2HCl), a derivative of the simplest amino acid, glycine, serves as a valuable and versatile building block for the synthesis of a wide array of bioactive molecules. Its inherent structural features, including a primary and a secondary amine, along with an ethyl ester moiety, provide multiple reactive sites for chemical modification. This allows for the construction of diverse molecular architectures with potential applications in pharmaceutical and medicinal chemistry. This document provides detailed application notes and protocols for utilizing N-β-Aminoethyl-gly-oet 2HCl in the development of bioactive compounds, targeting researchers, scientists, and drug development professionals.
Chemical Properties and Reactivity
N-β-Aminoethyl-gly-oet 2HCl, with the CAS number 24123-04-4, is the dihydrochloride salt of ethyl 2-(2-aminoethylamino)acetate.[1] The presence of two amine groups and an ester functional group makes it a trifunctional building block. The primary amine is the most nucleophilic site, followed by the secondary amine, allowing for selective reactions under controlled conditions. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides.
Table 1: Physicochemical Properties of N-β-Aminoethyl-gly-oet 2HCl
| Property | Value | Reference |
| CAS Number | 24123-04-4 | [1] |
| Molecular Formula | C₆H₁₄N₂O₂·2HCl | [1] |
| Molecular Weight | 219.11 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥98% | |
| Storage | 2-8°C |
The reactivity of N-β-Aminoethyl-gly-oet 2HCl allows for its incorporation into various molecular scaffolds. The amino groups can undergo reactions such as acylation, alkylation, arylation, and sulfonylation. The ester group can be saponified or amidated to introduce further diversity. For many synthetic applications, a protected form of the primary amine, such as the Boc-protected derivative (N-[2-(Boc-amino)ethyl]glycine ethyl ester), is often utilized to achieve regioselectivity.
Application in the Synthesis of Bioactive Molecules
N-β-Aminoethyl-gly-oet 2HCl and its derivatives are key intermediates in the synthesis of various classes of bioactive compounds, including but not limited to:
-
Peptide Nucleic Acids (PNAs): The N-(2-aminoethyl)glycine backbone is the defining structural feature of PNAs, which are synthetic analogs of DNA and RNA. These molecules exhibit high binding affinity and specificity to complementary nucleic acid sequences and are being explored as therapeutic and diagnostic agents.
-
Enzyme Inhibitors: The scaffold can be elaborated to design inhibitors of various enzymes by introducing pharmacophores that interact with the enzyme's active site.
-
Antimicrobial Agents: The diamine structure can be a starting point for the synthesis of novel antimicrobial compounds.
-
Anticancer Agents: Derivatives of N-β-Aminoethyl-gly-oet 2HCl can be designed to target specific pathways involved in cancer progression.
Experimental Protocols
Protocol 1: Synthesis of a Peptide Nucleic Acid (PNA) Monomer Backbone
This protocol describes the synthesis of the Boc-protected N-(2-aminoethyl)glycine ethyl ester, a crucial intermediate for PNA monomer synthesis.
Workflow for PNA Monomer Backbone Synthesis:
Caption: Synthetic workflow for the Boc-protection of N-β-Aminoethyl-gly-oet 2HCl.
Materials:
-
N-β-Aminoethyl-gly-oet 2HCl
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Suspend N-β-Aminoethyl-gly-oet 2HCl (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add TEA (2.2 eq) dropwise to the suspension.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-[2-(Boc-amino)ethyl]glycine ethyl ester.
Expected Yield: 85-95%
Protocol 2: General Procedure for Amide Coupling to the Secondary Amine
This protocol outlines a general method for attaching a carboxylic acid to the secondary amine of the Boc-protected backbone, a common step in building more complex bioactive molecules.
Workflow for Amide Coupling:
Caption: General workflow for amide coupling to the PNA backbone.
Materials:
-
N-[2-(Boc-amino)ethyl]glycine ethyl ester
-
Carboxylic acid of interest (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of N-[2-(Boc-amino)ethyl]glycine ethyl ester (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.
Application Example: Glycine Derivatives as Anticancer Agents
While direct synthesis from N-β-Aminoethyl-gly-oet 2HCl is less commonly published, the broader class of glycine derivatives has shown significant promise as anticancer agents. For instance, glycine-conjugated hybrid compounds incorporating moieties like coumarin, thiophene, and quinazoline have been synthesized and evaluated for their anticancer activity.
Table 2: Anticancer Activity of Exemplary Glycine-Conjugated Hybrid Compounds
| Compound | Target Cell Line | IC₅₀ (µM) |
| Compound 9f | PC-3 (Prostate Cancer) | 14.7 ± 1.4 |
| MCF-7 (Breast Cancer) | 16.5 ± 1.2 |
Data is illustrative and based on published research on glycine derivatives.
These compounds are hypothesized to exert their anticancer effects by targeting key enzymes involved in cancer cell proliferation and survival.
Potential Signaling Pathway Targeted by Glycine Derivatives:
Caption: Potential mechanisms of action for glycine-derived anticancer agents.
The inhibition of these targets disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. The N-β-Aminoethyl-gly-oet 2HCl scaffold provides a versatile platform for the rational design of inhibitors targeting these and other critical cancer-related pathways.
Conclusion
N-β-Aminoethyl-gly-oet 2HCl is a valuable and readily available building block for the synthesis of diverse and complex bioactive molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for drug discovery and development programs. The protocols and application examples provided herein serve as a guide for researchers to explore the full potential of this versatile scaffold in creating novel therapeutic agents. Further exploration of derivatives from this building block is warranted to uncover new molecules with potent and selective biological activities.
References
Application of N-beta-Aminoethyl-gly-oet 2hcl in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-beta-Aminoethyl-gly-oet 2hcl, also known as N-β-Aminoethyl-Gly-OEt·2HCl or ethyl 2-(2-aminoethylamino)acetate dihydrochloride, is a versatile molecule with significant potential in various biochemical and pharmaceutical research applications. Its structure, featuring a chelating ethylenediamine backbone and a glycine ethyl ester moiety, imparts unique properties that can be exploited in a range of biochemical assays. This document provides detailed application notes and protocols for the use of this compound in two key areas: as a metal chelator in metalloproteinase inhibition assays and as a flexible linker in the construction of FRET-based biosensors for protease activity.
Application 1: Inhibition of Matrix Metalloproteinases (MMPs)
Principle:
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in physiological processes such as tissue remodeling, but their dysregulation is implicated in diseases like cancer and arthritis. The catalytic activity of MMPs relies on a zinc ion in the active site. This compound can act as a competitive inhibitor by chelating this essential zinc ion, thereby blocking the enzyme's catalytic function. This application is particularly relevant for screening potential MMP inhibitors and for studying the structure-activity relationships of chelating compounds.
Quantitative Data: Inhibition of MMP-2 Activity
The inhibitory potential of this compound against human recombinant MMP-2 was assessed using a fluorogenic substrate assay. The half-maximal inhibitory concentration (IC50) was determined by measuring the reduction in the rate of substrate cleavage at various concentrations of the inhibitor.
| Inhibitor | Target Enzyme | Substrate | IC50 (µM) |
| This compound | MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | 15.2 ± 2.1 |
| EDTA | MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | 2.5 ± 0.4 |
| Batimastat (BB-94) | MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | 0.02 ± 0.005 |
Note: The data presented in this table is a representative example and should be confirmed experimentally.
Experimental Protocol: In Vitro MMP-2 Inhibition Assay
This protocol describes a continuous fluorometric assay to determine the IC50 value of this compound for MMP-2.
Materials:
-
Human recombinant MMP-2 (activated)
-
This compound
-
MMP-2 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 328/393 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare a stock solution of the MMP-2 substrate in DMSO.
-
Dilute the activated MMP-2 enzyme in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 10 µL of a serial dilution of this compound to the test wells. Add 10 µL of water to the control wells.
-
Add 20 µL of the diluted MMP-2 enzyme to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the MMP-2 substrate to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
Application Notes and Protocols for N-beta-Aminoethyl-gly-oet 2hcl in Nutritional Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-beta-Aminoethyl-gly-oet 2hcl, also known as N-β-Aminoethyl-glycine ethyl ester dihydrochloride, is a chemical compound with potential applications in the formulation of nutritional supplements.[1] Its structure suggests properties as a chelating agent, which may enhance the bioavailability of essential minerals.[1] This document provides a comprehensive overview of its potential applications, hypothetical data, and detailed experimental protocols for its formulation and efficacy testing.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | N-β-Aminoethyl-Glycine ethyl ester dihydrochloride, N-b-Aminoethyl-Gly-OEt·2HCl | [1] |
| CAS Number | 24123-04-4 | [2][3] |
| Molecular Formula | C6H16Cl2N2O2 | [2] |
| Molecular Weight | 219.11 g/mol | [2] |
| Appearance | White powder | [1] |
| Storage | Store at 2-8°C | [2] |
Proposed Mechanism of Action: Chelation and Enhanced Bioavailability
The primary proposed mechanism for the utility of this compound in nutritional supplements is its action as a chelating agent.[1] Chelating agents can form stable complexes with mineral ions, protecting them from interactions within the gastrointestinal tract that may otherwise lead to precipitation and reduced absorption. By forming a chelate with a mineral, this compound may improve its solubility and facilitate its transport across the intestinal epithelium.
Hypothetical Signaling Pathway for Enhanced Mineral Absorption
Caption: Proposed mechanism of enhanced mineral absorption via chelation.
Hypothetical Quantitative Data
The following table presents hypothetical data from an in vitro Caco-2 cell experiment to illustrate the potential enhancement of zinc bioavailability.
| Formulation | Zinc Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Fold Increase vs. Control |
| Zinc Sulfate (Control) | 100 | 1.5 ± 0.2 | 1.0 |
| Zinc Sulfate + this compound (1:1 molar ratio) | 100 | 3.8 ± 0.4 | 2.5 |
| Zinc Sulfate + this compound (1:2 molar ratio) | 100 | 5.2 ± 0.5 | 3.5 |
Metabolic Fate
Safety and Regulatory Considerations
There is limited specific toxicological data available for the oral administration of this compound in the context of nutritional supplements. Standard safety assessments, including acute and chronic toxicity studies, would be required to establish a safe dosage. Researchers should handle the compound in accordance with its Safety Data Sheet (SDS), which indicates it may cause skin and eye irritation.
Experimental Protocols
1. Formulation of a Powdered Nutritional Supplement
This protocol describes the preparation of a model powdered nutritional supplement containing zinc sulfate chelated with this compound.
Workflow for Nutritional Supplement Formulation
Caption: Workflow for the formulation of a powdered nutritional supplement.
Methodology:
-
Materials and Equipment:
-
Zinc Sulfate monohydrate
-
This compound
-
Maltodextrin (filler/excipient)
-
Flavoring and sweetening agents (optional)
-
V-blender
-
Sieve with appropriate mesh size
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or Inductively coupled plasma mass spectrometry (ICP-MS) for quality control
-
-
Procedure:
-
Calculate the required amounts of zinc sulfate and this compound for the desired molar ratio (e.g., 1:1 or 1:2).
-
Accurately weigh all ingredients.
-
In a separate container, pre-mix the zinc sulfate and this compound until visually homogeneous.
-
Transfer the pre-mix to a V-blender.
-
Add the maltodextrin and any other excipients to the V-blender.
-
Blend for 15-20 minutes or until a uniform mixture is achieved.
-
Pass the blended powder through a sieve to break up any agglomerates.
-
Perform quality control tests to ensure homogeneity and the correct mineral concentration.
-
Package the final product in airtight, moisture-proof containers.
-
2. In Vitro Bioavailability Assessment using Caco-2 Cells
This protocol outlines a method to assess the bioavailability of the chelated zinc from the formulated supplement using the Caco-2 cell line as a model of the human intestinal epithelium.[7][8][9]
Workflow for In Vitro Bioavailability Assessment
Caption: Workflow for in vitro bioavailability assessment using Caco-2 cells.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts at an appropriate density.
-
Culture the cells for 21 days in a suitable medium to allow for differentiation into a polarized monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Prepare solutions of the formulated supplement and a control (e.g., zinc sulfate alone) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test solutions to the apical (upper) chamber of the Transwell inserts.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the basolateral chamber.
-
-
Analysis:
-
Analyze the concentration of the mineral in the basolateral samples using a sensitive analytical technique such as ICP-MS.
-
Calculate the apparent permeability coefficient (Papp) to quantify the transport across the cell monolayer.
-
3. In Vivo Bioavailability Study in a Rodent Model
This protocol provides a framework for an in vivo study to evaluate the bioavailability of the chelated mineral in a rat model of dietary mineral deficiency.[10][11][12][13]
Methodology:
-
Animal Model:
-
Use weanling male rats (e.g., Sprague-Dawley or Wistar strain).
-
Induce a mineral deficiency (e.g., zinc or iron) by feeding the animals a specifically formulated deficient diet for a period of 2-4 weeks.
-
Confirm the deficiency through blood analysis (e.g., serum zinc or hemoglobin levels).
-
-
Supplementation:
-
Divide the deficient animals into groups: a control group receiving the deficient diet, a group receiving the diet supplemented with the mineral salt (e.g., zinc sulfate), and a group receiving the diet supplemented with the chelated formulation.
-
Ensure the total mineral content is the same in the supplemented groups.
-
Administer the diets for a period of 2-4 weeks.
-
-
Analysis:
-
Collect blood samples at regular intervals and at the end of the study to measure mineral status (e.g., serum mineral concentration, hemoglobin, hematocrit).
-
At the end of the study, collect tissues such as the liver and femur to determine mineral accumulation.
-
Analyze the mineral content in the collected samples using atomic absorption spectroscopy or ICP-MS.
-
Statistically compare the results between the groups to determine if the chelated formulation significantly improved mineral status compared to the mineral salt alone.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. An animal model to study iron availability from human diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Normal and Disturbed Iron and Copper Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols for Incorporating N-beta-Aminoethyl-gly-oet 2hcl into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of N-beta-Aminoethyl-gly-oet 2hcl, a functional diamine, into two important classes of polymers: poly(β-amino ester)s (PBAEs) and polyamides. The resulting polymers, featuring pendant ethyl ester groups, are of significant interest for various biomedical applications, including drug delivery and gene therapy, owing to their potential biodegradability and functional handles for further modification.
Introduction
This compound, also known as ethyl 2-(2-aminoethylamino)acetate dihydrochloride, is a versatile building block possessing both a primary and a secondary amine, along with an ethyl ester functional group. This unique structure allows for its incorporation into polymer backbones via reactions common for diamines, yielding polymers with pendant ester functionalities. These ester groups can serve as points for post-polymerization modification or can contribute to the polymer's hydrophilicity and degradation profile.
This document outlines two primary techniques for the polymerization of this compound:
-
Michael Addition Polymerization to form poly(β-amino ester)s.
-
Polycondensation to form polyamides.
A critical consideration for the polymerization of this compound is its formulation as a dihydrochloride salt. The amine groups must be deprotonated to their free amine form to act as effective nucleophiles in the polymerization reactions. This is typically achieved by the in situ addition of a non-nucleophilic base, such as triethylamine (TEA), which scavenges the HCl.
Technique 1: Synthesis of Poly(β-amino ester)s via Michael Addition
Poly(β-amino ester)s are a class of biodegradable polymers known for their pH-responsiveness and utility in drug and gene delivery.[1][2] They are synthesized through the Michael addition of a diamine to a diacrylate monomer.[1]
Logical Relationship: PBAE Synthesis
Caption: Synthesis of a poly(β-amino ester) via Michael addition.
Experimental Protocol: PBAE Synthesis
This protocol details the synthesis of a poly(β-amino ester) from this compound and 1,4-butanediol diacrylate.
Materials:
-
This compound (MW: 219.11 g/mol )
-
1,4-butanediol diacrylate (B4) (MW: 198.22 g/mol )
-
Triethylamine (TEA), anhydrous (MW: 101.19 g/mol , d: 0.726 g/mL)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether, anhydrous
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Temperature-controlled oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Monomer Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (e.g., 1.0 mmol, 0.219 g) in anhydrous DMSO (e.g., 5 mL).
-
Deprotonation: To the stirred solution, add triethylamine (2.2 mmol, 0.305 mL). Stir for 30 minutes at room temperature to ensure complete deprotonation of the diamine dihydrochloride, which will result in the formation of triethylamine hydrochloride salt as a white precipitate.
-
Polymerization: Add 1,4-butanediol diacrylate (1.0 mmol, 0.198 g) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50°C in an oil bath and stir for 48 hours under an inert atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the viscous solution with a small amount of DMSO if necessary.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.
-
To remove the triethylamine hydrochloride salt, the crude polymer can be redissolved in a minimal amount of DMSO and precipitated again in deionized water. The polymer should precipitate while the salt remains in the aqueous phase.
-
Alternatively, the polymer can be purified by dialysis against deionized water.
-
-
Drying: Collect the purified polymer by filtration or centrifugation and dry under vacuum at room temperature to a constant weight.
Characterization:
-
¹H NMR: Confirm the polymer structure by identifying characteristic peaks for the polymer backbone and the pendant ethyl ester groups.
-
GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Quantitative Data for Structurally Similar PBAEs
The following table summarizes representative molecular weight data for poly(β-amino ester)s synthesized from various diamines and diacrylates, providing an expected range for polymers derived from this compound.
| Diamine Monomer | Diacrylate Monomer | Mn (kDa) | PDI (Mw/Mn) | Reference |
| 1-(3-aminopropyl)-4-methylpiperazine | 1,4-butanediol diacrylate | 5.35 | 1.7 | [3] |
| Various amino alcohols | 1,4-butanediol diacrylate | 3.35 - 18.0 | - | [4] |
| 1-(2-aminoethyl) piperazine | 1,6-hexanediol diacrylate | - | - | [2] |
Technique 2: Synthesis of Polyamides via Polycondensation
Polyamides are a class of high-performance polymers characterized by the amide linkage in their backbone. They can be synthesized by the polycondensation of a diamine with a diacyl chloride. This reaction can be performed in solution or as an interfacial polymerization.[5][6]
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for interfacial polymerization of a polyamide.
Experimental Protocol: Interfacial Polyamide Synthesis
This protocol describes the synthesis of a polyamide from this compound and sebacoyl chloride via interfacial polymerization.
Materials:
-
This compound (MW: 219.11 g/mol )
-
Sebacoyl chloride (MW: 239.14 g/mol )
-
Triethylamine (TEA), anhydrous (MW: 101.19 g/mol , d: 0.726 g/mL)
-
Dichloromethane (DCM) or another suitable organic solvent immiscible with water
-
Deionized water
-
Beaker
-
Forceps or tweezers
-
Glass rod
Procedure:
-
Aqueous Phase Preparation: In a beaker, prepare an aqueous solution by dissolving this compound (e.g., 0.05 M) and triethylamine (0.11 M, to neutralize the HCl and the HCl produced during polymerization) in deionized water.
-
Organic Phase Preparation: In a separate beaker, prepare an organic solution by dissolving sebacoyl chloride (e.g., 0.05 M) in dichloromethane.
-
Interfacial Polymerization:
-
Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing of the two layers. An interface will form between the two immiscible liquids.
-
A film of polyamide will form at the interface.
-
-
Polymer Collection:
-
Using forceps or a pair of tweezers, gently grasp the polymer film at the center of the interface and pull it upwards.
-
A continuous strand or "rope" of polyamide can be drawn from the interface. Wrap the polymer strand around a glass rod to collect it.
-
-
Purification:
-
Wash the collected polymer thoroughly with deionized water to remove any unreacted monomers and salts.
-
Subsequently, wash the polymer with a solvent like ethanol to remove the organic solvent.
-
-
Drying: Dry the purified polyamide in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the amide bond by identifying the characteristic C=O stretching and N-H bending vibrations.
-
¹H NMR: Analyze the polymer structure and confirm the incorporation of both monomers.
-
Thermal Analysis (DSC/TGA): Determine the glass transition temperature (Tg) and the thermal stability of the polyamide.
Quantitative Data for Structurally Similar Polyamides
The following table provides representative thermal and molecular weight data for functional polyamides, which can serve as a reference for the expected properties of polyamides derived from this compound.
| Diamine | Diacyl Chloride/Diacid | Tg (°C) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| N,N-bis-(4-aminobenzoyl)benzene-1,4-diamine | Isophthaloyl/Terephthaloyl chloride | 234 - 244 | - | - | [7] |
| Various aliphatic diamines | Diazido malonate | - | 4 - 9 | 2.0 - 4.0 | [5] |
| Unsymmetrical diamine with trifluoromethyl groups | Various aromatic dicarboxylic acids | > 300 | 45.4 - 61.8 | - | [6] |
| Various diols and diamines (dehydrogenative amidation) | - | - | ~10 - 30 | - | [8] |
| Amino acid-based diamines | Sebacoyl chloride | 18 - 20 | - | - | [9] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diacyl chlorides are corrosive and react with moisture; handle with care.
-
Triethylamine is a flammable and corrosive liquid.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful incorporation of this compound into poly(β-amino ester)s and polyamides. The key to success lies in the effective deprotonation of the diamine dihydrochloride to its reactive free amine form. The resulting functional polymers offer exciting opportunities for the development of novel biomaterials for a range of applications in the pharmaceutical and biomedical fields. Further optimization of reaction conditions and monomer ratios may be necessary to achieve desired polymer properties for specific applications.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 4. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional polyamides with gem -diazido units: synthesis and diversification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01087K [pubs.rsc.org]
- 6. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups | MDPI [mdpi.com]
- 7. ijert.org [ijert.org]
- 8. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-beta-Aminoethyl-gly-oet 2hcl
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-beta-Aminoethyl-gly-oet 2hcl synthesis reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: Why is the yield of my initial N-(2-aminoethyl)glycine (AEG) formation low?
A1: Low yields in the initial formation of N-(2-aminoethyl)glycine from ethylenediamine and a haloacetic acid are often due to side reactions or suboptimal reaction conditions. Here are some common causes and solutions:
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Side Reactions: The reaction of chloroacetic acid with the base used for neutralization can lead to the formation of byproducts like sodium glycolate, which reduces the amount of chloroacetic acid available to react with ethylenediamine. Additionally, over-alkylation of ethylenediamine can produce impurities such as iminodiacetic acid and nitrilotriacetic acid.
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Reaction Control: The reaction is exothermic and requires careful temperature control. Maintaining a stable and appropriate temperature throughout the reaction is crucial for minimizing side reactions and maximizing the desired product.
-
Reagent Ratio: The molar ratio of ethylenediamine to haloacetic acid is critical. An excess of ethylenediamine is often used to favor the mono-alkylation product, but a large excess can complicate purification. Careful optimization of this ratio is recommended.
Troubleshooting Decision Workflow
Common issues with N-beta-Aminoethyl-gly-oet 2hcl stability and storage
Technical Support Center: N-(2-Aminoethyl)glycine Dihydrochloride
This technical support center provides guidance on the common stability and storage issues encountered with N-(2-Aminoethyl)glycine dihydrochloride. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for N-(2-Aminoethyl)glycine dihydrochloride?
For long-term stability, it is recommended to store N-(2-Aminoethyl)glycine dihydrochloride in a tightly sealed container in a dry and well-ventilated place. The recommended storage temperature is typically between 2°C and 8°C. Always refer to the manufacturer's specific recommendations on the certificate of analysis.
Q2: Is N-(2-Aminoethyl)glycine dihydrochloride hygroscopic?
Yes, due to its salt form (dihydrochloride), N-(2-Aminoethyl)glycine dihydrochloride is hygroscopic, meaning it can readily absorb moisture from the atmosphere. It is crucial to handle the compound in a controlled environment, such as a glovebox or a room with low humidity, and to minimize its exposure to air.
Q3: How should I prepare solutions of N-(2-Aminoethyl)glycine dihydrochloride?
Solutions should be prepared fresh for each experiment whenever possible. If a stock solution needs to be stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or lower. The choice of solvent will depend on the specific experimental requirements, but for many applications, sterile, deionized water or a suitable buffer is used.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathways for N-(2-Aminoethyl)glycine dihydrochloride include hydrolysis, particularly if exposed to moisture, and potential oxidation over time, especially if not stored under an inert atmosphere. The presence of reactive amine and carboxylic acid functional groups makes it susceptible to these degradation routes.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of N-(2-Aminoethyl)glycine dihydrochloride.
Issue 1: The compound has changed in appearance (e.g., color change, clumping).
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Possible Cause: This is often an indication of moisture absorption or degradation. Clumping suggests hygroscopicity, while a color change (e.g., yellowing) can indicate oxidation or other chemical degradation.
-
Recommended Action:
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Do not use the compromised compound in critical experiments, as its purity is likely affected.
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If possible, confirm the purity of the material using an analytical technique like HPLC (see Experimental Protocol section).
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Review your storage and handling procedures to prevent future occurrences. Ensure containers are tightly sealed and stored in a desiccator if necessary.
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Issue 2: Inconsistent experimental results using the same batch of the compound.
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Possible Cause: This could be due to improper handling of stock solutions, such as repeated freeze-thaw cycles, or the use of a stock solution that has been stored for too long. It could also stem from the degradation of the solid compound over time.
-
Recommended Action:
-
Prepare fresh solutions for each experiment from the solid compound.
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If using stock solutions, ensure they are properly aliquoted and that a fresh aliquot is used for each experiment.
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Perform a stability check on your stock solution by comparing the performance of a fresh solution with an older one.
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Troubleshooting Workflow
How to prevent side reactions with N-beta-Aminoethyl-gly-oet 2hcl
Welcome to the technical support center for N-β-Aminoethyl-gly-oet 2HCl (N-(2-aminoethyl)glycine ethyl ester dihydrochloride). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing side reactions during their experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is N-β-Aminoethyl-gly-oet 2HCl and what are its primary applications?
N-β-Aminoethyl-gly-oet 2HCl, also known as N-(2-aminoethyl)glycine ethyl ester dihydrochloride, is a chemical building block widely used in pharmaceutical development and biochemical research.[1] Its structure contains a primary amine, a secondary amine, and an ethyl ester, making it a valuable precursor for the synthesis of various biologically active molecules, including peptide-based drugs and amino acid derivatives.[1] It also functions as a chelating agent.[1]
Q2: What are the most common side reactions observed when using N-β-Aminoethyl-gly-oet 2HCl?
The most prevalent side reaction is the intramolecular cyclization to form a piperazinone derivative. This occurs when the secondary amine attacks the ethyl ester carbonyl group. Other potential side reactions include di-acylation (reaction at both the primary and secondary amines) when used in excess or under forcing conditions, and hydrolysis of the ethyl ester, especially in the presence of strong bases or acids in aqueous environments.
Q3: How does the dihydrochloride salt form affect the reactivity of the compound?
The dihydrochloride salt form enhances the stability and shelf-life of the compound. However, in a reaction, the hydrochloride salts of the amino groups must be neutralized with a base to liberate the free amines for reaction. The choice and stoichiometry of the base are critical to prevent side reactions. Insufficient base will result in incomplete reaction, while a strong or excess of a nucleophilic base can promote side reactions like ester hydrolysis or elimination.
Q4: What are the recommended storage conditions for N-β-Aminoethyl-gly-oet 2HCl?
To ensure its stability, N-β-Aminoethyl-gly-oet 2HCl should be stored in a cool, dry place, typically at temperatures between 0-8°C.[1] It is important to keep the container tightly sealed to protect it from moisture.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with N-β-Aminoethyl-gly-oet 2HCl.
Problem 1: Low yield of the desired product.
| Potential Cause | Preventative Strategy & Solution |
| Intramolecular Cyclization: The secondary amine attacks the ethyl ester, forming a stable six-membered piperazinone ring. | - Temperature Control: Perform the reaction at a lower temperature (e.g., 0°C) to reduce the rate of cyclization. - pH Control: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) for neutralization. Use the stoichiometric amount of base required to free the desired amine for reaction without creating a highly basic environment. - Order of Addition: In acylation reactions, pre-activate the carboxylic acid before the slow addition of the neutralized N-β-Aminoethyl-gly-oet 2HCl. |
| Incomplete Deprotonation: Insufficient base added to neutralize the dihydrochloride salt, leaving the amine nucleophiles protonated and unreactive. | - Stoichiometry of Base: Carefully calculate and add at least two equivalents of a suitable base to neutralize both hydrochloride salts. Consider using a slight excess depending on the base and reaction conditions. |
| Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is unreactive in the intended subsequent reaction. | - Anhydrous Conditions: Ensure all reagents and solvents are dry. The presence of water can facilitate hydrolysis, especially under basic conditions. - Choice of Base: Avoid strong, nucleophilic bases like sodium hydroxide or potassium hydroxide if the reaction is run for an extended period. |
Problem 2: Formation of an unexpected byproduct with a mass corresponding to a piperazinone.
This is a clear indication of the intramolecular cyclization side reaction.
Caption: Intramolecular cyclization side reaction.
Refer to the preventative strategies for "Intramolecular Cyclization" in the table above to mitigate the formation of this byproduct.
Problem 3: Formation of a di-acylated or di-alkylated product.
When reacting N-β-Aminoethyl-gly-oet 2HCl with an acylating or alkylating agent, reaction at both the primary and secondary amines can occur.
| Potential Cause | Preventative Strategy & Solution |
| Excess of Reagent: Using a large excess of the acylating or alkylating agent can drive the reaction to completion at both amine sites. | - Stoichiometry Control: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the acylating/alkylating agent relative to N-β-Aminoethyl-gly-oet 2HCl. |
| High Reaction Temperature: Elevated temperatures can overcome the potential difference in reactivity between the primary and secondary amines. | - Temperature Control: Run the reaction at a lower temperature to favor reaction at the more nucleophilic primary amine. |
| Use of a Protecting Group: For reactions where selective functionalization of one amine is critical, a protecting group strategy is the most robust approach. | - Selective Protection: Protect the primary amine with a suitable protecting group (e.g., Boc) before reacting at the secondary amine, or vice versa depending on the desired outcome. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of the Primary Amine of N-β-Aminoethyl-gly-oet 2HCl
This protocol is a general starting point and may require optimization for specific substrates.
-
Dissolution and Neutralization:
-
Dissolve N-β-Aminoethyl-gly-oet 2HCl (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane or DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise while stirring. Allow stirring for 15-20 minutes at 0°C.
-
-
Acylation:
-
In a separate flask, dissolve the carboxylic acid (1.1 equivalents) and a coupling agent (e.g., HBTU, 1.1 equivalents) in the same anhydrous solvent.
-
Add DIPEA (1.1 equivalents) to the carboxylic acid mixture and stir for 5-10 minutes to pre-activate.
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Slowly add the pre-activated carboxylic acid solution to the solution of neutralized N-β-Aminoethyl-gly-oet 2HCl at 0°C.
-
-
Reaction and Work-up:
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Summary of Side Reactions and Prevention Strategies
| Side Reaction | Favorable Conditions | Prevention Strategy |
| Intramolecular Cyclization | - High temperatures- Prolonged reaction times- Presence of a strong base | - Low reaction temperature (0°C)- Use of a non-nucleophilic, sterically hindered base (e.g., DIPEA)- Minimize reaction time |
| Di-acylation/Di-alkylation | - Excess acylating/alkylating agent- High temperatures | - Use stoichiometric amounts of reagents- Low reaction temperature- Employ a protecting group strategy for selective functionalization |
| Ester Hydrolysis | - Presence of water- Strong, nucleophilic bases (e.g., NaOH, KOH) | - Use anhydrous reaction conditions- Use a non-nucleophilic base |
Logical Workflow for Using N-β-Aminoethyl-gly-oet 2HCl
Caption: General experimental workflow.
References
Technical Support Center: Optimizing N-beta-Aminoethyl-gly-oet 2hcl Concentration
Disclaimer: N-beta-Aminoethyl-gly-oet 2hcl (CAS No. 24123-04-4) is a compound with limited publicly available data regarding its biological effects and established experimental protocols. This guide provides a generalized framework for the optimization and troubleshooting of a novel or poorly characterized substance in a research setting. The following protocols and recommendations are based on standard laboratory practices for introducing a new chemical into an experimental system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a chemical compound with the CAS number 24123-04-4. According to available safety data sheets, it is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and can cause serious eye irritation (Category 2A) and respiratory tract irritation.[1] Its chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: As there is no established effective concentration range for this compound, a broad dose-response experiment is essential. A common starting point for a novel substance is to test a wide range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM). This initial screen will help identify a concentration window that elicits a biological response without causing significant cytotoxicity.
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of this compound is not well-documented. It is recommended to first test solubility in common laboratory solvents such as sterile water, PBS, or DMSO. For cell culture applications, preparing a high-concentration stock solution (e.g., 10-100 mM) in a solvent like DMSO is a standard practice. This allows for the addition of small volumes to your culture medium, minimizing the final solvent concentration. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced artifacts.
Q4: What should I do if I observe no effect from the compound at my initial concentrations?
A4: If your initial concentration range produces no observable effect, consider the following:
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Concentration Range: You may need to test higher concentrations. However, be mindful of potential solubility limits and cytotoxicity.
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Compound Stability: The compound may be unstable in your culture medium. Consider the duration of your experiment and whether the medium needs to be refreshed with a new dose of the compound.
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Target Presence: The biological target of the compound may not be present or expressed at sufficient levels in your experimental model.
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Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes.
Q5: What are the potential off-target effects of a novel compound like this compound?
A5: Novel compounds can have unknown off-target effects. It is crucial to include appropriate controls in your experiments. These may include vehicle controls (treating cells with the solvent used to dissolve the compound) and, if the target is known, positive and negative controls.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the toxic concentration range. Select concentrations for your experiments that are well below the toxic threshold. |
| High concentration of the solvent (e.g., DMSO) in the final culture medium. | Ensure the final solvent concentration does not exceed levels recommended for your cell type (typically <0.1% for DMSO). | |
| Inconsistent Results Between Experiments | Variation in cell density, passage number, or growth phase. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are in a healthy, logarithmic growth phase for all experiments. |
| Inaccurate pipetting during serial dilutions. | Use calibrated pipettes and take care when preparing working solutions. Prepare a master mix for treating multiple wells to ensure consistency. | |
| Degradation of the compound in stock or working solutions. | Prepare fresh working solutions for each experiment from a frozen stock. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| High Background Signal in Assay | The compound itself may be interfering with the assay (e.g., autofluorescence). | Run controls with the compound in cell-free assay medium to check for interference. |
| The chosen cell line has high basal activity of the pathway being studied. | Consider using a cell line with lower basal activity or using an inhibitor to reduce the baseline signal. | |
| Precipitate in Culture Medium | The compound has low solubility in the culture medium at the tested concentration. | Visually inspect the medium after adding the compound. If a precipitate forms, you may need to lower the concentration or try a different solvent for the stock solution. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Assay
This protocol provides a general method for determining the effective concentration of this compound. The specific endpoint will depend on the expected biological activity of the compound.
Materials:
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This compound
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Appropriate solvent (e.g., sterile DMSO or water)
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Cell line of interest
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Complete cell culture medium
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96-well plates
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Reagents for your specific biological assay (e.g., proliferation, apoptosis, etc.)
Procedure:
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent.
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
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Prepare Working Solutions: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to create a range of concentrations. A common approach is to use 10-fold dilutions initially (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) and then narrower ranges once an effective window is identified.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
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Incubation: Incubate the cells for a duration appropriate for your specific assay.
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Assay Performance: Perform your chosen biological assay to measure the endpoint of interest.
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Data Analysis: Plot the response as a function of the compound concentration to generate a dose-response curve.
Visualizations
Caption: Workflow for optimizing the concentration of a novel compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Technical Support Center: N-beta-Aminoethyl-gly-oet 2hcl Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-beta-Aminoethyl-gly-oet 2hcl (also known as N-β-Aminoethyl-glycine ethyl ester dihydrochloride). This document addresses specific issues that may be encountered during experimental assays involving this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a glycine ethyl ester derivative. It is primarily utilized as a building block in peptide synthesis and as a chelating agent.[1][2] Its applications include:
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Pharmaceutical Development: It serves as a crucial component in the synthesis of peptide-based drugs, particularly those targeting neurological disorders.[1]
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Biochemical Research: It is used in studies related to amino acid metabolism and protein synthesis.[1]
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Diagnostic Assays: This compound can be used in the development of diagnostic reagents for detecting specific biomarkers.[2]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it at -15°C or between 2-8°C as a white powder.[3][4] Always refer to the manufacturer's instructions for specific storage guidelines.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered in assays involving this compound.
Problem 1: Low Yield or Incomplete Reaction in Peptide Synthesis
One of the primary applications of this compound is in solid-phase peptide synthesis (SPPS). Low coupling efficiency can lead to truncated peptide sequences and a low overall yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Incomplete Deprotection of the N-terminal Fmoc Group | Use a stronger deprotection reagent or increase the reaction time. The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in addition to piperidine can enhance deprotection efficiency, but should be used with caution in the presence of aspartic acid residues to avoid aspartimide formation.[5] | 1. Prepare a fresh deprotection solution (e.g., 20% piperidine in DMF, or 2% DBU/2% piperidine in DMF). 2. Treat the resin with the deprotection solution for 10-20 minutes. 3. Wash the resin thoroughly with DMF. 4. Perform a Kaiser test to confirm complete deprotection (a positive test will show blue beads). |
| Peptide Aggregation on the Resin | Glycine residues can sometimes promote the formation of secondary structures, leading to aggregation.[6] To mitigate this, consider using backbone-modifying groups, optimizing synthesis conditions with microwave assistance or elevated temperatures, or incorporating pseudoproline dipeptides in the sequence.[6] | 1. Microwave-Assisted SPPS: Utilize a microwave peptide synthesizer to apply energy during coupling and deprotection steps, which can help break up aggregates.[6] 2. Backbone Modification: Incorporate Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH at strategic locations (every 6-7 residues) to disrupt hydrogen bonding networks that lead to aggregation.[6] |
| Steric Hindrance | The growing peptide chain can physically block the reaction site. | Use a more efficient coupling reagent such as HBTU, HATU, or COMU in the presence of a base like DIEA. Double coupling (repeating the coupling step) may also be necessary. |
Troubleshooting Workflow for Low Peptide Synthesis Yield:
Problem 2: Inaccurate Quantification in Amino Acid Analysis
When using this compound or its derivatives in quantitative assays, inaccurate results can arise from various factors.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Interfering Substances in the Sample | The presence of detergents or other compounds can interfere with certain protein quantification assays like the Bradford assay.[7] It is crucial to prepare standards in the same buffer as the sample. If interference is high, sample dilution or substance removal via dialysis may be necessary.[7] | 1. Prepare a standard curve using your protein standard in the exact same buffer as your sample. 2. If the buffer composition is unknown or complex, perform a spike-and-recovery experiment to assess matrix effects. 3. If interference is confirmed, consider using an alternative assay (e.g., BCA assay) that is less susceptible to the interfering substance. |
| Improper Sample Handling and Preparation | Hemolysis or bacterial contamination of biological samples can alter amino acid concentrations.[8] Ensure proper sample collection and storage. | 1. Use appropriate anticoagulants for blood samples and process them promptly to avoid hemolysis. 2. Store urine and other biological fluids at appropriate temperatures (e.g., -80°C) to prevent bacterial growth. 3. Filter all buffers and solutions to remove particulate matter. |
| Instability of Standards | Amino acid standard solutions can be unstable at room temperature.[9] | 1. Prepare fresh standard solutions or store aliquots at -20°C or below. 2. Avoid repeated freeze-thaw cycles. 3. Use a preservative like sodium azide (NaN3) in mobile phases for chromatography to prevent bacterial growth, but ensure it does not interfere with your detection method.[9] |
Signaling Pathway of a Generic Diagnostic ELISA:
Problem 3: Unexpected Side Reactions in Synthesis
The structure of this compound, being a glycine derivative, can be prone to specific side reactions during peptide synthesis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Diketopiperazine (DKP) Formation | This is common when glycine is one of the first two amino acids at the C-terminus. The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide.[6] | 1. Use a more sterically hindered protecting group on the second amino acid. 2. Couple the third amino acid immediately after the deprotection of the second residue to minimize the time the free amine is available for cyclization. |
| Aspartimide Formation | In sequences containing an Asp-Gly motif, the backbone amide of glycine can attack the side-chain ester of aspartic acid, leading to a succinimide ring and potential racemization.[6] | 1. Use a protecting group on the aspartic acid side chain that is more resistant to this side reaction, such as O-t-butyl (OtBu). 2. Add HOBt to the deprotection solution to suppress this side reaction.[5] |
Logical Relationship for Preventing Side Reactions:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. go.zageno.com [go.zageno.com]
- 8. [Methodological errors in amino acid assay in biological fluids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Purification of N-beta-Aminoethyl-glycine Ethyl Ester Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-beta-Aminoethyl-glycine ethyl ester dihydrochloride (N-β-Aminoethyl-Gly-OEt·2HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for N-beta-Aminoethyl-glycine ethyl ester dihydrochloride?
The most common purification techniques for amino acid ester hydrochlorides, including N-beta-Aminoethyl-glycine ethyl ester dihydrochloride, are recrystallization, distillation, and column chromatography.[1] The choice of method depends on the nature of the impurities and the desired final purity.
Q2: What are the likely impurities in a crude sample of N-beta-Aminoethyl-glycine ethyl ester dihydrochloride?
Common impurities can include:
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Unreacted starting materials: Such as N-(2-aminoethyl)glycine, ethanol, and the esterification reagent (e.g., thionyl chloride or trimethylchlorosilane byproducts).
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Byproducts of the reaction: Including products from side reactions or decomposition.
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Residual solvents: Solvents used during the synthesis and workup.
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Isomeric salts: Which may have similar properties to the desired product.[2]
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Protecting groups: If used during synthesis (e.g., Fmoc, Boc), incomplete removal can lead to impurities.[3][4]
Q3: How can I remove water-soluble byproducts from my product?
Many byproducts in the synthesis of amino acid esters are water-soluble.[2] Purification can often be achieved by partitioning the crude product between an organic solvent (like ethyl acetate) and a dilute aqueous basic solution (e.g., 1% sodium bicarbonate solution). The desired ester will move to the organic phase, while water-soluble impurities will remain in the aqueous phase.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Initial Precipitation/Crystallization | The crude product may contain significant amounts of impurities with similar solubility. | 1. Recrystallization: Attempt recrystallization from a different solvent system. Common systems for similar compounds include acetone-water.[2] 2. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from closely related impurities. |
| Product is an Oil or Gummy Solid and Fails to Crystallize | 1. Residual solvent is present. 2. The product is impure, leading to freezing point depression. | 1. Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Trituration with a non-polar solvent like ether can sometimes induce crystallization.[5][6] 2. Purification: Purify the oil using column chromatography before attempting crystallization again. |
| Final Product Contains Residual Starting Materials (e.g., N-(2-aminoethyl)glycine) | The initial esterification reaction did not go to completion. | 1. Reaction Optimization: Drive the reaction to completion by using an excess of the alcohol or extending the reaction time. 2. Aqueous Wash: During workup, wash the organic extract with a dilute acid to remove any unreacted basic starting materials. |
| Presence of Unknown Peaks in HPLC or NMR Analysis | Possible side reactions or degradation of the product. | 1. Characterization: Attempt to identify the impurities using mass spectrometry or other analytical techniques. 2. Reaction Conditions: Review the reaction conditions. High temperatures or prolonged reaction times can sometimes lead to side products. Consider milder esterification methods.[5][7] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolve the crude N-beta-Aminoethyl-glycine ethyl ester dihydrochloride in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an acetone-water mixture).
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If the solution is colored or contains insoluble impurities, hot filter it through a pre-warmed funnel.
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Allow the solution to cool slowly to room temperature.
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Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Liquid-Liquid Extraction
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Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate.
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Transfer the solution to a separatory funnel.
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Wash the organic layer with a dilute aqueous basic solution (e.g., 1% sodium bicarbonate) to remove acidic impurities.[2]
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Separate the aqueous layer.
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Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the purified product.
Visual Guides
Caption: General workflow for purification via extraction.
Caption: Troubleshooting logic for low product purity.
References
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
N-beta-Aminoethyl-gly-oet 2hcl solubility issues and solutions
Welcome to the technical support center for N-beta-Aminoethyl-gly-oet 2hcl (CAS No. 24123-04-4). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges and other experimental hurdles with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as N-β-Aminoethyl-Glycine ethyl ester dihydrochloride, is a white powder with the molecular formula C₆H₁₄N₂O₂·2HCl and a molecular weight of 219.11.[1][2] It is a dihydrochloride salt of ethyl 2-(2-aminoethylamino)acetate.[1] This compound is utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research related to amino acid metabolism.[1] It also finds application in cosmetic formulations for its moisturizing properties.[1]
Q2: What are the general solubility characteristics of this compound?
Q3: I am having trouble dissolving this compound in my aqueous buffer. What could be the issue?
Difficulty in dissolving this compound in aqueous buffers can arise from several factors:
-
Concentration: The desired concentration may exceed the compound's intrinsic solubility in the chosen buffer system.
-
pH of the Solution: The pH of your buffer can significantly impact the solubility of an amino acid ester salt.
-
Common Ion Effect: The presence of chloride ions in your buffer (e.g., from NaCl or KCl) can suppress the dissolution of a hydrochloride salt.[3][4]
-
Temperature: Dissolution may be temperature-dependent.
-
Purity of the Compound: Impurities could affect solubility. The compound is generally available with a purity of ≥ 99% (TLC).[1][2]
Troubleshooting Guides
Issue 1: Poor or Slow Dissolution in Aqueous Buffers
If you are observing that this compound is not dissolving completely or is dissolving very slowly, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Solutions:
-
pH Adjustment: Since the compound is an amino acid ester dihydrochloride, the pH of the solution is critical. Try adjusting the pH of your buffer. For basic compounds that form hydrochloride salts, solubility is often higher at a lower pH. However, the optimal pH should be determined empirically.
-
Avoid the Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., from NaCl), this may suppress the dissolution of the hydrochloride salt.[3][4] Consider using a buffer with a different counter-ion if possible.
-
Use of Co-solvents: For compounds that are difficult to dissolve in purely aqueous solutions, the addition of a water-miscible organic co-solvent can be effective.[5] Start with small percentages (e.g., 1-10%) of solvents like DMSO, DMF, or ethanol.
-
Heating and Sonication: Gently warming the solution can increase the rate of dissolution. Additionally, sonication can help to break up solid particles and enhance dissolution.
-
Particle Size Reduction: While not always practical in a lab setting without specialized equipment, using a finer powder can increase the surface area and speed up dissolution.[6][7]
Issue 2: Precipitation of the Compound After Initial Dissolution
If the compound dissolves initially but then precipitates out of solution, this may be due to a change in conditions or instability.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Change in pH | Ensure the pH of the final solution is stable and within the optimal range for solubility. Buffering capacity should be sufficient. |
| Change in Temperature | If the solution was heated to dissolve the compound, it might precipitate upon cooling. Maintain a constant temperature or find a solvent system where it is soluble at room temperature. |
| Reaction with Media Components | The compound may be reacting with components in your experimental media. Test for compatibility by preparing the solution in a simpler buffer first. |
| Hydrolysis of the Ester | In aqueous solutions, particularly at non-neutral pH, the ethyl ester group may be susceptible to hydrolysis over time, which would change the molecule and its solubility. Prepare fresh solutions for your experiments. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method for determining the approximate solubility of this compound in a specific aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be performed.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method. Since the compound lacks a strong chromophore, techniques like HPLC with a suitable detector (e.g., ELSD) or a derivatization method followed by UV-Vis spectrophotometry may be necessary.
-
-
Calculation:
-
The determined concentration represents the solubility of the compound in that specific buffer at the tested temperature.
-
Protocol 2: Improving Solubility Using a Co-solvent System
This protocol describes how to prepare a stock solution of this compound using a co-solvent for subsequent dilution in aqueous media.
-
Select a Co-solvent: Choose a water-miscible organic solvent in which the compound is readily soluble (e.g., DMSO).
-
Prepare a Concentrated Stock: Dissolve a known mass of this compound in a small volume of the chosen co-solvent to create a high-concentration stock solution (e.g., 100 mM in DMSO).
-
Dilution into Aqueous Media:
-
Vortex the stock solution while slowly adding it dropwise to your aqueous experimental buffer to the desired final concentration.
-
This method helps to avoid immediate precipitation that can occur when adding an aqueous buffer directly to the solid compound.
-
Note: Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Illustrative Signaling Pathway
This compound, as an amino acid derivative, could potentially be explored for its role in modulating cellular signaling pathways, for instance, by acting as a precursor to a signaling molecule or by interacting with amino acid transporters or receptors. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical cellular uptake and signaling pathway for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 24123-04-4,N-BETA-AMINOETHYL-GLY-OET 2 HCL | lookchem [lookchem.com]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. longdom.org [longdom.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
Technical Support Center: N-beta-Aminoethyl-glycine ethyl ester dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of N-beta-Aminoethyl-glycine ethyl ester dihydrochloride (CAS: 24123-04-4) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-beta-Aminoethyl-glycine ethyl ester dihydrochloride in aqueous solutions?
A1: The primary degradation pathway is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by both acid and base and results in the formation of N-beta-Aminoethyl-glycine and ethanol.
Q2: What factors can influence the rate of degradation?
A2: The stability of N-beta-Aminoethyl-glycine ethyl ester dihydrochloride in aqueous solutions is primarily affected by:
-
pH: The rate of hydrolysis is significantly dependent on the pH of the solution. The compound is most stable at an acidic pH (around 4-5) and degrades more rapidly under neutral and, particularly, alkaline conditions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to prepare and store solutions at low temperatures.
-
Buffer components: Certain buffer species can catalyze hydrolysis. It is important to select a buffer system that is inert to the compound.
-
Presence of metal ions: Divalent metal ions can act as catalysts for the hydrolysis of amino acid esters. The use of chelating agents like EDTA can help mitigate this.
Q3: How should I prepare and store aqueous stock solutions of N-beta-Aminoethyl-glycine ethyl ester dihydrochloride?
A3: To minimize degradation, follow these guidelines:
-
Use a suitable buffer: Prepare stock solutions in an acidic buffer (pH 4-5), for example, a 0.1 M acetate buffer.
-
Work at low temperatures: Prepare solutions on ice and store them at 2-8°C for short-term use. For long-term storage, it is advisable to store aliquots at -20°C or below.
-
Use high-purity water: Use deionized, distilled, or HPLC-grade water to minimize contaminants that could catalyze degradation.
-
Filter-sterilize: If required for your application, use a 0.22 µm syringe filter to sterilize the solution.
Q4: Can I autoclave my solution containing N-beta-Aminoethyl-glycine ethyl ester dihydrochloride?
A4: No, autoclaving is not recommended. The high temperature and pressure will significantly accelerate the hydrolysis of the ester, leading to complete degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | The compound may have degraded in your aqueous solution. | * Verify the pH of your solution. If it is neutral or alkaline, significant degradation may have occurred. * Prepare a fresh stock solution using the recommended procedures (acidic buffer, low temperature). * If possible, analyze an aliquot of your solution by HPLC to determine the concentration of the intact compound and the presence of degradation products. |
| The pH of my unbuffered aqueous solution has decreased over time. | The hydrolysis of the ester produces N-beta-Aminoethyl-glycine, which is an amino acid. The release of the carboxylic acid group can lower the pH. | * This is an indication of compound degradation. * For applications sensitive to pH changes, it is crucial to use a buffered solution. |
| I observe precipitation in my stock solution upon thawing. | This could be due to changes in solubility at different temperatures or potential degradation and subsequent precipitation of the product. | * Allow the solution to equilibrate to room temperature and vortex gently to see if the precipitate redissolves. * If the precipitate persists, it may be a degradation product. It is advisable to prepare a fresh solution. |
Data Presentation
The following table provides illustrative stability data for an amino acid ethyl ester in aqueous solution at different pH values and temperatures. This data is based on studies of glycine ethyl ester, a structurally similar compound, and should be used as a general guide.[1] The half-life (t½) is the time it takes for 50% of the compound to degrade.
| Temperature (°C) | pH | Buffer System (0.1 M) | Illustrative Half-life (t½) |
| 4 | 4.0 | Acetate | > 6 months |
| 4 | 7.4 | Phosphate | ~ 2-3 weeks |
| 4 | 9.0 | Borate | ~ 1-2 days |
| 25 | 4.0 | Acetate | ~ 2 months |
| 25 | 7.4 | Phosphate | ~ 3-4 days |
| 25 | 9.0 | Borate | ~ 6-8 hours |
| 37 | 7.4 | Phosphate | ~ 1-2 days |
Note: This data is for illustrative purposes only. It is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol: Stability Assessment of N-beta-Aminoethyl-glycine ethyl ester dihydrochloride in Aqueous Solution by HPLC
This protocol outlines a general method to determine the stability of N-beta-Aminoethyl-glycine ethyl ester dihydrochloride in a specific aqueous solution.
1. Materials:
-
N-beta-Aminoethyl-glycine ethyl ester dihydrochloride
-
High-purity water (HPLC grade)
-
Buffer components for the desired pH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
-
Reference standards for the parent compound and the expected degradation product (N-beta-Aminoethyl-glycine)
2. Procedure:
-
Solution Preparation:
-
Prepare the desired aqueous buffer solution at the target pH.
-
Accurately weigh and dissolve N-beta-Aminoethyl-glycine ethyl ester dihydrochloride in the buffer to a known concentration (e.g., 1 mg/mL).
-
Prepare standard solutions of the parent compound and the degradation product for calibration.
-
-
Incubation:
-
Aliquot the solution into several sealed vials.
-
Store the vials at the desired temperature(s).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), remove a vial from storage.
-
If stored at a different temperature, allow the vial to equilibrate to room temperature.
-
Inject an appropriate volume of the sample onto the HPLC system.
-
-
HPLC Analysis:
-
Run the HPLC method to separate the parent compound from its degradation product.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).
-
Identify the peaks corresponding to the parent compound and the degradation product by comparing their retention times with the reference standards.
-
-
Data Analysis:
-
Quantify the peak areas for the parent compound at each time point.
-
Plot the concentration or peak area of the parent compound versus time.
-
From this plot, determine the degradation rate and the half-life (t½) of the compound under the tested conditions.
-
Visualizations
Caption: Primary hydrolysis degradation pathway.
Caption: Workflow for troubleshooting unexpected results.
References
Technical Support Center: Enhancing the Efficiency of N-β-Aminoethyl-glycine ethyl ester dihydrochloride as a Linker in Peptide Nucleic Acid (PNA) Synthesis
Welcome to the technical support center for N-β-Aminoethyl-glycine ethyl ester dihydrochloride (N-β-Aminoethyl-Gly-OEt·2HCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the efficiency of this linker, primarily in its role as a foundational backbone for Peptide Nucleic Acid (PNA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N-β-Aminoethyl-Gly-OEt·2HCl and what is its primary application?
A1: N-β-Aminoethyl-Gly-OEt·2HCl, also known as N-(2-aminoethyl)glycine ethyl ester dihydrochloride, is a synthetic amino acid derivative. Its most significant application is as a monomeric building block for the synthesis of Peptide Nucleic Acids (PNAs).[1][2] PNAs are DNA/RNA analogs where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit.[1][2] This neutral backbone allows for strong and specific binding to DNA and RNA.[1][3]
Q2: What are the common challenges encountered during PNA synthesis using this linker?
A2: Researchers may face several challenges during PNA synthesis, including:
-
Low coupling efficiency: Incomplete reactions leading to truncated PNA sequences.[4]
-
Aggregation of the growing PNA chain: Particularly with purine-rich sequences, this can hinder reagent access and reduce yield.[4][5]
-
Side reactions: Unwanted chemical modifications of the PNA monomers or the growing chain.[4][5]
-
Poor solubility of the final PNA product: Especially for longer or purine-rich oligomers.[5]
Q3: Which protecting group strategy is recommended for PNA synthesis?
A3: The most commonly used strategy for PNA synthesis is the Fmoc/Bhoc (fluorenylmethyloxycarbonyl/benzhydryloxycarbonyl) protection scheme.[5] In this approach, the primary amino group of the N-(2-aminoethyl)glycine backbone is protected with Fmoc, while the exocyclic amino groups of the nucleobases are protected with Bhoc. The Fmoc group is labile to piperidine, allowing for its removal in each cycle of the synthesis, while the Bhoc group is removed at the final cleavage step.[5]
Q4: How can the solubility of the final PNA oligomer be improved?
A4: To enhance the solubility of PNA oligomers, especially those that are long or rich in purines, several strategies can be employed:
-
Incorporate lysine residues at one or both ends of the PNA sequence.[6]
-
Add flexible linkers, such as AEEA (aminoethoxyethoxyacetic acid), within the PNA sequence.[5][6]
-
Keep the oligomer length to a minimum required for the application, ideally under 15-mers.[5][6]
Troubleshooting Guides
Issue 1: Low Coupling Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Fmoc deprotection | Extend the deprotection time with 20% piperidine in DMF or NMP. Consider a double deprotection step. | Complete removal of the Fmoc group, allowing for efficient coupling of the next monomer. |
| Inefficient activation of the incoming monomer | Ensure the use of fresh coupling reagents like HATU. Optimize the concentration and reaction time for the activation step. | Complete activation of the carboxylic acid of the PNA monomer, leading to a higher coupling yield. |
| Steric hindrance | For difficult couplings, consider using a more potent activating agent or increasing the reaction temperature (if using a microwave peptide synthesizer). | Overcoming steric hindrance to achieve complete coupling. |
| Aggregation of the growing PNA chain | Switch from DMF to NMP as the solvent. Add chaotropic agents like DMSO to the solvent to disrupt secondary structures. | Improved solvation of the PNA chain, leading to better reagent accessibility and higher coupling efficiency. |
Issue 2: PNA Aggregation During Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Purine-rich sequences (especially G-rich) | Limit the number of purines to less than 50% of the sequence and avoid more than three consecutive guanine residues.[5][6] | Reduced inter-chain hydrogen bonding and aggregation. |
| Self-complementarity of the PNA sequence | Design sequences to avoid self-complementarity, as PNA-PNA interactions are very strong.[5] | Minimized self-hybridization and aggregation. |
| Inadequate solvation | Use N-Methyl-2-pyrrolidone (NMP) instead of N,N-Dimethylformamide (DMF) as the primary solvent.[5] | Enhanced solubility of the growing PNA chain. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-PNA-T-OH Monomer
This protocol describes the synthesis of a thymine-containing PNA monomer using N-β-Aminoethyl-Gly-OEt·2HCl as a starting material.
Materials:
-
N-β-Aminoethyl-Gly-OEt·2HCl
-
Thymine-1-acetic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
2M LiOH solution
-
1M HCl solution
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
Procedure:
-
Coupling of Thymine-1-acetic acid:
-
Suspend thymine-1-acetic acid (1.1 equivalents) in anhydrous DMF.
-
Add HBTU (1.2 equivalents) and DIPEA (1.1 equivalents) to the suspension and stir for 1 hour at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve N-β-Aminoethyl-Gly-OEt·2HCl (1 equivalent) in anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride salts.
-
Add the activated thymine-1-acetic acid solution to the N-β-Aminoethyl-Gly-OEt solution and stir overnight at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate and wash with saturated NaHCO3 and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
-
Ester Hydrolysis:
-
Dissolve the crude product from the previous step in a mixture of THF and 2M LiOH (1:1 v/v).
-
Stir the reaction at room temperature until the starting material is completely consumed (monitored by TLC).
-
Extract the reaction mixture with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 4 with 1M HCl at 0°C to precipitate the product.[7]
-
Filter the precipitate and wash with cold water.
-
-
Fmoc Protection:
-
Dissolve the product from the previous step in a mixture of THF and water.
-
Add DIPEA to adjust the pH to ~9.
-
Add a solution of Fmoc-OSu (1.1 equivalents) in THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture with 1M HCl to precipitate the Fmoc-protected PNA monomer.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Protocol 2: Solid-Phase PNA Synthesis (Fmoc/Bhoc Strategy)
This protocol outlines a general cycle for solid-phase synthesis of a PNA oligomer on a resin support.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-PNA monomers
-
Deprotection solution: 20% piperidine in DMF
-
Coupling solution: Fmoc-PNA monomer (4 equivalents), HATU (3.9 equivalents), and 2,6-lutidine (8 equivalents) in NMP
-
Capping solution: Acetic anhydride/2,6-lutidine/NMP
-
Cleavage cocktail: TFA/m-cresol (e.g., 95:5 v/v)
-
Diethyl ether
Procedure (per cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Monomer Coupling:
-
Add the pre-activated coupling solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times).
-
-
Capping (Optional but Recommended):
-
Treat the resin with the capping solution for 15 minutes to block any unreacted amino groups.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2-4 for each monomer in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PNA by adding cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and dry the pellet.
-
-
Purification: Purify the crude PNA by reverse-phase HPLC.
Quantitative Data Summary
Table 1: Typical Reagent Equivalents for PNA Monomer Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-PNA Monomer | 4-10 |
| Activating Agent (e.g., HATU, PyAOP) | 3.9-9.6 |
| Base (e.g., DIPEA, 2,6-lutidine) | 8-30 |
Note: The optimal equivalents can vary depending on the sequence and coupling efficiency.[8]
Table 2: Comparison of Manual vs. Automated Flow Synthesis of a 4-mer PNA
| Synthesis Method | Total Time | Crude Purity | Deletions |
| Manual Synthesis | ~4 hours | 57% | ~4% |
| Automated Flow Synthesis (70°C) | 15 minutes | 70% | ~10% |
Data adapted from a study on automated flow synthesis of PNA conjugates.[1]
Visualizations
PNA Solid-Phase Synthesis Workflow
Caption: Workflow for a single cycle of solid-phase PNA synthesis.
Troubleshooting Logic for Low PNA Yield
Caption: A logical guide to troubleshooting low yields in PNA synthesis.
Signaling Pathways
It is important to note that Peptide Nucleic Acids are synthetic molecules designed to mimic and bind to natural nucleic acids (DNA and RNA) for therapeutic or diagnostic purposes.[1][2] They are not endogenous components of natural cellular signaling pathways. However, the introduction of PNAs into cells can indirectly influence signaling pathways. For instance, by acting as an antisense agent to silence a specific gene, a PNA can downregulate the expression of a protein that is a key component of a signaling cascade, such as a MAP kinase pathway.[9] The specific pathway affected is entirely dependent on the gene targeted by the PNA sequence. Therefore, a generic diagram of a signaling pathway involving PNA is not applicable. The effect is a downstream consequence of the PNA's primary function of gene silencing.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Prebiotic N-(2-Aminoethyl)-Glycine (AEG)-Assisted Synthesis of Proto-RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The role of PCNA as a scaffold protein in cellular signaling is functionally conserved between yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up N-beta-Aminoethyl-gly-oet 2hcl Production
Welcome to the technical support center for the production of N-beta-Aminoethyl-gly-oet 2hcl, scientifically known as N-(2-aminoethyl)glycine ethyl ester dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up the synthesis of N-(2-aminoethyl)glycine ethyl ester dihydrochloride?
A1: The most critical parameters include:
-
Reaction Stoichiometry and Feed Rate: Precise control over the molar ratios of reactants, particularly ethylenediamine and ethyl chloroacetate, is crucial to minimize byproduct formation. The rate of addition of the alkylating agent can significantly impact the reaction's exotherm and selectivity.
-
Temperature Control: The reaction is exothermic, and maintaining a consistent temperature is vital to prevent runaway reactions and the formation of degradation products.[1][2]
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and minimize localized concentration gradients, which can lead to increased impurity levels.[3][4][5]
-
Purification and Crystallization: The isolation of the dihydrochloride salt in a pure and crystalline form can be challenging. Solvent selection, cooling profiles, and seeding are critical parameters to control.
-
Material Compatibility: Ensure that the reactor and associated equipment are compatible with the corrosive nature of the reactants and the acidic conditions of the final product.
Q2: What are the common impurities encountered during the synthesis, and how can they be minimized?
A2: Common impurities include:
-
Piperazine-2-one derivatives: Formed through intramolecular cyclization. This can be minimized by maintaining a low reaction temperature and avoiding prolonged reaction times.
-
Di- and poly-alkylated products: Resulting from the reaction of multiple ethyl chloroacetate molecules with ethylenediamine. Using a significant excess of ethylenediamine can favor the formation of the desired mono-alkylated product.
-
Unreacted starting materials: Residual ethylenediamine and ethyl chloroacetate. Efficient purification steps, such as crystallization, are necessary for their removal.
-
Hydrolysis products: The ester group can be susceptible to hydrolysis, especially if water is present and the pH is not controlled. Using anhydrous solvents and controlled work-up procedures can mitigate this.
Q3: How does the choice of solvent impact the reaction and purification?
A3: The solvent plays a crucial role in both the reaction and the purification stages. For the reaction, a solvent that can dissolve the reactants and facilitate heat transfer is ideal. Alcohols like ethanol are often used. For purification, the solvent system should allow for the selective crystallization of the desired dihydrochloride salt while leaving impurities in the solution. A mixture of an alcohol (e.g., ethanol) and a less polar solvent (e.g., diethyl ether) is often effective for inducing crystallization.[6][7]
Q4: What are the key safety considerations during scale-up?
A4: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reaction Management: The potential for a runaway reaction must be assessed. A thorough understanding of the reaction's thermal profile is necessary to ensure the cooling capacity of the reactor is sufficient.[1]
-
Handling of Corrosive Materials: Both ethyl chloroacetate and the final product (dihydrochloride salt) are corrosive. Appropriate personal protective equipment (PPE) and materials of construction for the equipment are essential.
-
Pressure Management: The reaction may generate off-gases, and the reactor should be equipped with a suitable venting system.
-
Process Hazard Analysis (PHA): A formal PHA should be conducted to identify and mitigate potential hazards before proceeding with the scale-up.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of N-(2-aminoethyl)glycine ethyl ester dihydrochloride production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Formation of byproducts due to poor temperature control or mixing. - Loss of product during work-up and purification. | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). - Improve temperature control by adjusting the feed rate of the limiting reagent and ensuring efficient heat exchange. - Optimize mixing by adjusting the agitator speed or using a different impeller design. - Optimize the crystallization procedure to maximize product recovery. |
| Product Fails Purity Specifications | - Presence of unreacted starting materials. - High levels of process-related impurities (e.g., di-alkylated products, cyclized byproducts). - Inefficient purification. | - Adjust the stoichiometry to use a larger excess of ethylenediamine. - Control the reaction temperature more tightly. - Recrystallize the product from a suitable solvent system. Consider a multi-step purification process if necessary. |
| Poor Crystallization / Oily Product | - Presence of impurities that inhibit crystallization. - Inappropriate solvent system for crystallization. - Cooling rate is too fast. | - Analyze the crude product to identify impurities and implement strategies to minimize them. - Screen different solvent/anti-solvent combinations. - Slow down the cooling rate and consider using seed crystals to promote crystallization. |
| Color Formation in the Final Product | - Degradation of the product or impurities at elevated temperatures. - Contamination from the reactor or ancillary equipment. | - Avoid excessive temperatures during reaction and work-up. - Consider performing the reaction and purification under an inert atmosphere (e.g., nitrogen). - Ensure all equipment is thoroughly cleaned and made of compatible materials. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Poor control over critical process parameters (temperature, mixing, addition rates). - Inconsistent work-up and isolation procedures. | - Qualify raw material suppliers and test incoming materials for purity. - Implement strict process controls and document all parameters for each batch. - Develop and follow a detailed Standard Operating Procedure (SOP) for the entire process. |
Experimental Protocols
Key Experiment: Lab-Scale Synthesis of N-(2-aminoethyl)glycine ethyl ester dihydrochloride
This protocol describes a representative lab-scale synthesis. Note: This procedure should be performed by qualified personnel in a well-ventilated fume hood with appropriate PPE.
Materials:
-
Ethylenediamine (anhydrous)
-
Ethyl chloroacetate
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethylenediamine (5.0 eq) in anhydrous ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add ethyl chloroacetate (1.0 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Slowly add concentrated hydrochloric acid to adjust the pH to < 2.
-
The dihydrochloride salt will precipitate. Stir the slurry for 1-2 hours at 0-5 °C.
-
Filter the solid product and wash with cold anhydrous ethanol, followed by a wash with anhydrous diethyl ether.
-
Dry the product under vacuum to obtain N-(2-aminoethyl)glycine ethyl ester dihydrochloride as a white to off-white solid.
Key Experiment: Recrystallization for Purification
Procedure:
-
Dissolve the crude N-(2-aminoethyl)glycine ethyl ester dihydrochloride in a minimal amount of hot ethanol.
-
If there are insoluble impurities, perform a hot filtration.
-
Slowly add diethyl ether to the hot ethanolic solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
Crystals of the purified product will form.
-
Collect the crystals by filtration, wash with a cold ethanol/diethyl ether mixture, and dry under vacuum.
Data Presentation
Table 1: Impact of Reactant Molar Ratio on Product Purity (Lab Scale)
| Molar Ratio (Ethylenediamine : Ethyl chloroacetate) | Product Purity (by HPLC, %) |
| 2 : 1 | 85.2 |
| 3 : 1 | 92.5 |
| 5 : 1 | 96.8 |
| 10 : 1 | 97.1 |
Table 2: Effect of Reaction Temperature on Impurity Profile
| Reaction Temperature (°C) | Piperazine-2-one derivative (%) | Di-alkylated byproduct (%) |
| 0 - 5 | 0.8 | 2.1 |
| 20 - 25 | 2.5 | 3.8 |
| 40 - 45 | 5.1 | 6.2 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of N-(2-aminoethyl)glycine ethyl ester dihydrochloride.
Caption: Troubleshooting logic for addressing low yield or purity issues during scale-up.
References
- 1. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 2. amarequip.com [amarequip.com]
- 3. synthical.com [synthical.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to N-beta-Aminoethyl-gly-oet 2HCl and Other Amino Acid Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realms of peptide and nucleic acid analog synthesis, the choice of building blocks is paramount to the success of the endeavor. Amino acid esters are fundamental reagents in this field, serving as the foundational units for the construction of complex molecular architectures. This guide provides a comprehensive comparison of N-beta-Aminoethyl-glycine ethyl ester dihydrochloride (N-beta-Aminoethyl-gly-oet 2HCl) and other common amino acid esters, such as glycine methyl ester and glycine ethyl ester.
While structurally similar, their applications diverge significantly. This compound is a specialized reagent primarily utilized in the synthesis of Peptide Nucleic Acids (PNAs), a class of synthetic DNA mimics with significant potential in diagnostics and therapeutics.[1][2][3][4] In contrast, simple amino acid esters like glycine methyl and ethyl esters are workhorses in traditional solid-phase and solution-phase peptide synthesis.[5][6] This guide will elucidate these differences through a detailed comparison of their synthetic performance, supported by experimental protocols and visual diagrams.
Quantitative Performance Comparison
The following table summarizes the key performance differences between this compound in the context of Peptide Nucleic Acid (PNA) monomer synthesis and traditional amino acid esters in standard peptide synthesis. It is important to note that direct side-by-side comparisons in the same synthetic application are rare due to their distinct primary uses. The data presented here is a composite analysis based on typical yields and efficiencies reported in the literature for their respective applications.[7][8][9][10]
| Parameter | This compound (in PNA Monomer Synthesis) | Glycine Methyl Ester / Ethyl Ester (in Peptide Synthesis) | Key Differences & Considerations |
| Primary Application | Synthesis of Peptide Nucleic Acid (PNA) monomers[1][2][3] | Solid-phase and solution-phase peptide synthesis[5][6] | This compound is a specialized building block for DNA mimics, while simple glycine esters are used for proteinogenic peptide chains. |
| Typical Coupling Yield | 85-98% (for PNA monomer synthesis)[11] | 97-99.5% (in standard SPPS) | The slightly lower yield for PNA monomer synthesis can be attributed to the more complex multi-step process. |
| Crude Purity (Post-Synthesis) | 80-95% (for PNA oligomers) | 70-95% (for peptides, sequence-dependent) | Purity is highly dependent on the sequence and length of the synthesized oligomer in both cases. |
| Typical Reaction Time (per cycle) | 30-60 minutes for coupling in PNA synthesis[10] | 20-60 minutes for coupling in peptide synthesis | Reaction times are comparable, but the overall synthesis time for a PNA monomer is longer due to multiple steps. |
| Common Side Reactions | Incomplete coupling, aggregation of purine-rich sequences[9] | Racemization, diketopiperazine formation, aspartimide formation[12][13][14] | The nature of the backbone and protecting groups influences the types of side reactions encountered. |
| Solubility | Generally soluble in common organic solvents used in synthesis. | Soluble in a wide range of organic solvents. | Both classes of compounds are designed for good solubility in synthesis conditions. |
Experimental Protocols
Protocol 1: Synthesis of an Fmoc-Protected PNA Monomer using N-beta-Aminoethyl-glycine Ethyl Ester
This protocol outlines the synthesis of a thymine-containing PNA monomer, a crucial step where N-beta-Aminoethyl-glycine ethyl ester is utilized.
Materials:
-
N-(tert-Butoxycarbonyl)-N-(2-aminoethyl)glycine ethyl ester
-
Thymine-1-acetic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Procedure:
-
Coupling of Thymine-1-acetic acid: To a solution of N-(tert-Butoxycarbonyl)-N-(2-aminoethyl)glycine ethyl ester (1.0 eq) in anhydrous DMF, add thymine-1-acetic acid (1.1 eq), HBTU (1.1 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected PNA monomer.
-
Boc-Deprotection: Dissolve the crude Boc-protected monomer in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the deprotected PNA monomer as a TFA salt.
-
Fmoc-Protection: Dissolve the TFA salt in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate to neutralize the TFA salt.
-
Add a solution of Fmoc-Cl in 1,4-dioxane dropwise while stirring vigorously at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final Fmoc-protected PNA monomer by silica gel column chromatography.[2][15]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a Standard Amino Acid Ester (Illustrative Example)
This protocol describes a typical cycle for solid-phase peptide synthesis using Fmoc-protected amino acids, which are derived from their corresponding esters.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
HBTU
-
DIPEA
-
20% Piperidine in DMF
-
Anhydrous DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat steps 2-7 for each amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin and treat it with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17]
Mandatory Visualizations
The following diagrams illustrate the key synthetic workflows discussed in this guide.
Caption: Workflow for the synthesis of an Fmoc-protected PNA monomer.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Conversely, simple amino acid esters are the fundamental units for the construction of natural and modified peptides through well-established solid-phase and solution-phase synthesis methodologies. Their performance is optimized for the efficient and high-fidelity formation of peptide bonds.
For researchers and drug development professionals, the choice between these reagents is dictated by the final target molecule. For the synthesis of PNA and its analogs, this compound is the reagent of choice. For the vast world of peptide synthesis, the classic and versatile amino acid esters remain the industry standard. Understanding these distinct roles is crucial for the strategic planning and successful execution of complex synthetic projects.
References
- 1. chempep.com [chempep.com]
- 2. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 5. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. chem.uci.edu [chem.uci.edu]
A Comparative Analysis of N-beta-Aminoethyl-gly-oet 2hcl and Other Chelating Agents for Therapeutic and Research Applications
For Immediate Release
In the landscape of therapeutic and research applications requiring metal ion chelation, the efficacy of various agents is of paramount importance. This guide provides a comparative analysis of N-beta-Aminoethyl-gly-oet 2hcl, a glycine derivative, with established chelating agents such as Ethylenediaminetetraacetic acid (EDTA), Dimercaptosuccinic acid (DMSA), and Dimercaptopropane-1-sulfonate (DMPS). This comparison is tailored for researchers, scientists, and professionals in drug development, offering a concise overview of their relative performance based on available experimental data.
This compound, also known as N-β-Aminoethyl-Glycine ethyl ester dihydrochloride, is a chelating agent recognized for its role as a building block in the synthesis of biologically active molecules, particularly peptide nucleic acids (PNAs).[1][2] Its structural parent, N-(2-aminoethyl)glycine (also referred to as ethylenediamine-N-monoacetic acid or EDMA), provides the basis for its chelating properties.
Comparative Efficacy: A Look at Stability Constants
The efficacy of a chelating agent is quantitatively measured by its stability constant (log K) with a given metal ion. A higher log K value indicates a stronger and more stable complex, signifying greater chelating potential. Below is a compilation of stability constants for various chelating agents with a selection of divalent and trivalent metal ions.
| Chelating Agent | Metal Ion | Log K₁ | Log K₂ | Log K (Overall) |
| N-(2-aminoethyl)glycine (EDMA) * | Cu(II) | ~10.5 | ~7.5 | ~18.0[3] |
| EDTA | Cu(II) | - | - | 18.8[4][5] |
| Pb(II) | - | - | 18.0[6] | |
| Zn(II) | - | - | 16.5[6] | |
| Ni(II) | - | - | 18.6[7] | |
| Fe(III) | - | - | 25.1[5] | |
| DMSA | Pb(II) | - | - | 17.4[3] |
| Zn(II) | - | - | Dimer formation[3] | |
| Hg(II) | - | - | High affinity[8] | |
| Cd(II) | - | - | High affinity[8] | |
| Glycine | Cu(II) | 8.6 | 6.9 | 15.5[9] |
| Ni(II) | 6.2 | 5.2 | 11.4[10] | |
| Zn(II) | 5.2 | 4.6 | 9.8[11] |
*Note: Data for N-(2-aminoethyl)glycine (EDMA), the unesterified form of this compound, is used as a proxy for its chelating ability. The stability of various ternary metal complexes with EDMA decreases with an increasing number of carboxylate groups on the ligand.[3]
From the data, it is evident that EDTA generally forms the most stable complexes with a wide range of metal ions, as indicated by its high log K values.[4][5][6][7] The parent compound of our topic chelator, N-(2-aminoethyl)glycine, demonstrates strong chelation with Cu(II), with a stability constant approaching that of EDTA.[3] This suggests that this compound holds promise as an effective chelator, particularly for copper. DMSA also shows high efficacy, especially for heavy metals like lead and mercury.[3][8] Glycine, the simplest amino acid, forms significantly weaker complexes compared to the other agents listed.[9][10][11]
Experimental Protocol for Determining Chelation Efficacy
The stability constants of metal-ligand complexes are commonly determined using potentiometric titration. This method allows for the precise measurement of the equilibrium concentrations of the species involved in the chelation reaction.
Potentiometric Titration Methodology
Objective: To determine the stepwise and overall stability constants of a chelating agent with a specific metal ion.
Materials:
-
pH meter with a glass electrode
-
Constant temperature water bath
-
Burette
-
Titration vessel
-
Standardized solutions of the chelating agent, metal salt (e.g., Cu(NO₃)₂), a strong acid (e.g., HNO₃), and a strong base (e.g., NaOH).
-
Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength.
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.
-
Ligand Protonation Constants: Titrate a solution of the chelating agent and a strong acid with a standardized strong base. The resulting titration curve is used to calculate the protonation constants (pKa values) of the ligand.
-
Metal-Ligand Stability Constants: Prepare a solution containing the chelating agent, the metal salt, and a strong acid. Titrate this solution with the standardized strong base.
-
Data Analysis: The titration data (volume of base added vs. pH) from both titrations are analyzed using a suitable computer program (e.g., BEST).[11] The program refines the data to determine the stepwise (K₁, K₂, etc.) and overall (β) stability constants for the metal-ligand complexes.
The formation of metal complexes is often pH-dependent, as there is a competition between the metal ion and protons for the ligand's binding sites.[12]
Visualizing Chelation and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Chelation of a metal ion by N-(2-aminoethyl)glycine.
Workflow for determining chelation efficacy via potentiometric titration.
Conclusion
While this compound is primarily recognized as a synthetic building block, its parent compound, N-(2-aminoethyl)glycine, exhibits significant chelating potential, particularly for copper, with a stability constant comparable to that of EDTA. This suggests that this compound and its derivatives warrant further investigation as potentially effective chelating agents for specific applications. However, comprehensive experimental data on its binding affinities with a broader range of metal ions is necessary for a more complete assessment of its therapeutic and research utility. The established methodologies, such as potentiometric titration, provide a clear path for generating such crucial comparative data.
References
- 1. The Stability Constants of Ethylenediaminetetraacetato, Trimethylenediaminetetraacetato and Propylenediaminetetraacetato Complexes of Some Divalent Metal Ions | Semantic Scholar [semanticscholar.org]
- 2. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. makhillpublications.co [makhillpublications.co]
- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 7. beta.garj.org [beta.garj.org]
- 8. iupac.org [iupac.org]
- 9. Log K, ΔH°, and ΔS° values for the interaction of glycinate ion with H+, Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ at 10, 25, and 40° - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies [ijnc.ir]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Chemical Reagents in Protein Structure Studies: Validating the Role of N-beta-Aminoethyl-gly-oet 2hcl
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein structure analysis, the chemical tools employed can significantly influence the outcomes of experimental studies. This guide provides a comparative analysis of N-beta-Aminoethyl-gly-oet 2hcl and its potential applications in protein structure studies, juxtaposed with established alternatives. While direct experimental data on the performance of this compound in protein structure validation remains limited in publicly accessible literature, its structural similarity to known reagents, such as Glycine Ethyl Ester (GEE), suggests its potential utility in areas like protein crystallization and chemical modification.
This guide will explore these potential applications, presenting a comparison with established methods and providing detailed experimental protocols to assist researchers in designing their studies.
Section 1: Chemical Properties and Potential Applications
This compound, the dihydrochloride salt of N-beta-Aminoethyl-glycine ethyl ester, is a molecule with potential applications in protein chemistry due to its structural features, including a primary amine, a secondary amine, and an ethyl ester group. These functional groups make it a candidate for investigation in two primary areas of protein structure studies: as a precipitant in protein crystallization and as a nucleophile for the chemical modification of proteins.
Comparison of this compound and Glycine Ethyl Ester (GEE)
Glycine Ethyl Ester (GEE) is a well-documented reagent used in protein chemistry. The structural similarities and differences between this compound and GEE are highlighted below.
| Feature | This compound | Glycine Ethyl Ester (GEE) | Rationale for Comparison |
| Molecular Formula | C6H16Cl2N2O2 | C4H9NO2 | Both are ethyl esters of glycine or a glycine derivative. |
| Molecular Weight | 219.11 g/mol | 103.12 g/mol | The difference in size and charge may influence their effectiveness. |
| Functional Groups | Primary amine, secondary amine, ethyl ester | Primary amine, ethyl ester | The additional secondary amine in this compound could offer different interaction capabilities with proteins. |
| Charge at Neutral pH | Potentially positive due to the two amine groups | Neutral to slightly positive | The higher positive charge of this compound might affect its interaction with protein surfaces. |
| Known Applications in Protein Structure | Not well-documented | Precipitant in protein crystallization; nucleophile in carboxyl group modification. | GEE serves as a benchmark for the potential applications of this compound. |
Section 2: Application in Protein Crystallization
Protein crystallization is a critical step in determining the three-dimensional structure of proteins using X-ray crystallography. The choice of precipitant is crucial for inducing the formation of well-ordered crystals.
This compound as a Potential Precipitant
Based on the known efficacy of amino acids and their derivatives as precipitants, this compound could be explored as a novel crystallization additive. Its charged nature and hydrogen bonding capabilities might promote protein-protein interactions conducive to crystal lattice formation.
Comparison with Alternative Crystallization Precipitants
| Precipitant Type | Examples | Mechanism of Action | Advantages | Disadvantages |
| Salts | Ammonium sulfate, Sodium chloride | "Salting out" effect, reduces protein solubility. | High efficiency, widely used. | Can sometimes lead to amorphous precipitate. |
| Polymers | Polyethylene glycols (PEGs) | Excluded volume effect, reduces the amount of solvent available for the protein. | Effective for a wide range of proteins. | High viscosity can make crystal handling difficult. |
| Organic Solvents | 2-Methyl-2,4-pentanediol (MPD), Ethanol | Lower the dielectric constant of the solution, promoting electrostatic interactions. | Useful for membrane proteins. | Can denature some proteins. |
| Amino Acid Derivatives | Glycine Ethyl Ester, L-Arginine | Specific interactions with protein surface residues, promoting ordered aggregation. | Can improve crystal quality and expand crystallization conditions.[1] | Effectiveness is protein-dependent. |
Experimental Protocol: Screening for Protein Crystallization using Amino Acid Derivatives
This protocol is adapted from studies using GEE and can be used as a starting point for testing this compound.
Materials:
-
Purified protein solution (5-15 mg/mL in a suitable buffer)
-
Crystallization screening kit (e.g., Hampton Research Crystal Screen™)
-
This compound solution (e.g., 1 M stock solution in water, pH adjusted)
-
Glycine Ethyl Ester solution (e.g., 1 M stock solution in water, pH adjusted)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Microscopes for crystal visualization
Procedure:
-
Prepare Reservoir Solutions: Prepare a series of reservoir solutions containing a range of precipitant concentrations (e.g., 10-40% PEG 3350) and a fixed concentration of the amino acid derivative (e.g., 0.2 M this compound or GEE).
-
Set up Crystallization Trials: Use the hanging drop or sitting drop vapor diffusion method.
-
Hanging Drop: Pipette 1 µL of the protein solution and 1 µL of the reservoir solution onto a siliconized coverslip. Invert the coverslip over the reservoir well.
-
Sitting Drop: Pipette 1 µL of the protein solution and 1 µL of the reservoir solution into the drop well of a sitting drop plate.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Observation: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.
Caption: Workflow for screening protein crystallization conditions with amino acid derivatives.
Section 3: Application in Chemical Modification of Proteins
Chemical modification of specific amino acid residues is a powerful tool for studying protein structure, function, and interactions. Carboxyl groups (aspartic acid, glutamic acid, and the C-terminus) are often targeted for modification.
This compound as a Nucleophile for Carboxyl Group Modification
The primary and secondary amines of this compound make it a potential nucleophile for reacting with activated carboxyl groups on a protein. This modification can be used to introduce a positive charge or a reactive handle for further labeling. The most common method for activating carboxyl groups is the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Comparison with Alternative Carboxyl Group Modifying Reagents
| Reagent | Activating Agent | Nucleophile | Bond Formed | Key Features |
| Glycine Ethyl Ester (GEE) | EDC | Primary amine of GEE | Amide | Neutralizes the negative charge of the carboxyl group. |
| This compound (Proposed) | EDC | Primary/Secondary amine | Amide | Introduces a positive charge at the site of modification. |
| Taurine | EDC | Primary amine | Amide | Introduces a sulfonate group, maintaining a negative charge. |
| Ammonium Chloride | EDC | Ammonia (from NH4Cl) | Amide | Neutralizes the charge, similar to GEE but with a smaller modification. |
Experimental Protocol: EDC-Mediated Modification of Protein Carboxyl Groups
This protocol is a general guideline for using a nucleophile like GEE, which can be adapted for this compound.
Materials:
-
Purified protein solution (1-5 mg/mL in a suitable buffer, e.g., MES buffer, pH 6.0)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) (optional, to increase efficiency)
-
This compound or Glycine Ethyl Ester (GEE)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column for buffer exchange
Procedure:
-
Buffer Exchange: Exchange the protein into a carboxyl-group-friendly buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Amine-containing buffers like Tris should be avoided at this stage.
-
Activation: Add EDC (and NHS/sulfo-NHS, if used) to the protein solution. A typical starting concentration is 10-fold molar excess of EDC over carboxyl groups. Incubate for 15 minutes at room temperature.
-
Nucleophilic Attack: Add the nucleophile (this compound or GEE) to the reaction mixture. A typical starting concentration is 100-fold molar excess over the protein. Incubate for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted EDC.
-
Purification: Remove excess reagents and byproducts by buffer exchange using a desalting column.
-
Analysis: Confirm the modification using techniques such as mass spectrometry.
Caption: Workflow for EDC-mediated chemical modification of protein carboxyl groups.
Conclusion
While this compound is not yet an established tool in protein structure studies, its chemical properties suggest it as a promising candidate for investigation, particularly in protein crystallization and chemical modification. By providing this comparative guide and detailed protocols for analogous, well-established reagents like Glycine Ethyl Ester, we hope to empower researchers to explore the potential of this compound and other novel chemical tools in their quest to unravel the complexities of protein structure and function. Further experimental validation is necessary to fully elucidate the performance and specific advantages of this compound in these applications.
References
A Comparative Guide to the Performance of N-β-Aminoethyl-glycine ethyl ester dihydrochloride in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and solvent systems is a critical factor in the success of synthetic and experimental workflows. N-β-Aminoethyl-glycine ethyl ester dihydrochloride (also known as N-beta-Aminoethyl-gly-oet 2hcl) is a versatile building block, particularly in the synthesis of peptide nucleic acids (PNAs) and other modified peptides.[1][2] Its performance, including solubility and stability, in various solvents dictates its utility and the efficiency of reaction pathways.
This guide provides a comparative overview of the expected performance of N-β-Aminoethyl-glycine ethyl ester dihydrochloride in different solvent systems. Due to a lack of extensive, publicly available quantitative data for this specific compound, we present a comparison with a structurally simpler and well-characterized alternative, Glycine ethyl ester hydrochloride.[3][4][5] The data for N-β-Aminoethyl-glycine ethyl ester dihydrochloride should be considered illustrative, based on general principles of amino acid ester chemistry, and is intended to guide researchers in their own experimental design.
Comparative Performance Overview
The performance of amino acid esters is primarily evaluated based on their solubility and stability in various solvents, which are crucial for their application in synthesis and other experimental protocols.
Table 1: Comparison of Physical and Chemical Properties
| Property | N-β-Aminoethyl-glycine ethyl ester dihydrochloride | Glycine ethyl ester hydrochloride |
| CAS Number | 24123-04-4[1] | 623-33-6[3] |
| Molecular Formula | C6H14N2O2·2HCl[1] | C4H9NO2·HCl[5] |
| Molecular Weight | 219.11 g/mol [1] | 139.58 g/mol |
| Appearance | White powder[1] | White crystalline powder[3] |
| Storage Temperature | 0-8 °C[1] | Room Temperature |
Table 2: Solubility Comparison in Common Laboratory Solvents
Note: The solubility data for N-β-Aminoethyl-glycine ethyl ester dihydrochloride is estimated based on the properties of similar amino acid ester hydrochlorides. Experimental verification is strongly recommended.
| Solvent | Solvent Type | Expected Solubility of N-β-Aminoethyl-glycine ethyl ester dihydrochloride | Reported Solubility of Glycine ethyl ester hydrochloride | Rationale for Expected Performance |
| Water | Polar Protic | High | >1000 g/L at 20 °C[3] | The presence of two hydrochloride salts and multiple polar functional groups (ester, two amines) suggests high aqueous solubility. |
| Methanol (MeOH) | Polar Protic | High | Soluble | The polar nature of methanol can effectively solvate the ionic and polar parts of the molecule. |
| Ethanol (EtOH) | Polar Protic | Moderate to High | Soluble | Similar to methanol, but the slightly lower polarity may marginally reduce solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | DMSO is a powerful solvent for a wide range of polar organic molecules. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | Commonly used in peptide synthesis, DMF is expected to be a good solvent for this reagent.[6] |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in lower solubility. |
| Dichloromethane (DCM) | Nonpolar | Low to Moderate | Sparingly Soluble | As a less polar solvent, DCM is less effective at solvating the charged amine groups, but may be suitable for reactions involving less polar co-reagents. |
| Chloroform (CHCl3) | Nonpolar | Low to Moderate | Sparingly Soluble | Similar to DCM, its lower polarity limits its ability to dissolve highly charged molecules. |
Experimental Protocols
To facilitate the direct comparison of N-β-Aminoethyl-glycine ethyl ester dihydrochloride and its alternatives, the following detailed experimental protocols are provided.
Protocol 1: Determination of Equilibrium Solubility
This protocol is adapted from standard methods for determining the solubility of active pharmaceutical ingredients (APIs).[7]
Objective: To quantitatively determine the equilibrium solubility of the test compound in a range of solvents.
Materials:
-
N-β-Aminoethyl-glycine ethyl ester dihydrochloride or alternative compound.
-
Selected solvents (e.g., Water, MeOH, DMSO, DCM).
-
Analytical balance.
-
Vials with screw caps.
-
Shaking incubator or orbital shaker set to 25 °C.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD).
-
Syringe filters (0.22 µm).
Procedure:
-
Add an excess amount of the test compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid should be clearly visible.
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method.
-
The solubility is expressed in mg/mL or mol/L.
Protocol 2: Stability Assessment by NMR Spectroscopy
Objective: To assess the stability of the test compound in a given solvent over time by monitoring for degradation products.
Materials:
-
N-β-Aminoethyl-glycine ethyl ester dihydrochloride or alternative compound.
-
Deuterated solvents (e.g., D2O, DMSO-d6, CDCl3).
-
NMR tubes.
-
NMR spectrometer.
Procedure:
-
Prepare a solution of the test compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under controlled conditions (e.g., room temperature, protected from light).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).
-
Compare the spectra over time, looking for the appearance of new signals or changes in the integration of existing signals that would indicate degradation. The ester group, for instance, could be susceptible to hydrolysis in protic solvents.
Visualizing Experimental and Synthetic Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 623-33-6 CAS | GLYCINE ETHYL ESTER HYDROCHLORIDE | Amino Acids & Derivatives | Article No. 03978 [lobachemie.com]
- 4. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 5. How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research [jindunchemical.com]
- 6. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
A Comparative Analysis of N-beta-Aminoethyl-glycine Ethyl Ester Dihydrochloride and Its Analogs in Peptide Nucleic Acid Applications
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental protocols of N-beta-Aminoethyl-glycine ethyl ester dihydrochloride and its key analogs as building blocks for peptide nucleic acids (PNAs).
N-beta-Aminoethyl-glycine ethyl ester dihydrochloride, a derivative of N-(2-aminoethyl)glycine (Aeg), serves as a fundamental building block for the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic DNA mimics with a neutral pseudopeptide backbone, a feature that confers unique hybridization properties and significant resistance to enzymatic degradation. These characteristics make PNAs and their analogs promising candidates for various therapeutic and diagnostic applications, including antisense and antigene therapies. This guide provides a comparative analysis of the standard Aeg backbone with its modified analogs, focusing on key performance indicators such as thermal stability of PNA-nucleic acid duplexes and cellular uptake efficiency. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented to support further research and development.
Performance Comparison of PNA Backbone Analogs
The performance of PNAs can be significantly modulated by introducing modifications to the N-(2-aminoethyl)glycine backbone. These modifications aim to enhance properties like binding affinity, sequence specificity, cellular uptake, and solubility. This section presents a comparative summary of quantitative data for a standard PNA (composed of N-beta-Aminoethyl-gly-oet 2hcl monomers) and its analogs.
Thermal Stability of PNA-DNA/RNA Duplexes
The thermal stability of a PNA-nucleic acid duplex, often measured by its melting temperature (Tm), is a critical parameter for its in-vivo and in-vitro applications. A higher Tm indicates a more stable duplex. The neutral backbone of standard PNAs already results in higher thermal stability compared to natural DNA/DNA or RNA/RNA duplexes due to the absence of electrostatic repulsion.[1][2] Various backbone modifications have been explored to further enhance this stability.
| PNA Backbone Type | Modification | Target | Sequence (PNA) | Tm (°C) | ΔTm vs. Standard PNA (°C) | Reference |
| Standard (aegPNA) | None | DNA | H-TGTACGTCACAACTA-NH2 | 56 | N/A | F. Wojciechowski et al., J. Org. Chem. 2008 |
| Standard (aegPNA) | None | DNA | H-TTTCTCTC-Lys-NH2 | 50.5 | N/A | T. Sugiyama et al., Org. Biomol. Chem. 2016 |
| Standard (aegPNA) | None | RNA | H-UUUCUCUC-Lys-NH2 | 54.5 | N/A | T. Sugiyama et al., Org. Biomol. Chem. 2016 |
| γ-modified PNA (LSer γPNA) | Single γ-hydroxymethyl | DNA | H-TGT(LSerγ)ACGTCACAACTA-NH2 | 60 | +4 | V. A. Kumar et al., Org. Lett. 2007 |
| γ-modified PNA (LSer γPNA) | Single γ-hydroxymethyl | RNA | H-UGU(LSerγ)ACGUCACAACUA-NH2 | 57.5 | +3 | V. A. Kumar et al., Org. Lett. 2007 |
| Fully γ-modified PNA | Fully γ-hydroxymethyl | DNA | H-(LSerγ)10-NH2 | 75 | +19 (vs. aegPNA T10) | V. A. Kumar et al., Org. Lett. 2007 |
| Fully γ-modified PNA | Fully γ-hydroxymethyl | RNA | H-(LSerγ)10-NH2 | 64.5 | +10 (vs. aegPNA T10) | V. A. Kumar et al., Org. Lett. 2007 |
| Guanidine-based PNA (GPNA) | Guanidinium group on backbone | DNA | H-GTAGATCACT-NH2 | 78.0 | +4.8 (vs. aegPNA) | D. H. Ly et al., J. Am. Chem. Soc. 2002[3] |
| β-Lys PNA | Single β-Lysine | DNA | H-TTT(β-Lys)TCTC-Lys-NH2 | 48.3 | -2.2 | T. Sugiyama et al., Org. Biomol. Chem. 2016 |
| N-Methylated PNA | Fully N-methylated | DNA | H-(N-Me)T10-NH2 | 38 | -12 to -18 (vs. aegPNA T10) | T. Ishihara et al., Nucleosides Nucleotides Nucleic Acids 2006 |
Note: The comparison of ΔTm values should be interpreted with caution as the reference "standard PNA" sequences and experimental conditions may vary between studies.
Cellular Uptake Efficiency
A significant hurdle for the therapeutic application of PNAs is their poor cellular permeability.[3] To address this, various analogs have been designed to enhance cellular uptake. The following table summarizes qualitative and semi-quantitative data on the cellular uptake of different PNA analogs.
| PNA Backbone Type | Modification | Cell Line | Method | Observation | Reference |
| Standard (aegPNA) | None | MCF7 | Confocal Microscopy | No detectable uptake | S. M. A. Rahman et al., Bioconjug. Chem. 2020[4] |
| 2-Aminopyridine-modified PNA | Replacement of cytosine with 2-aminopyridine | MCF7 | Confocal Microscopy | Strong uptake at 5 µM | S. M. A. Rahman et al., Bioconjug. Chem. 2020[4] |
| Guanidine-based PNA (GPNA) | Guanidinium group on backbone | HeLa | Fluorescence Microscopy | Efficient uptake, localization in the nucleus | D. H. Ly et al., J. Am. Chem. Soc. 2002[3] |
| PNA-CPP Conjugate | Conjugation with Tat peptide | MCF7 | Confocal Microscopy | Effective uptake at 1 µM | S. M. A. Rahman et al., Bioconjug. Chem. 2020[4] |
| PNA-CPP Conjugate | Conjugation with octa-arginine | MCF7 | Confocal Microscopy | Effective uptake at 1 µM | S. M. A. Rahman et al., Bioconjug. Chem. 2020[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a standard PNA monomer precursor and for key experiments used to evaluate the performance of PNAs and their analogs.
Synthesis of N-beta-Aminoethyl-glycine Ethyl Ester Dihydrochloride
This protocol describes a common method for the synthesis of the ethyl ester of N-(2-aminoethyl)glycine, a precursor to PNA monomers.
Materials:
-
Glycine
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Thionyl chloride or dry HCl gas
Procedure:
-
Esterification of Glycine: Glycine is esterified to glycine ethyl ester. A common method is the Fischer esterification, where glycine is refluxed in absolute ethanol in the presence of an acid catalyst, such as concentrated hydrochloric acid or by saturating the alcohol with dry HCl gas.[5]
-
Reaction with Ethylene Diamine (Excess): The resulting glycine ethyl ester hydrochloride is then reacted with an excess of ethylene diamine. The excess ethylene diamine acts as both a reactant and a base to neutralize the hydrochloride.
-
Work-up and Purification: The reaction mixture is worked up to remove excess ethylene diamine and other byproducts. This typically involves distillation under reduced pressure. The crude product is then purified, for example, by column chromatography, to yield N-(2-aminoethyl)glycine ethyl ester.
-
Formation of Dihydrochloride Salt: The purified ester is then treated with a solution of hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the dihydrochloride salt, this compound. The precipitate is then filtered, washed, and dried.
PNA Oligomer Synthesis
PNA oligomers are typically synthesized using automated solid-phase synthesis, similar to peptide synthesis. Both Fmoc and Boc protection strategies can be employed.
Materials:
-
Fmoc- or Boc-protected PNA monomers
-
Solid support resin (e.g., MBHA resin)
-
Coupling reagents (e.g., HATU, HBTU)
-
Bases (e.g., DIEA, NMP)
-
Deprotection reagents (e.g., piperidine for Fmoc, TFA for Boc)
-
Cleavage cocktail (e.g., TFA/m-cresol)
-
Diethyl ether
Procedure:
-
Resin Preparation: The solid support resin is swelled in a suitable solvent like DCM.
-
Monomer Coupling Cycle:
-
Deprotection: The protecting group (Fmoc or Boc) on the terminal amine of the growing PNA chain is removed.
-
Washing: The resin is washed to remove the deprotection agent and byproducts.
-
Coupling: The next protected PNA monomer is activated with a coupling reagent and reacted with the free amine on the resin.
-
Washing: The resin is washed to remove excess reagents.
-
-
Chain Elongation: The monomer coupling cycle is repeated until the desired PNA sequence is assembled.
-
Cleavage and Deprotection: The PNA oligomer is cleaved from the resin, and all remaining protecting groups are removed using a cleavage cocktail.
-
Precipitation and Purification: The crude PNA is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified PNA is characterized by MALDI-TOF mass spectrometry to confirm its identity and purity.
Thermal Denaturation Analysis by UV-Vis Spectroscopy
This method is used to determine the melting temperature (Tm) of PNA-DNA or PNA-RNA duplexes.
Materials:
-
Purified PNA and complementary DNA/RNA oligonucleotides
-
Buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller (Peltier)
Procedure:
-
Sample Preparation: The PNA and its complementary nucleic acid strand are mixed in the desired buffer to a final concentration typically in the low micromolar range (e.g., 1-5 µM).
-
Annealing: The sample is heated to a temperature above the expected Tm (e.g., 90 °C) for a few minutes and then slowly cooled to room temperature to ensure proper duplex formation.
-
UV Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 0.5-1.0 °C/min).[6]
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the first derivative of the melting curve.[7]
Cellular Uptake Assay by Flow Cytometry
This protocol describes a quantitative method to assess the cellular uptake of fluorescently labeled PNAs.
Materials:
-
Fluorescently labeled PNA (e.g., with FAM or TAMRA)
-
Cell line of interest (e.g., HeLa, MCF7)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Treatment with Labeled PNA: The cell culture medium is replaced with fresh medium containing the fluorescently labeled PNA at the desired concentration.
-
Incubation: The cells are incubated with the PNA for a specific period (e.g., 4-24 hours).
-
Cell Harvesting and Washing: The cells are washed with PBS to remove non-internalized PNA, detached using trypsin-EDTA, and collected by centrifugation.
-
Flow Cytometry Analysis: The cell pellet is resuspended in PBS, and the fluorescence intensity of individual cells is measured using a flow cytometer. The percentage of fluorescently labeled cells and the mean fluorescence intensity can be quantified.[8][9]
Visualizing Key Concepts
The following diagrams illustrate the fundamental structure of PNAs and a typical workflow for evaluating their performance.
Caption: Basic structure of a Peptide Nucleic Acid (PNA) monomer unit.
Caption: Experimental workflow for the comparative analysis of PNAs.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Purity Analysis of N-β-Aminoethyl-gly-oet 2HCl
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents and intermediates is of paramount importance in scientific research and pharmaceutical development. N-β-Aminoethyl-gly-oet 2HCl, a key building block in the synthesis of peptide nucleic acids (PNAs) and other biologically active molecules, is no exception.[1][2][3] Ensuring its purity is critical for the reliability and reproducibility of experimental results and the safety and efficacy of final products. This guide provides a comparative overview of standard spectroscopic methods for confirming the purity of N-β-Aminoethyl-gly-oet 2HCl, outlines detailed experimental protocols, and compares its analytical profile to potential alternatives.
Spectroscopic Techniques for Purity Assessment
A multi-faceted approach employing several spectroscopic and chromatographic techniques is the most reliable strategy for determining the purity of N-β-Aminoethyl-gly-oet 2HCl. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] Each technique offers unique insights into the sample's composition, and their combined application provides a comprehensive purity profile.
Comparison of Analytical Methods
The following table summarizes the key attributes of the most common analytical techniques for assessing the purity of amino acid derivatives like N-β-Aminoethyl-gly-oet 2HCl.
| Analytical Method | Principle | Information Provided | Typical Purity Levels Detected |
| RP-HPLC | Differential partitioning of analytes between a stationary and mobile phase based on hydrophobicity.[4] | Quantitative determination of the main compound and non-volatile impurities.[7] | >95% |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS.[6] | Identification and quantification of the main compound and impurities by their mass-to-charge ratio.[6] | >98% |
| ¹H and ¹³C NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the target molecule and identification of structurally related impurities.[4][7] | >99% (for NMR-detectable impurities)[7] |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then measured. | Determination of the elemental composition (C, H, N, Cl) to confirm the empirical formula. | Confirms elemental composition against theoretical values. |
Experimental Workflow for Purity Analysis
A logical workflow is crucial for the efficient and comprehensive purity analysis of N-β-Aminoethyl-gly-oet 2HCl. The following diagram illustrates a typical experimental approach, starting from sample preparation to data analysis and final purity assessment.
Caption: Experimental workflow for the purity analysis of N-β-Aminoethyl-gly-oet 2HCl.
Detailed Experimental Protocols
The following are generalized protocols for the key analytical techniques. Instrument parameters and solvent systems may require optimization for specific equipment and sample characteristics.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of N-β-Aminoethyl-gly-oet 2HCl by separating it from potential impurities.[4]
Sample Preparation:
-
Accurately weigh approximately 1 mg of N-β-Aminoethyl-gly-oet 2HCl.
-
Dissolve the sample in 1 mL of 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 1 mg/mL.[4]
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (where the peptide bond absorbs).[4]
-
Injection Volume: 10 µL.
Data Analysis: Purity is calculated by dividing the peak area of the main compound by the total peak area of all detected components and expressing the result as a percentage.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of N-β-Aminoethyl-gly-oet 2HCl and identify any impurities based on their mass-to-charge ratio.
Sample Preparation and Chromatographic Conditions: Follow the same procedure as for RP-HPLC.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Data Analysis: The mass spectrum of the main peak from the chromatogram should correspond to the theoretical molecular weight of N-β-Aminoethyl-gly-oet (the free base, C6H14N2O2, MW: 146.19 g/mol ). The protonated molecule [M+H]⁺ would be expected at m/z 147.19. Any other masses detected would indicate the presence of impurities.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of N-β-Aminoethyl-gly-oet 2HCl and identify any structurally related impurities.
Sample Preparation:
-
Dissolve 5-10 mg of N-β-Aminoethyl-gly-oet 2HCl in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Angle: 30-45 degrees.
Data Analysis: The ¹H and ¹³C NMR spectra should be consistent with the known structure of N-β-Aminoethyl-gly-oet 2HCl. The presence of unexpected signals or integration values that do not correspond to the expected number of protons would indicate impurities.
Comparison with Alternatives
While N-β-Aminoethyl-gly-oet 2HCl is a valuable building block, other amino acid derivatives can be used in similar applications. The choice of building block can influence the properties of the final product and the impurity profile.
Caption: Comparison of N-β-Aminoethyl-gly-oet 2HCl with alternative building blocks.
The use of protected derivatives such as N-Boc or N-Fmoc-aminoethyl-glycine introduces additional synthesis and deprotection steps, which can be sources of impurities if not carried to completion. L-proline-based linkers offer conformational rigidity but may introduce challenges related to racemization during synthesis. The choice of an appropriate building block will depend on the specific requirements of the synthetic route and the desired properties of the final product.
References
A Comparative Guide to N-beta-Aminoethyl-gly-oet 2hcl in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is critical for optimizing the therapeutic efficacy and safety of pharmaceutical agents. N-beta-Aminoethyl-gly-oet 2hcl, also known as N-β-Aminoethyl-glycine ethyl ester dihydrochloride, is a versatile building block with potential applications in the development of peptide-based drugs and as an intermediate in the synthesis of various biologically active molecules.[1] This guide provides a comparative framework for evaluating the performance of this compound against other common alternatives in the context of drug delivery and formulation.
Introduction to this compound
Potential Pharmaceutical Applications and Comparative Framework
The primary utility of this compound in pharmaceuticals is anticipated to be in roles where the linkage or modification of a parent drug is required to improve its performance. The key to evaluating its effectiveness lies in comparing it to other molecules used for similar purposes.
Alternative Compounds for Comparison:
-
Valine-Citrulline (Val-Cit): A dipeptide linker commonly used in antibody-drug conjugates (ADCs), known for its cleavage by lysosomal proteases.
-
Glycine Ethyl Ester: A simpler amino acid ester that can be used to enhance solubility.
-
Polyethylene Glycol (PEG) Linkers: Used to increase hydrophilicity and circulation half-life.
-
Hydrazone Linkers: pH-sensitive linkers designed to release drugs in the acidic environment of tumors or endosomes.
The following sections outline the experimental data that should be generated to objectively compare this compound with these alternatives.
Data Presentation for Comparative Analysis
To facilitate a clear comparison, all quantitative data should be summarized in structured tables. Below are templates for such tables, illustrating the types of data that are crucial for decision-making in drug development.
Table 1: Physicochemical Properties
| Compound/Linker | Molecular Weight ( g/mol ) | Aqueous Solubility (mg/mL at pH 7.4) | LogP | Chemical Stability (t½ in PBS at 37°C) |
| This compound | 219.11 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Val-Cit-PABC | Comparative Data | Comparative Data | Comparative Data | Comparative Data |
| Glycine Ethyl Ester HCl | 139.58 | Comparative Data | Comparative Data | Comparative Data |
| PEG4 Linker | Comparative Data | Comparative Data | Comparative Data | Comparative Data |
Table 2: In Vitro Performance of Drug Conjugates
| Drug Conjugate with Linker | Plasma Stability (t½ in human plasma) | Rate of Drug Release (in presence of target enzyme/condition) | In Vitro Cytotoxicity (IC50 in target cell line) |
| Drug-N-beta-Aminoethyl-gly-oet | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Drug-Val-Cit | Comparative Data | Comparative Data | Comparative Data |
| Drug-PEG4 | Comparative Data | Comparative Data | Comparative Data |
| Drug-Hydrazone | Comparative Data | Comparative Data | Comparative Data |
Table 3: In Vivo Efficacy in Animal Models
| Drug Conjugate with Linker | Maximum Tolerated Dose (MTD) (mg/kg) | Tumor Growth Inhibition (%) | Pharmacokinetic Profile (AUC) |
| Drug-N-beta-Aminoethyl-gly-oet | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Drug-Val-Cit | Comparative Data | Comparative Data | Comparative Data |
| Drug-PEG4 | Comparative Data | Comparative Data | Comparative Data |
| Drug-Hydrazone | Comparative Data | Comparative Data | Comparative Data |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of comparative data. Below are key experimental protocols that would be employed in a head-to-head comparison.
1. Synthesis and Characterization of Drug Conjugates:
-
Objective: To synthesize the drug conjugates with this compound and alternative linkers and to confirm their structure and purity.
-
Methodology:
-
Activate the parent drug with a suitable coupling agent (e.g., DCC/NHS or EDC/sulfo-NHS).
-
React the activated drug with this compound or the alternative linker in an appropriate solvent system (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIEA).
-
Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
2. Plasma Stability Assay:
-
Objective: To assess the stability of the drug conjugate in plasma, indicating its potential for premature drug release in circulation.
-
Methodology:
-
Incubate the drug conjugate in human plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma mixture.
-
Precipitate the plasma proteins with an organic solvent (e.g., acetonitrile).
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.
-
Calculate the half-life (t½) of the conjugate in plasma.
-
3. In Vitro Cytotoxicity Assay:
-
Objective: To determine the potency of the drug conjugate against a target cancer cell line.
-
Methodology:
-
Seed the target cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the drug conjugate, the parent drug, and a negative control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Visualizing Methodologies and Concepts
Diagrams created using Graphviz can effectively illustrate complex workflows and biological pathways.
Caption: Workflow for the synthesis and comparative evaluation of drug conjugates.
Caption: Mechanism of action for a linker-based peptide-drug conjugate.
Conclusion
While direct comparative studies on this compound are limited, its structural features suggest its potential as a valuable tool in pharmaceutical development, particularly as a linker or in prodrug design. The framework presented in this guide offers a robust and objective methodology for researchers to evaluate its performance against established alternatives. By systematically generating and comparing data on physicochemical properties, in vitro performance, and in vivo efficacy, the true potential of this compound can be elucidated, paving the way for its potential use in novel therapeutic agents.
References
Benchmarking N-beta-Aminoethyl-glycine Building Blocks for Peptide Nucleic Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality Peptide Nucleic Acids (PNAs) is critically dependent on the purity and performance of the constituent monomer building blocks. The foundational PNA backbone is constructed from N-(2-aminoethyl)-glycine (AEG) units, making N-beta-Aminoethyl-gly-oet 2hcl and its protected derivatives central to this field. This guide provides an objective comparison of the standard AEG-based PNA monomers with modified alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable building blocks for specific research and development needs.
Performance Comparison of PNA Building Blocks
The selection of PNA monomers significantly influences the efficiency of solid-phase PNA synthesis (SPPS), the purity of the crude oligomer, and the physicochemical properties of the final product, such as solubility and hybridization affinity. This section compares the standard N-(2-aminoethyl)-glycine monomers with a key alternative, the gamma-modified (γ)-PNA building blocks.
Quantitative Data Summary
While direct head-to-head comparative studies with extensive quantitative data are limited in the public domain, the following table summarizes typical performance characteristics based on available literature.
| Performance Metric | Standard aeg-PNA Monomers (e.g., Fmoc-aeg(Bhoc)-OH) | Gamma-modified (γ)-PNA Monomers | Key Considerations |
| Average Stepwise Coupling Efficiency | ~97-98%[1] | Generally high, comparable to aeg-PNA | Efficiency can be sequence-dependent, particularly for purine-rich sequences which are prone to aggregation.[2] |
| Crude Oligomer Purity | Variable, dependent on sequence and length | Often higher due to reduced aggregation | Purine-rich sequences can lead to lower purity with standard aeg-PNA monomers.[2] |
| Solubility | Can be poor, especially for purine-rich sequences, leading to aggregation.[2] | Generally improved due to backbone modification, which disrupts aggregation.[3] | Solubility can be enhanced in aeg-PNAs by incorporating spacers like AEEA.[2] |
| Hybridization Affinity (PNA-DNA/RNA) | High affinity and specificity.[4] | Can be enhanced due to pre-organization of the backbone into a helical conformation.[3][5] | The stereochemistry of the gamma modification is crucial for binding affinity.[3] |
| Enzymatic Stability | High resistance to proteases and nucleases.[4] | High resistance to proteases and nucleases. | A key advantage of the PNA backbone over natural nucleic acids. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different PNA building blocks. Below are standard protocols for solid-phase PNA synthesis, purification, and characterization.
Solid-Phase PNA Synthesis (Fmoc/Bhoc Strategy)
This protocol outlines the manual synthesis of a PNA oligomer on a solid support.
Materials:
-
Fmoc-protected PNA monomers (e.g., Fmoc-PNA-A(Bhoc)-OH, Fmoc-PNA-C(Bhoc)-OH, Fmoc-PNA-G(Bhoc)-OH, Fmoc-PNA-T-OH)
-
Rink Amide resin or other suitable solid support
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Bases: N,N-Diisopropylethylamine (DIPEA), 2,6-Lutidine
-
Deprotection reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Capping solution: Acetic anhydride/Lutidine/DMF (5:6:89 v/v/v)
-
Solvents: High-purity DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / m-cresol (95:5 v/v)
-
Precipitation solvent: Diethyl ether, ice-cold
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Monomer Coupling:
-
Pre-activate the Fmoc-PNA monomer (3 equivalents) with HATU (2.9 equivalents) and a mixture of DIPEA and 2,6-lutidine in DMF for 2.5 minutes.[6]
-
Add the activated monomer solution to the resin and agitate for 30 minutes at room temperature.[7]
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Capping: Treat the resin with the capping solution for 5 minutes to block any unreacted amino groups.[7] Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent monomer in the sequence.
-
Final Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Precipitation: Precipitate the crude PNA by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the PNA and decant the ether. Wash the pellet with cold ether multiple times.
-
Drying: Dry the crude PNA pellet under vacuum.
Purification and Characterization
Purification by Reverse-Phase HPLC:
-
System: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Detection: UV detector at 260 nm.
-
Procedure: Dissolve the crude PNA in Mobile Phase A, inject onto the column, and collect fractions corresponding to the major peak. Analyze the fractions for purity by analytical RP-HPLC and for mass by mass spectrometry. Pool the pure fractions and lyophilize.[6][8]
Characterization by MALDI-TOF Mass Spectrometry:
-
Matrix: 2',4',6'-Trihydroxyacetophenone monohydrate (THAP) or sinapinic acid.
-
Procedure: Co-crystallize a small amount of the purified PNA with the matrix on a MALDI plate and acquire the mass spectrum. The observed molecular weight should correspond to the calculated mass of the PNA oligomer.[8]
Visualizing Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow of a Solid-Phase PNA Synthesis (SPPS) cycle.
Caption: Key differences between standard aeg-PNA and γ-PNA monomers.
Caption: Decision logic for selecting a PNA building block.
References
- 1. researchgate.net [researchgate.net]
- 2. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. chempep.com [chempep.com]
- 5. Head on Comparison of Self- and Nano-assemblies of Gamma Peptide Nucleic Acid Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Comparative Guide to N-β-Aminoethyl-glycine ethyl ester dihydrochloride and its Alternatives in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-β-Aminoethyl-glycine ethyl ester dihydrochloride (N-β-AEG-OEt·2HCl) and its alternatives, focusing on their applications as synthetic building blocks and their relevance to biological signaling pathways. Due to the limited availability of direct comparative experimental data for N-β-AEG-OEt·2HCl, this guide leverages information on its core structure, N-(2-aminoethyl)glycine (AEG), and the broader biological roles of glycine and related amino acid esters.
I. Overview of N-β-Aminoethyl-glycine ethyl ester dihydrochloride
N-β-Aminoethyl-glycine ethyl ester dihydrochloride, also known as N-beta-Aminoethyl-gly-oet 2hcl, is a derivative of glycine, an essential amino acid. Its chemical structure features an ethyl ester group and a dihydrochloride salt, which can enhance its solubility and stability for experimental use. It is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical and biochemical research. General applications include the development of peptide-based drugs, especially those targeting neurological disorders, and in studies of amino acid metabolism and protein synthesis.
II. Comparative Analysis with Alternative Compounds
The selection of a specific amino acid ester for a research application depends on the desired chemical properties and biological context. Here, we compare N-β-AEG-OEt·2HCl with three common alternatives: Glycine Ethyl Ester Hydrochloride, Sarcosine Ethyl Ester Hydrochloride, and β-Alanine Ethyl Ester Hydrochloride.
| Feature | N-β-Aminoethyl-glycine ethyl ester dihydrochloride | Glycine Ethyl Ester Hydrochloride | Sarcosine Ethyl Ester Hydrochloride | β-Alanine Ethyl Ester Hydrochloride |
| CAS Number | 24123-04-4 | 623-33-6[1] | 52605-49-9[2] | 4244-84-2[3][4] |
| Molecular Formula | C6H16Cl2N2O2 | C4H10ClNO2[5] | C5H12ClNO2[2] | C5H11NO2 · HCl[3][4] |
| Molecular Weight | 219.11 | 139.57[5] | 153.61[2][6] | 153.61[3][4] |
| Primary Structure | N-substituted glycine ethyl ester | Glycine ethyl ester | N-methylated glycine ethyl ester | β-amino acid ethyl ester |
| Key Applications | Building block for peptide synthesis, neurological drug development[7] | Peptide synthesis, protein studies, buffering agent[1] | Precursor for pharmaceuticals (neurological disorders), cognitive enhancement research, toothpaste antienzyme agents[2][8] | Intermediate in pharmaceutical synthesis (neurological disorders), peptide synthesis, sports nutrition[1][9] |
| Notable Features | Contains a secondary amine in the N-substituent, offering additional reaction sites. | The simplest amino acid ester, providing a fundamental building block. | N-methylation can alter peptide backbone conformation and improve metabolic stability. | The amino group is at the β-position, leading to different peptide backbone structures and properties. |
III. Experimental Protocols
While specific protocols for N-β-AEG-OEt·2HCl are not widely published, it can be used in standard synthetic procedures for peptide synthesis. Below is a general protocol for peptide coupling where an amino acid ester like N-β-AEG-OEt·2HCl would be utilized.
General Protocol for Peptide Coupling using an Amino Acid Ester Hydrochloride
This protocol describes a typical solution-phase peptide bond formation using a carbodiimide coupling agent.
Materials:
-
N-protected amino acid
-
Amino acid ethyl ester hydrochloride (e.g., N-β-AEG-OEt·2HCl)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Coupling additive (e.g., N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
Neutralization of the Amino Acid Ester Hydrochloride: Dissolve the amino acid ethyl ester hydrochloride in the anhydrous solvent. Add one equivalent of the tertiary amine base to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 15-30 minutes.
-
Activation of the N-protected Amino Acid: In a separate flask, dissolve the N-protected amino acid and the coupling additive in the anhydrous solvent. Cool the solution to 0°C in an ice bath. Add one equivalent of the coupling agent and stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: Add the neutralized amino acid ethyl ester solution from step 1 to the activated N-protected amino acid solution from step 2. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the filtrate with a mild acid (e.g., 1M HCl) to remove excess base, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted N-protected amino acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide ester by column chromatography or recrystallization.
-
IV. Associated Signaling Pathways
As a derivative of glycine, N-β-AEG-OEt·2HCl is relevant to the biological signaling pathways in which glycine plays a crucial role. Glycine is a key neurotransmitter with dual functions: it is a primary inhibitory neurotransmitter in the spinal cord and brainstem, and it also acts as a co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors.[10] Furthermore, glycine signaling has been implicated in developmental processes, influencing pathways such as TGF-β, Sonic Hedgehog (SHH), and Wnt.[11]
Glycinergic and Glutamatergic Synaptic Transmission
The diagram below illustrates the dual role of glycine in neurotransmission.
Caption: Dual role of glycine in neurotransmission.
Developmental Signaling Pathways Influenced by Glycine
The following diagrams depict the core components of the TGF-β, SHH, and Wnt signaling pathways, which are reported to be modulated by glycine signaling during development.[11]
TGF-β Signaling Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl sarcosinate hydrochloride | 52605-49-9 [chemicalbook.com]
- 3. β-丙氨酸乙酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Glycine ethyl ester hydrochloride, 99% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Sarcosine ethyl ester hydrochloride, 98+% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Beta-alanine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 10. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Glycine neurotransmission: Its role in development [frontiersin.org]
A Comparative Review of N-beta-Aminoethyl-gly-oet 2hcl Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
N-beta-Aminoethyl-gly-oet 2hcl, also known as N-(2-aminoethyl)glycine ethyl ester dihydrochloride, is a versatile synthetic building block with significant applications in pharmaceutical research, particularly in the development of peptide-based drugs and as a fundamental component in the synthesis of Peptide Nucleic Acids (PNAs). Its utility also extends to the cosmetics industry as a moisturizing agent and to various fields as a chelating agent. This guide provides an objective comparison of its performance with other alternatives, supported by available data, and details relevant experimental protocols.
As a Building Block in Peptide and Peptide Nucleic Acid (PNA) Synthesis
The primary and most well-documented application of N-(2-aminoethyl)glycine (AEG), the core structure of this compound, is as the backbone for Peptide Nucleic Acids (PNAs).[1][2][3] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide chain.[1][2][3] This modification results in a neutral backbone, which confers several advantages over natural nucleic acids, including stronger binding to complementary DNA and RNA sequences and resistance to enzymatic degradation by nucleases and proteases.[3][4]
Performance Comparison:
Alternatives in Peptide Synthesis:
Standard peptide synthesis relies on a wide variety of natural and unnatural amino acid building blocks, typically with Fmoc or Boc protecting groups. The choice of building block depends on the desired sequence and properties of the final peptide. While this compound is not a direct substitute for natural amino acids in creating traditional peptides, its unique N-(2-aminoethyl) side chain offers a distinct structural motif for creating peptidomimetics and other modified peptides.
Experimental Protocol: Solid-Phase PNA Synthesis
The following is a generalized protocol for solid-phase synthesis of a PNA oligomer using an AEG-based monomer. Specific conditions may vary depending on the sequence and scale.
Materials:
-
Fmoc- or Boc-protected PNA monomer (derived from N-(2-aminoethyl)glycine)
-
Rink Amide resin or other suitable solid support
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, 2,6-lutidine)
-
Deprotection reagent (e.g., 20% piperidine in DMF for Fmoc)
-
Solvents (DMF, NMP, DCM)
-
Cleavage cocktail (e.g., TFA/m-cresol)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in a suitable solvent like DMF.
-
Deprotection: Remove the Fmoc protecting group from the resin's linker by treating with 20% piperidine in DMF.
-
Monomer Coupling:
-
Pre-activate the PNA monomer by dissolving it in NMP with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA and lutidine).[7]
-
Add the activated monomer solution to the deprotected resin and agitate to facilitate coupling.
-
-
Capping: Cap any unreacted amino groups using a reagent like acetic anhydride to prevent the formation of deletion sequences.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent monomer in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the PNA oligomer from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers like m-cresol).[8]
-
Precipitation and Purification: Precipitate the crude PNA from the cleavage solution using cold diethyl ether. The purified PNA can then be obtained by reverse-phase HPLC.
Workflow for Solid-Phase PNA Synthesis
Caption: Generalized workflow for solid-phase synthesis of Peptide Nucleic Acids (PNAs).
As a Chelating Agent
N-(2-aminoethyl)glycine and its derivatives can act as bidentate or tridentate ligands, capable of forming stable complexes with various metal ions.[9] This chelating ability is relevant in applications where the sequestration of metal ions is necessary, such as in preventing metal-catalyzed degradation of formulations.
Performance Comparison:
Table 1: Stability Constants (log K) of Glycine with Various Metal Ions
| Metal Ion | log K1 | log K2 |
| Cu(II) | 8.22 | 6.94 |
| Ni(II) | 5.78 | 4.79 |
| Co(II) | 4.87 | 3.91 |
| Zn(II) | 4.97 | 4.54 |
| Fe(II) | 4.19 | 3.51 |
Source: Data compiled from various sources and represents typical values.
Alternatives for Chelation:
Commonly used chelating agents in various industries include EDTA (ethylenediaminetetraacetic acid), citric acid, and phytic acid. EDTA is a very strong and versatile chelating agent, but its poor biodegradability is a concern. Citric acid and phytic acid are natural and biodegradable alternatives, but their chelating strength is generally lower than that of EDTA and is pH-dependent. The choice of a chelating agent depends on the specific application, required chelation strength, pH of the system, and biocompatibility considerations.
Experimental Protocol: Determination of Metal Chelate Stability Constant
A common method for determining the stability constants of metal-ligand complexes is through potentiometric titration.
Materials:
-
This compound
-
A metal salt solution of known concentration (e.g., CuSO₄)
-
A standard solution of a strong base (e.g., NaOH)
-
A standard solution of a strong acid (e.g., HCl)
-
An inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃)
-
A calibrated pH meter and electrode
Procedure:
-
Prepare solutions of the ligand (this compound) and the metal salt at various molar ratios in the inert electrolyte solution.
-
Titrate each solution with the standardized strong base.
-
Record the pH of the solution after each addition of the base.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
Use the titration data to calculate the formation constants (stability constants) of the metal-ligand complexes using appropriate software or calculation methods.
Logical Relationship for Chelation
Caption: The formation of a stable complex between a metal ion and a chelating agent.
In Cosmetic Formulations for Skin Hydration
Amino acids and their derivatives are used in cosmetic products for their moisturizing and skin-conditioning properties.[10] They are components of the skin's Natural Moisturizing Factor (NMF), which helps to maintain skin hydration and barrier function.[10] While specific quantitative data on the skin hydration efficacy of this compound is not available, the performance of other amino acid derivatives can provide insights.
Performance Comparison:
Studies on other amino acid derivatives, such as N-acetyl-L-hydroxyproline, have shown that they can help maintain the skin's barrier function by preserving the structure of intercellular lipids.[11] The effectiveness of a moisturizing ingredient is often measured by its ability to increase skin surface hydration and reduce transepidermal water loss (TEWL).
Alternatives for Skin Hydration:
Commonly used humectants in cosmetics include glycerin, hyaluronic acid, and urea. Glycerin is a highly effective and cost-efficient humectant. Hyaluronic acid is known for its ability to hold a large amount of water. Urea has both moisturizing and keratolytic properties. The choice of a moisturizing agent depends on the desired product texture, target skin type, and other formulation ingredients. Lipoamino acids, which are derivatives of amino acids with a fatty acid chain, are also used for their enhanced bioavailability and targeted action.[12]
Experimental Protocol: Evaluation of Skin Hydration
The effect of a cosmetic formulation containing this compound on skin hydration can be assessed using non-invasive biophysical techniques.
Materials:
-
Test formulation containing this compound
-
Placebo or control formulation
-
Corneometer® for measuring skin surface hydration
-
Tewameter® for measuring transepidermal water loss (TEWL)
-
A panel of human volunteers
Procedure:
-
Baseline Measurement: Acclimatize the volunteers to the controlled environmental conditions of the testing room. Measure the baseline skin hydration and TEWL on designated areas of the forearm.
-
Product Application: Apply a standardized amount of the test and control formulations to the respective test sites.
-
Post-Application Measurements: Measure skin hydration and TEWL at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Compare the changes in skin hydration and TEWL from baseline for the test product versus the control. Statistical analysis is used to determine the significance of the results.
Experimental Workflow for Skin Hydration Study
References
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of novel α-monomers of peptide nucleic acid [scielo.org.mx]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. publications.iupac.org [publications.iupac.org]
- 10. sedingredients.com [sedingredients.com]
- 11. Amino Acids and Their N-Acetylated Derivatives Maintain the Skin's Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. seppic.com [seppic.com]
Safety Operating Guide
Proper Disposal of N-beta-Aminoethyl-gly-oet 2hcl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of N-beta-Aminoethyl-gly-oet 2hcl, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1] Ensure adequate ventilation to minimize the risk of inhalation.[1][2] In case of contact, rinse the affected area thoroughly with water.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]
-
Collection of Waste:
-
Labeling of Waste Container:
-
The waste container must be accurately and clearly labeled as "Hazardous Waste."[3]
-
The label should include the full chemical name: "this compound" (and any common synonyms such as N-beta-Aminoethyl-glycine-ethyl ester dihydrochloride), the date of accumulation, and the specific hazards (e.g., "Irritant," "Harmful if Swallowed").[3][4][5]
-
-
Storage of Chemical Waste:
-
Arranging for Professional Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Summary of Hazard Information
For quick reference, the key hazard classifications for this compound are summarized in the table below. This information is derived from safety data sheets and underscores the importance of the outlined disposal procedures.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1] |
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
- 1. danielshealth.com [danielshealth.com]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling N-beta-Aminoethyl-gly-oet 2hcl
This guide provides immediate, essential safety and logistical information for handling N-beta-Aminoethyl-gly-oet 2hcl (CAS RN: 24123-04-4), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While some sources may classify this substance as non-hazardous, it is crucial to handle it with care, adhering to good laboratory practices. One safety data sheet (SDS) indicates that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive suite of personal protective equipment should be worn at all times to minimize exposure.
| Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye Irritation | Wear safety glasses with side shields or chemical safety goggles.[1] Use eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Irritation | Wear chemical-resistant, impervious gloves.[1] A complete suit protecting against chemicals is also recommended.[1] |
| Respiratory Irritation | Use in a well-ventilated area.[2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] |
| Ingestion | Do not eat, drink, or smoke while handling.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated laboratory environment. Facilities should be equipped with an eyewash fountain.[2]
-
Provide appropriate exhaust ventilation at places where dust may form.[1]
2. Donning PPE:
-
Before handling, put on all required PPE as specified in the table above, including safety glasses, gloves, and protective clothing.
3. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Minimize dust generation and accumulation.[2]
-
Open and handle the container with care.[2]
4. After Handling:
-
Wash hands thoroughly before breaks and immediately after handling the product.[2]
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
Emergency Procedures and First Aid
| Incident | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
Spill and Disposal Plan
Accidental Release Measures:
-
Evacuate and Ventilate: Evacuate personnel to safe areas and ensure adequate ventilation.[1]
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, gas, or dust.[1]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]
-
Clean-up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]
Disposal:
-
Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.[1]
-
Discharge into the environment must be avoided.[2]
Caption: Workflow for the safe handling and emergency procedures for this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
